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  • Product: 1,3-Dinitrobenzene-d4
  • CAS: 54247-05-1

Core Science & Biosynthesis

Foundational

1,3-Dinitrobenzene-d4 chemical properties and structure

High-Fidelity Isotopic Standards for Trace Explosives Analysis Executive Summary 1,3-Dinitrobenzene-d4 (1,3-DNB-d4) is the fully ring-deuterated isotopologue of 1,3-dinitrobenzene, a critical intermediate in explosives m...

Author: BenchChem Technical Support Team. Date: February 2026

High-Fidelity Isotopic Standards for Trace Explosives Analysis

Executive Summary

1,3-Dinitrobenzene-d4 (1,3-DNB-d4) is the fully ring-deuterated isotopologue of 1,3-dinitrobenzene, a critical intermediate in explosives manufacturing and a regulated environmental contaminant.[1] It serves as the "Gold Standard" Internal Standard (IS) for Isotope Dilution Mass Spectrometry (IDMS). Unlike non-deuterated surrogates (e.g., 3,4-dinitrotoluene) used in legacy HPLC-UV methods (EPA 8330B), 1,3-DNB-d4 exhibits identical extraction efficiency and chromatographic retention to the target analyte while offering mass-resolved detection. This allows for precise correction of matrix effects in complex soil and groundwater matrices, essential for meeting sub-ppb detection limits in modern environmental toxicology.

Molecular Architecture & Physicochemical Profile

1,3-Dinitrobenzene-d4 is characterized by the substitution of all four aromatic protons with deuterium (


). This isotopic labeling creates a mass shift of +4 Da relative to the native compound, shifting the molecular ion (

) from m/z 168 to m/z 172.
Structural Specifications
  • Systematic Name: 1,2,3,5-Tetradeuterio-4,6-dinitrobenzene

  • CAS Number: 54247-05-1

  • Molecular Formula:

    
    [2]
    
  • Isotopic Purity: Typically

    
    
    
Comparative Physicochemical Properties

The kinetic isotope effect (KIE) results in negligible differences in boiling/melting points, ensuring co-elution with the native analyte in gas and liquid chromatography.

PropertyNative 1,3-Dinitrobenzene (

)
1,3-Dinitrobenzene-d4 (

)
Molecular Weight 168.11 g/mol 172.13 g/mol
Melting Point 89–90 °C88–90 °C
Boiling Point 297 °C~297 °C
Solubility (Water) 500 mg/L (20°C)~500 mg/L
Log

1.491.49
Appearance Pale yellow crystalline solidPale yellow crystalline solid

Synthesis & Production Protocol

Objective: Synthesis of 1,3-DNB-d4 via electrophilic aromatic substitution (nitration) of Benzene-d6. Scale: Microscale (1.0 g starting material) to minimize cost of deuterated precursors.

Reaction Pathway

The synthesis proceeds in two stages: mono-nitration followed by meta-directed di-nitration.

Synthesis Benzene Benzene-d6 (C6D6) Nitrobenzene Nitrobenzene-d5 (Intermediate) Benzene->Nitrobenzene Nitration 1 DNB 1,3-Dinitrobenzene-d4 (Target) Nitrobenzene->DNB Nitration 2 (Meta-Directing) MixAcid1 HNO3 / H2SO4 50-60°C MixAcid1->Benzene MixAcid2 Fuming HNO3 / H2SO4 90-100°C MixAcid2->Nitrobenzene

Figure 1: Stepwise nitration pathway from Benzene-d6 to 1,3-Dinitrobenzene-d4.

Detailed Microscale Protocol

Safety Warning: Nitro-compounds are toxic and potentially explosive. Perform all steps behind a blast shield in a fume hood.

  • Preparation of Mixed Acid: In a 25 mL round-bottom flask (RBF), cool 4.0 mL of concentrated sulfuric acid (

    
    ) to 0°C. Slowly add 3.0 mL of fuming nitric acid (
    
    
    
    , >90%) dropwise with stirring.
  • First Nitration: Add 1.0 g (11.2 mmol) of Benzene-d6 dropwise to the cold acid mixture. Maintain temperature <50°C to prevent uncontrolled exotherms.

  • Second Nitration: Once addition is complete, attach a reflux condenser.[2] Slowly raise the temperature to 90–100°C using an oil bath. Maintain reflux for 30 minutes. The meta-directing effect of the first nitro group ensures the 1,3-substitution pattern.

  • Quenching: Cool the mixture to room temperature. Pour the reaction mass over 50 g of crushed ice. The crude 1,3-DNB-d4 will precipitate as a clumpy yellow solid.

  • Purification: Filter the solid and wash with cold water (

    
     mL) to remove acid traces. Recrystallize from ethanol to yield pale yellow needles.
    
  • Validation: Verify identity via GC-MS (Target ion m/z 172) and purity via melting point (88–90°C).

Analytical Applications: Isotope Dilution LC-MS/MS

While EPA Method 8330B (HPLC-UV) relies on retention time for identification, modern environmental forensics utilize Isotope Dilution Mass Spectrometry (IDMS) . 1,3-DNB-d4 is the requisite internal standard for this workflow.

Mechanism of Action

In IDMS, a known quantity of 1,3-DNB-d4 is spiked into the sample before extraction. Since the isotopologue behaves identically to the native target during extraction and chromatography but is distinct by mass, the ratio of their signals provides a concentration measurement that is immune to:

  • Extraction Losses: If 50% of the sample is lost during filtering, 50% of the IS is also lost. The ratio remains constant.

  • Matrix Suppression: Co-eluting soil compounds that suppress ionization in the MS source will suppress both the target and the IS equally.

Workflow: Modified EPA 8330B for LC-MS/MS

AnalyticalWorkflow Sample Soil/Water Sample (Unknown Conc. 1,3-DNB) Spike Spike with IS (Known Conc. 1,3-DNB-d4) Sample->Spike Extract Ultrasonic Extraction (Acetonitrile) Spike->Extract Filter Filtration (0.45 µm PTFE) Extract->Filter LCMS LC-MS/MS Analysis (C18 Column, ESI-) Filter->LCMS Data Quantification Ratio: Area(Native) / Area(IS) LCMS->Data

Figure 2: Isotope Dilution workflow for precise quantification of nitroaromatics.

Mass Spectrometry Parameters (ESI Negative Mode)

Nitroaromatics ionize best in Negative Electrospray Ionization (ESI-) or APCI due to their high electron affinity.

AnalytePrecursor Ion (

)
Product Ion (

)
Loss
1,3-Dinitrobenzene (

)
168.0

122.0

1,3-Dinitrobenzene-d4 (

)
172.0

126.0

Toxicology & Safety Protocols

1,3-Dinitrobenzene-d4 shares the potent toxicological profile of its non-deuterated analog. It is a methemoglobin-forming agent and a testicular toxin.[3]

Hazard Profile
  • Acute Toxicity: Fatal if swallowed, in contact with skin, or inhaled.[4]

  • Target Organs: Blood (Methemoglobinemia), Reproductive System (Testicular atrophy/sperm depletion), Liver, CNS.

  • Symptoms: Cyanosis (blue skin/lips), headache, nausea, dizziness.[5]

Handling Procedures
  • Engineering Controls: Handle only in a certified chemical fume hood.

  • PPE: Double nitrile gloves (breakthrough time <15 min for nitroaromatics), lab coat, and safety goggles.

  • Decontamination: Spills should be treated with 10% sodium hydroxide (NaOH) to hydrolyze the nitro groups, followed by absorption with vermiculite.

References

  • U.S. Environmental Protection Agency. (2006).[6] Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC).[7] SW-846 Update IIIB. Link

  • Cambridge Isotope Laboratories. (2024). 1,3-Dinitrobenzene (D4, 98%) Product Specification.Link

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1995). Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene.[5][7][8][9] U.S. Department of Health and Human Services. Link

  • National Institute of Standards and Technology (NIST). (2023). 1,3-Dinitrobenzene Mass Spectrum.[8][10] NIST Chemistry WebBook, SRD 69.[10] Link

  • Thermo Fisher Scientific. (2021). Safety Data Sheet: 1,3-Dinitrobenzene.[4][6][11]Link

Sources

Exploratory

physical characteristics of 1,3-Dinitrobenzene-d4

An In-depth Technical Guide to the Physical Characteristics of 1,3-Dinitrobenzene-d4 Introduction 1,3-Dinitrobenzene-d4 is the deuterated analogue of 1,3-Dinitrobenzene, a synthetic chemical intermediate.[1][2] In the re...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physical Characteristics of 1,3-Dinitrobenzene-d4

Introduction

1,3-Dinitrobenzene-d4 is the deuterated analogue of 1,3-Dinitrobenzene, a synthetic chemical intermediate.[1][2] In the realms of pharmaceutical research, metabolic studies, and environmental analysis, stable isotope-labeled compounds like 1,3-Dinitrobenzene-d4 are indispensable tools. They serve as internal standards for quantitative mass spectrometry, tracers in metabolic and pharmacokinetic studies, and probes for investigating reaction mechanisms.[2] The substitution of hydrogen with its heavier isotope, deuterium, imparts a unique mass signature without significantly altering the compound's chemical reactivity, making it an ideal reference standard.

This guide provides a comprehensive overview of the core physical and chemical characteristics of 1,3-Dinitrobenzene-d4. It is designed for researchers, analytical scientists, and drug development professionals who require a deep, practical understanding of this compound for its effective application. We will delve into not just the "what" of its properties but the "why" of the analytical methodologies used for their verification, ensuring a self-validating approach to its use in a laboratory setting.

Molecular Identity and Isotopic Specification

The foundational step in characterizing any analytical standard is the unambiguous confirmation of its molecular and isotopic identity. For 1,3-Dinitrobenzene-d4, this involves verifying its molecular formula, the mass increase due to deuterium incorporation, and its specific isotopic purity.

The molecular structure, with deuterium atoms replacing the four aromatic protons, is a critical identifier.

Caption: Molecular structure of 1,3-Dinitrobenzene-d4.

Table 1: Core Molecular and Isotopic Identifiers

Property 1,3-Dinitrobenzene-d4 1,3-Dinitrobenzene (Non-labeled) Data Source(s)
CAS Number 54247-05-1 99-65-0 [1][2]
Molecular Formula C₆D₄N₂O₄ C₆H₄N₂O₄ [2]
Molecular Weight 172.13 g/mol 168.11 g/mol [3][4]
Isotopic Purity ≥98 atom % D N/A

| Mass Shift | M+4 | N/A | |

The M+4 mass shift is a direct and crucial consequence of replacing four hydrogen atoms (atomic mass ≈ 1) with four deuterium atoms (atomic mass ≈ 2). This mass difference is the fundamental principle enabling its use as an internal standard in mass spectrometry-based assays.

Macroscopic Physical Properties

The physical state and thermal properties of a compound are critical for its handling, storage, and application in various experimental setups. While isotopic substitution primarily affects mass, subtle effects on intermolecular forces can lead to minor variations in properties like melting and boiling points.

Table 2: Key Physical Properties

Property Value (1,3-Dinitrobenzene-d4) Value (1,3-Dinitrobenzene) Data Source(s)
Appearance Solid Yellow solid, pale orange crystalline solid [3][5]
Melting Point 88-90 °C 89-90 °C [6]
Boiling Point 297 °C (lit.) 297-303 °C [3][4]

| Density | Not specified; expected to be slightly higher than non-labeled | ~1.575 g/cm³ |[3][4] |

The melting and boiling points of the deuterated and non-deuterated forms are nearly identical, which is expected as the van der Waals forces governing these properties are not significantly impacted by the change in nuclear mass. The density of the deuterated compound is anticipated to be slightly higher due to the increased molecular mass packed into a similar molecular volume.

Solubility Profile

A compound's solubility dictates the choice of solvents for its storage, dilution, and introduction into analytical systems. 1,3-Dinitrobenzene is known to be soluble in common organic solvents but has very poor solubility in water.[3][6] The deuterated form is expected to follow the same solubility pattern, governed by the principle of "like dissolves like." The nonpolar aromatic ring and the polar nitro groups give it moderate polarity, favoring solubility in solvents like chloroform, ethyl acetate, and alcohols.

Table 3: Solubility Data for 1,3-Dinitrobenzene

Solvent Solubility ( g/100 g of solvent) Temperature (°C) Data Source
Water 0.0533 ( g/100 mL) 25 [6][7]
Ethanol (96%) 3.5 20.5 [8]
Acetone 72.365 15 [8]
Benzene 39.45 18.2 [8]
Chloroform 32.4 17.6 [8]

| Ethyl Acetate | 36.27 | 18.2 |[8] |

This data is for the non-deuterated compound and serves as a reliable guide for 1,3-Dinitrobenzene-d4.

Spectroscopic Characterization: The Analytical Fingerprint

Spectroscopic analysis provides an unambiguous chemical fingerprint, confirming both the structural integrity and isotopic labeling of the compound.

Mass Spectrometry (MS)

Causality: MS is the definitive technique for confirming the molecular weight and, by extension, the successful incorporation of deuterium. The mass analyzer separates ions based on their mass-to-charge ratio (m/z), directly revealing the M+4 shift.

Expected Data: In an electron ionization (EI) mass spectrum, the molecular ion peak for 1,3-Dinitrobenzene-d4 should appear at m/z 172. The corresponding peak for the non-labeled compound is at m/z 168.[9] The fragmentation pattern is expected to be similar to the non-deuterated standard, although the masses of fragments containing the deuterated ring will be shifted accordingly.

Infrared (IR) Spectroscopy

Causality: IR spectroscopy probes the vibrational frequencies of chemical bonds. The C-D bond is weaker and involves a heavier atom than the C-H bond. Consequently, C-D bond stretching and bending vibrations occur at lower wavenumbers (frequencies) than their C-H counterparts. This predictable shift provides clear evidence of deuteration.

Expected Data:

  • C-H Aromatic Stretch (non-labeled): Typically appears around 3100-3000 cm⁻¹.

  • C-D Aromatic Stretch (d4-labeled): Expected to shift to a lower frequency, approximately 2250 cm⁻¹.

  • N-O Asymmetric & Symmetric Stretches: Strong absorptions around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. These should be largely unaffected by deuteration of the ring. The NIST Chemistry WebBook provides reference spectra for the non-deuterated 1,3-Dinitrobenzene which can be used as a baseline for comparison.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is paramount for confirming the specific locations of isotopic labels.

  • ¹H NMR (Proton NMR): For a highly pure sample of 1,3-Dinitrobenzene-d4 (e.g., 98 atom % D), the aromatic signals characteristic of the non-labeled compound should be almost entirely absent. The remaining small signals would correspond to the residual non-deuterated species, allowing for a direct measure of isotopic purity.

  • ²H NMR (Deuterium NMR): This experiment directly observes the deuterium nuclei. It will show signals in the aromatic region, confirming that the deuterium is attached to the benzene ring.

  • ¹³C NMR (Carbon NMR): The signals for the deuterated carbons will appear as multiplets (e.g., triplets for -CD=) due to C-D coupling, whereas carbons without attached deuterium will remain singlets. This provides definitive proof of the label's position.

Workflow for Quality Verification

A robust quality control workflow is essential to validate each new batch of an analytical standard. This ensures its identity, purity, and fitness for purpose in regulated or sensitive applications.

QC_Workflow cluster_0 Initial Verification cluster_1 Structural & Isotopic Confirmation cluster_2 Final Qualification start Receive New Batch of 1,3-Dinitrobenzene-d4 ms Mass Spectrometry (Confirm MW = 172.13) start->ms Identity mp Melting Point Determination (DSC or Capillary) start->mp Physical Property ir FT-IR Spectroscopy (Confirm C-D stretch) ms->ir Pass mp->ir Pass nmr NMR Spectroscopy (¹H, ²H, ¹³C) ir->nmr Pass purity Purity Analysis (HPLC or GC) nmr->purity Pass cert Generate Certificate of Analysis (CoA) purity->cert Pass release Release for Use cert->release

Caption: A typical quality control workflow for validating a new batch of 1,3-Dinitrobenzene-d4.

Experimental Protocols

Protocol 1: Melting Point Determination by Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. A sharp endotherm at the melting point provides a precise and reproducible measurement.

Methodology:

  • Calibration: Calibrate the DSC instrument using a certified indium standard.

  • Sample Preparation: Accurately weigh 1-3 mg of 1,3-Dinitrobenzene-d4 into a standard aluminum DSC pan. Crimp a lid onto the pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate at 25 °C.

    • Ramp the temperature from 25 °C to 120 °C at a rate of 10 °C/min under a nitrogen purge (50 mL/min).

  • Data Analysis: Determine the onset temperature of the melting endotherm. This value represents the melting point. The peak should be sharp, indicating high purity.

Protocol 2: Spectroscopic Identity Confirmation via FT-IR

Principle: This protocol verifies the presence of key functional groups and the C-D bonds, confirming the compound's identity and deuteration.

Methodology:

  • Background Scan: Ensure the ATR (Attenuated Total Reflectance) crystal is clean and perform a background scan.

  • Sample Application: Place a small amount of the solid 1,3-Dinitrobenzene-d4 onto the ATR crystal. Apply pressure to ensure good contact.

  • Data Acquisition: Collect the spectrum from 4000 cm⁻¹ to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16 or 32 scans to improve the signal-to-noise ratio.

  • Data Analysis:

    • Verify the presence of strong N-O stretching bands (~1530 and 1350 cm⁻¹).

    • Confirm the absence or significant reduction of aromatic C-H stretching bands (~3100-3000 cm⁻¹).

    • Identify the characteristic C-D stretching band (~2250 cm⁻¹).

Safety, Handling, and Storage

While specific toxicity data for the deuterated form is not available, it should be handled with the same precautions as its non-deuterated counterpart, which is classified as toxic.[3]

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place. Long-term storage at refrigerator temperatures (2-8°C) is recommended to ensure stability.[2]

Conclusion

1,3-Dinitrobenzene-d4 is a high-purity stable isotope-labeled compound whose physical characteristics are well-defined and critical to its function as an analytical standard. Its molecular weight of 172.13 g/mol , melting point of 88-90 °C, and characteristic spectroscopic signatures provide a robust basis for its identification and qualification. The logical application of analytical techniques as outlined in this guide ensures the integrity of experimental data and supports the advancement of research in the scientific fields it serves.

References

  • Wikipedia. 1,3-Dinitrobenzene. [Link]

  • National Center for Biotechnology Information. TABLE 3-2, Physical and Chemical Properties of 1,3-DNB and 1,3,5-TNB. [Link]

  • PubChem. 1,3-Dinitrobenzene. [Link]

  • AERU, University of Hertfordshire. 1,3-dinitrobenzene. [Link]

  • Chemister.ru. 1,3-dinitrobenzene - Химия и токсикология. [Link]

  • NIST Chemistry WebBook. Benzene, 1,3-dinitro- (Condensed phase thermochemistry data). [Link]

  • NIST Chemistry WebBook. Benzene, 1,3-dinitro- (Infrared Spectrum). [Link]

Sources

Foundational

High-Integrity Synthesis of 1,3-Dinitrobenzene-d4 (CAS 54247-05-1)

[1][2] Executive Summary 1,3-Dinitrobenzene-d4 (CAS 54247-05-1) serves as a critical internal standard in the quantitative analysis of nitroaromatic explosives and environmental pollutants via Isotope Dilution Mass Spect...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

1,3-Dinitrobenzene-d4 (CAS 54247-05-1) serves as a critical internal standard in the quantitative analysis of nitroaromatic explosives and environmental pollutants via Isotope Dilution Mass Spectrometry (IDMS).[1] Its value lies in its chemical equivalence to the analyte combined with a distinct mass shift (+4 Da), eliminating matrix effects during LC-MS/MS or GC-MS analysis.[1]

This technical guide details a high-fidelity synthesis protocol designed to maximize isotopic incorporation (>98 atom% D) while ensuring safety and regioselectivity.[1] The method utilizes a stepwise electrophilic aromatic substitution on Benzene-d6 , prioritizing temperature control to mitigate acid-catalyzed hydrogen-deuterium (H/D) back-exchange.[1]

Strategic Retrosynthesis & Mechanism

The synthesis relies on the sequential nitration of Benzene-d6. The presence of deuterium introduces a Secondary Kinetic Isotope Effect (KIE), slightly altering the reaction kinetics compared to the protio-analog, but the mechanism remains an Electrophilic Aromatic Substitution (


).
Mechanistic Pathway[2][3][4]
  • Activation: Formation of the nitronium ion (

    
    ) from nitric and sulfuric acid.[1][2][3]
    
  • Attack:

    
     attacks the aromatic ring to form the sigma complex (arenium ion).[1]
    
  • Restoration: Loss of a deuteron (

    
    ) restores aromaticity.[1]
    

Critical Technical Consideration: While the primary nitration occurs readily at mild temperatures, the introduction of the first electron-withdrawing nitro group strongly deactivates the ring. The second nitration requires forcing conditions (elevated temperature/fuming acid).[1]

  • Risk: High temperatures in protonated acids (

    
    ) can facilitate acid-catalyzed H/D exchange, scrambling the isotopic label.[1]
    
  • Control: The protocol below uses a controlled temperature ramp and high-concentration electrophiles to ensure the rate of nitration (

    
    ) significantly exceeds the rate of exchange (
    
    
    
    ).

ReactionScheme cluster_0 Step 1: Mononitration cluster_1 Step 2: Dinitration Benzene Benzene-d6 (C6D6) Nitro Nitrobenzene-d5 (C6D5NO2) Benzene->Nitro HNO3/H2SO4 < 60°C Dinitro 1,3-Dinitrobenzene-d4 (C6D4N2O4) Nitro->Dinitro Fuming HNO3 90-100°C Reflux

Caption: Sequential nitration pathway from Benzene-d6 to 1,3-Dinitrobenzene-d4.

Experimental Protocol

Materials & Reagents
ReagentPurity/GradeRole
Benzene-d6 >99.6 atom% DSubstrate
Nitric Acid Fuming (>90%)Electrophile Source
Sulfuric Acid Conc. (98%)Catalyst/Dehydrating Agent
Ethanol AbsoluteRecrystallization Solvent
Step 1: Preparation of Nitrobenzene-d5 Intermediate

Note: This step is exothermic.[1][4] Strict temperature control is required to prevent polynitration at this stage.[5]

  • Setup: Equip a 3-neck round-bottom flask (RBF) with a reflux condenser, a pressure-equalizing addition funnel, and a thermometer. Place in an ice-water bath.

  • Acid Charge: Add Concentrated

    
     (1.5 eq)  and Fuming 
    
    
    
    (1.1 eq)
    to the flask. Stir to cool the mixed acid to < 10°C.
  • Addition: Add Benzene-d6 (1.0 eq) dropwise over 30 minutes.

    • Checkpoint: Maintain internal temperature between 30°C and 50°C . Do not exceed 55°C to avoid dinitration at the ortho/para positions (which are minor but difficult to separate).[1]

  • Reaction: Once addition is complete, warm the mixture to 60°C for 45 minutes.

  • Observation: The formation of a yellow oily layer indicates Nitrobenzene-d5.[1]

Step 2: Conversion to 1,3-Dinitrobenzene-d4

Note: The ring is now deactivated.[1] Energy input is required.

  • Acid Fortification: To the reaction mixture from Step 1, slowly add a second portion of Fuming

    
     (1.5 eq)  and Concentrated 
    
    
    
    (1.5 eq)
    .[1]
  • Thermal Ramp: Slowly heat the mixture on a silicon oil bath.

    • Target Temperature: 90°C - 100°C .

    • Duration: 30 - 45 minutes with vigorous stirring.

  • Monitoring: The oily upper layer will eventually dissolve or solidify upon cooling.[1]

  • Quenching:

    • Prepare a beaker with 500g of crushed ice.

    • Pour the hot reaction mixture slowly into the ice with vigorous stirring.

    • Result: The 1,3-Dinitrobenzene-d4 will precipitate as a crude yellow solid.[1]

Workup & Purification[2][7]
  • Filtration: Filter the crude precipitate using a sintered glass funnel (Porosity 3). Wash copiously with cold water until the filtrate is neutral (pH ~7).[1]

  • Recrystallization:

    • Dissolve the crude solid in minimum boiling Ethanol (95% or absolute) .

    • Allow to cool slowly to room temperature, then refrigerate at 4°C.

    • Collect the pale yellow needles via filtration.[1]

  • Drying: Dry in a vacuum desiccator over

    
     for 12 hours.
    

Characterization & Quality Control

To validate the synthesis, the following analytical parameters must be met.

TechniqueExpected ResultDiagnostic Value
1H NMR (CDCl3)Silent (No signals)Confirms >99% deuteration (Absence of H).[1] Residual peak at 8.9 ppm indicates incomplete D-incorporation.[1]
13C NMR Triplet/Multiplet splittingCarbon-Deuterium coupling (

) confirms D-attachment.[1]
GC-MS m/z 172 (Molecular Ion)Confirms Mass (M+4 vs standard 168).[1]
Melting Point 89 - 90°C Matches literature for 1,3-dinitrobenzene (isotope effect on MP is negligible).[1]
Troubleshooting Guide
  • Issue: Presence of ortho-isomer (1,2-dinitrobenzene).[1]

    • Cause: Reaction temperature too high during Step 1.[1]

    • Fix: Recrystallize again from Ethanol; the meta isomer is less soluble and crystallizes first.[1]

  • Issue: Low Isotopic Purity (<98%).

    • Cause: Acid-catalyzed exchange due to prolonged heating in protonated acid.[1]

    • Fix: Reduce reaction time at 100°C or use Deuterated Sulfuric Acid (

      
      ) if budget permits (though rarely necessary for <99% specs).[1]
      

Safety & Handling (HSE)

Danger: Energetic & Toxic Material [1]

  • Explosion Hazard: While 1,3-dinitrobenzene is stable, it is a precursor to explosives.[1] Avoid shock, friction, and extreme heat.[1] Do not distill the neat liquid to dryness.[1]

  • Toxicity: Fatal in contact with skin (permeates gloves).[1] Causes methemoglobinemia.[1]

    • PPE:[1] Double nitrile gloves, face shield, and fume hood operation are mandatory.[1]

  • Waste: Segregate all nitro-waste. Do not mix with acetone or strong bases (forms explosive complexes).[1]

References

  • Preparation of m-Dinitrobenzene (General Protocol)

    • Source: Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1]

    • Relevance: Standard nitration conditions adapted for deuterated substrates.[1]

    • [1]

  • Isotopic Labelling & Exchange Mechanisms

    • Source:Journal of Organic Chemistry, "Acid-Catalyzed Hydrogen-Deuterium Exchange in Aromatic Compounds."[1]

    • Relevance: Mechanistic basis for temperature control to prevent scrambling.[1]

    • [1]

  • 1,3-Dinitrobenzene-d4 Commercial Specific

    • Source: Cambridge Isotope Laboratories / Sigma-Aldrich.[1]

    • Relevance: Validation of physical properties and CAS 54247-05-1.[1]

    • [1]

Sources

Exploratory

Technical Whitepaper: 1,3-Dinitrobenzene-d4 (CAS 54247-05-1)

Precision Quantitation of Nitroaromatics via Isotope Dilution Mass Spectrometry Executive Summary 1,3-Dinitrobenzene-d4 (CAS 54247-05-1) is the tetradeuterated isotopologue of m-dinitrobenzene, a critical intermediate in...

Author: BenchChem Technical Support Team. Date: February 2026

Precision Quantitation of Nitroaromatics via Isotope Dilution Mass Spectrometry

Executive Summary

1,3-Dinitrobenzene-d4 (CAS 54247-05-1) is the tetradeuterated isotopologue of m-dinitrobenzene, a critical intermediate in the synthesis of explosives and a priority environmental pollutant.[1][2] This whitepaper details its chemical architecture, synthesis via electrophilic aromatic substitution, and its primary application as an Internal Standard (IS) in Isotope Dilution Mass Spectrometry (IDMS). By mimicking the physicochemical behavior of the target analyte while maintaining a distinct mass spectral signature (


), 1,3-Dinitrobenzene-d4 allows researchers to correct for matrix effects, extraction inefficiencies, and ionization suppression in complex environmental and biological matrices.
Part 1: Chemical Identity & Isotopic Architecture

The utility of 1,3-Dinitrobenzene-d4 lies in its "heavy" nucleus. By replacing the four aromatic protons with deuterium (


H), the molecule gains a mass shift of +4 Da, sufficient to prevent isobaric interference during Mass Spectrometry (MS) analysis while retaining the chromatographic retention time of the native compound.

Table 1: Comparative Physicochemical Profile

PropertyNative 1,3-Dinitrobenzene (

)
1,3-Dinitrobenzene-d4 (

)
Technical Note
CAS Number 99-65-054247-05-1 Distinct registry for regulatory tracking.[1]
Formula


High isotopic enrichment (>98 atom % D) is critical to minimize

background.
Molecular Weight 168.11 g/mol 172.13 g/mol The +4 Da shift enables resolution in Quadrupole MS.
Appearance Yellowish crystalline solidYellowish crystalline solidIndistinguishable by eye.
Melting Point 89–90 °C88–90 °CIsotope effects on phase transitions are negligible here.
Solubility Alcohol, Benzene, ChloroformAlcohol, Benzene, ChloroformIdentical solvation shells ensure co-extraction.
Part 2: Synthesis & Manufacturing Logic

The synthesis of 1,3-Dinitrobenzene-d4 follows the classical electrophilic aromatic substitution pathway but requires deuterated precursors. The high cost of Benzene-d6 necessitates a protocol that maximizes yield and regioselectivity toward the meta isomer.

The Synthetic Pathway

The reaction involves the dinitration of Benzene-d6 using "Mixed Acid" (sulfuric and nitric acid). The first nitro group deactivates the ring and directs the second nitro group to the meta position.

Reaction Stoichiometry:



Workflow Diagram

The following diagram illustrates the synthesis, emphasizing the critical temperature control required to prevent trinitration (TNB formation) and the purification steps to remove ortho/para isomers.

SynthesisWorkflow Start Precursor: Benzene-d6 (C6D6) Step1 Mononitration (Temp < 50°C) Forms Nitrobenzene-d5 Start->Step1 Reagent Mixed Acid (HNO3 + H2SO4) Reagent->Step1 Step2 Dinitration (Temp 90-100°C) Meta-direction active Step1->Step2 Heat Ramp Crude Crude Mixture: ~93% Meta-isomer ~6% Ortho, ~1% Para Step2->Crude Quench in Ice Water Purification Recrystallization (Ethanol or MeOH) Crude->Purification Waste Filtrate Waste: Ortho/Para isomers Purification->Waste Final Final Product: 1,3-Dinitrobenzene-d4 (>99% Purity) Purification->Final

Figure 1: Synthetic pathway for 1,3-Dinitrobenzene-d4 highlighting the thermodynamic control required to favor the meta-isomer.

Part 3: Analytical Application (The Core)

The primary application of CAS 54247-05-1 is in Isotope Dilution Mass Spectrometry (IDMS) . This technique is superior to external calibration because the internal standard is added before sample preparation.

Mechanistic Advantage: The "Carrier Effect"

In trace analysis (e.g., EPA Method 8330B for explosives in soil), analytes can be lost during Solid Phase Extraction (SPE) or degraded by thermal instability.

  • Assumption: Since 1,3-DNB-d4 is chemically identical to the target, any loss of the target (e.g., 20% loss during extraction) will be mirrored by a 20% loss of the d4-standard.

  • Correction: The ratio of Target/Standard remains constant, yielding accurate quantification despite low absolute recovery.

Mass Spectral Differentiation

In GC-MS or LC-MS, the compounds co-elute (or elute very closely). The Mass Spectrometer separates them by their mass-to-charge ratio (


).
  • Target (

    
    ):  Molecular Ion 
    
    
    
    at
    
    
    168.
  • Standard (

    
    ):  Molecular Ion 
    
    
    
    at
    
    
    172.

IDMS_Logic cluster_spectrum Mass Spectrum Detection Sample Environmental Sample (Unknown Conc. d0) Mix Homogenized Matrix Sample->Mix Spike Spike with Fixed Conc. of d4-IS Spike->Mix Extract Extraction (SPE/LLE) (Analyte Loss Occurs Here) Mix->Extract Instrument GC-MS / LC-MS Extract->Instrument Data Chromatogram Instrument->Data Signal1 m/z 168 (Analyte) Data->Signal1 Signal2 m/z 172 (Internal Std) Data->Signal2

Figure 2: Isotope Dilution workflow. The d4-standard corrects for extraction losses occurring at the "Extraction" node.

Part 4: Experimental Protocol

Objective: Preparation of a calibration curve for the quantification of 1,3-Dinitrobenzene in soil samples using 1,3-Dinitrobenzene-d4 as the Internal Standard.

Reagents
  • Analyte Stock: 1,3-Dinitrobenzene (

    
    ) at 1,000 µg/mL in Acetonitrile.
    
  • IS Stock: 1,3-Dinitrobenzene-d4 (

    
    ) at 1,000 µg/mL in Acetonitrile (CAS 54247-05-1).
    
  • Solvent: HPLC-grade Methanol or Acetonitrile.

Step-by-Step Methodology
  • Preparation of Working Internal Standard (WIS):

    • Dilute the IS Stock (1,000 µg/mL) to a fixed concentration of 10 µg/mL .

    • Calculation: Add 100 µL of IS Stock to 9.9 mL of solvent.

    • Validation: This concentration will be constant across all samples and standards.

  • Calibration Curve Construction: Prepare 5 calibration levels. In each vial, vary the Analyte (

    
    ) concentration but keep the IS (
    
    
    
    ) concentration constant.
    Calibration LevelTarget (
    
    
    ) Conc.
    IS (
    
    
    ) Conc.
    Level 11.0 µg/mL10.0 µg/mL
    Level 25.0 µg/mL10.0 µg/mL
    Level 310.0 µg/mL10.0 µg/mL
    Level 420.0 µg/mL10.0 µg/mL
    Level 550.0 µg/mL10.0 µg/mL
  • Quantification Formula (Response Factor): Calculate the Response Factor (

    
    ) for each level:
    
    
    
    

    Use the average RF (

    
    ) to calculate unknowns:
    
    
    
    
Part 5: Handling, Stability & Safety

Safety Warning: 1,3-Dinitrobenzene-d4 possesses the same high toxicity profile as the non-deuterated compound.

  • Acute Toxicity: Fatal if swallowed, in contact with skin, or inhaled.[2] It is a potent methemoglobin former, causing cyanosis (blue skin/lips) by oxidizing hemoglobin to methemoglobin, reducing oxygen transport.

  • Handling: Must be handled in a fume hood with nitrile gloves. Avoid dust generation.

  • Storage: Store at room temperature (or refrigerated at 4°C for long-term) in amber vials to prevent photodegradation. Stability is generally >3 years if kept dry and dark.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 185765, 1,3-Dinitrobenzene-d4. Retrieved from [Link][2]

  • U.S. Environmental Protection Agency (2006). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC).[3][4][5] SW-846.[3] Retrieved from [Link][3][4]

Sources

Foundational

solubility of 1,3-Dinitrobenzene-d4 in organic solvents

A Technical Guide for Analytical Standardization Executive Summary 1,3-Dinitrobenzene-d4 (1,3-DNB-d4) is the stable isotope-labeled analog of 1,3-dinitrobenzene.[1] It serves as a critical Internal Standard (IS) and Surr...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Analytical Standardization

Executive Summary

1,3-Dinitrobenzene-d4 (1,3-DNB-d4) is the stable isotope-labeled analog of 1,3-dinitrobenzene.[1] It serves as a critical Internal Standard (IS) and Surrogate in the quantitative analysis of nitroaromatics and explosives (e.g., EPA Method 8330B).[1] Its physicochemical behavior mirrors the non-deuterated parent compound, yet its mass shift (+4 Da) allows for precise differentiation in mass spectrometry (GC-MS and LC-MS).[1]

This guide provides a validated framework for the solubility, preparation, and stability of 1,3-DNB-d4, designed to minimize experimental error and maximize recovery rates in trace analysis.

Physicochemical Profile & Solubility Landscape

The solubility of 1,3-DNB-d4 is governed by the "like dissolves like" principle.[1] The molecule consists of a benzene ring substituted with two highly electron-withdrawing nitro groups (


) at the meta positions.[1] This creates a polar aromatic structure that resists dissolution in non-polar hydrocarbons but thrives in polar aprotic solvents.[1]

Key Insight (Isotope Effect): For practical laboratory purposes, the solubility of the deuterated analog (d4) is indistinguishable from the native (d0) compound.[1] Protocols established for 1,3-DNB are directly applicable to 1,3-DNB-d4.

Solubility Data Table

Data synthesized from thermodynamic profiles of parent 1,3-Dinitrobenzene at 20–25°C.[1]

Solvent ClassSolventSolubility RatingApprox. Limit (g/L)Application Context
Polar Aprotic Acetonitrile (ACN) Excellent > 200 g/LPrimary Choice. Standard solvent for EPA 8330B stocks.[1]
Polar Aprotic Acetone Excellent ~720 g/LGood for cleaning; too volatile for precise standards.[1]
Polar Aprotic Ethyl Acetate HighFreely SolubleAlternative for GC extractions.[1]
Polar Protic Methanol Moderate/HighSolubleCommon for working standards; check miscibility.[1]
Polar Protic Ethanol Moderate~27 g/LLess common in explosives analysis.[1]
Non-Polar Hexane/Heptane PoorInsolubleUnsuitable.[1] Causes precipitation.[1]
Aqueous Water Very Low~0.5 g/LRequires Modifier. Must use organic co-solvent (e.g., ACN).
Solvent Selection Logic

The following decision tree illustrates the selection process based on the analytical technique (LC-MS vs. GC-MS) and matrix compatibility.

SolventSelection Start Select Solvent for 1,3-DNB-d4 Technique Analytical Technique? Start->Technique LCMS LC-MS / HPLC Technique->LCMS Polar Mobile Phase GCMS GC-MS Technique->GCMS Volatile Carrier ACN Acetonitrile (ACN) (Preferred) LCMS->ACN Best Solubility & Stability MeOH Methanol (MeOH) LCMS->MeOH Alternative (Check degradation) GCMS->ACN Possible (Solvent Expansion issues) EtOAc Ethyl Acetate GCMS->EtOAc Good Injection Profile DCM Dichloromethane GCMS->DCM Extraction Efficiency

Figure 1: Solvent Selection Decision Tree. Acetonitrile is the gold standard for LC-based workflows due to high solubility and stability.[1]

Validated Preparation Protocol (Stock Solution)

Objective: Prepare a stable 1,000 µg/mL (1 mg/mL) Certified Stock Solution of 1,3-DNB-d4 in Acetonitrile.

Safety Warning: 1,3-Dinitrobenzene is fatal if absorbed through the skin and is a suspected mutagen.[1] Double-gloving (Nitrile) and fume hood use are mandatory.[1]

Materials
  • Analyte: 1,3-Dinitrobenzene-d4 (Solid, >98% isotopic purity).[1]

  • Solvent: HPLC-grade Acetonitrile (ACN).[1]

  • Vessel: Class A Volumetric Flask (Amber glass to prevent photolysis).

  • Equipment: Analytical balance (0.01 mg precision), Sonicator.

Step-by-Step Workflow
  • Gravimetric Measurement:

    • Equilibrate the 1,3-DNB-d4 vial to room temperature to prevent condensation.

    • Weigh 10.0 mg (± 0.1 mg) of 1,3-DNB-d4 directly into a weighing boat or small beaker.[1] Note: Do not weigh directly into the volumetric flask to avoid static errors.

  • Quantitative Transfer:

    • Rinse the weighing boat 3 times with small aliquots (~2 mL) of Acetonitrile, transferring each rinse into a 10 mL Amber Volumetric Flask.

  • Dissolution (Critical Step):

    • Fill the flask to ~80% volume with Acetonitrile.[1]

    • Sonicate for 5–10 minutes.

    • Why? Nitroaromatics can form micro-crystalline aggregates that are invisible to the naked eye.[1] Sonication ensures complete solvation.[1]

  • Final Volume & Mixing:

    • Allow the solution to return to room temperature (sonication generates heat, which expands the solvent).[1]

    • Dilute to the mark with Acetonitrile.[1][2] Invert 10 times to mix.

  • Verification:

    • Analyze a diluted aliquot (e.g., 10 µg/mL) via HPLC-UV (254 nm) or LC-MS against a certified reference material (CRM) of non-deuterated 1,3-DNB to verify concentration (correcting for the mass difference).

StockPrep Step1 Weigh 10mg 1,3-DNB-d4 Step2 Transfer to Amber Flask Step1->Step2 Step3 Add ACN (80% Vol) Step2->Step3 Step4 Sonicate (10 mins) Step3->Step4 Dissolution Step5 Temp Equilibration Step4->Step5 Cool Down Step6 Dilute to Mark Step5->Step6

Figure 2: Preparation workflow emphasizing the sonication and temperature equilibration steps often missed in standard protocols.

Stability & Storage (The "Dark" Requirement)

Nitroaromatics are susceptible to photolytic degradation, converting to anilines or azo compounds under UV exposure.[1]

  • Primary Storage: Store stock solutions in Amber vials with PTFE-lined caps.

  • Temperature: Refrigerate at 4°C (short term < 1 month) or Freezer at -20°C (long term > 6 months).

  • Monitoring: Check for discoloration. 1,3-DNB solutions should be clear/colorless to pale yellow. A darkening to orange/brown indicates degradation.[1]

Troubleshooting Common Solubility Issues
ObservationRoot CauseCorrective Action
Precipitation in Aqueous Mobile Phase Hydrophobic crash-out.[1]Ensure organic modifier (ACN/MeOH) in the mobile phase is >30% initially, or use a "trap column" for on-line enrichment.[1]
Inconsistent Peak Areas Incomplete dissolution during stock prep.[1]Re-sonicate stock for 15 mins. Ensure stock was brought to Room Temp before pipetting.
Retention Time Drift Deuterium Isotope Effect.[1][3]d4 analogs may elute slightly earlier than d0 targets on C18 columns. This is normal; adjust integration windows.
References
  • U.S. Environmental Protection Agency. (2006).[1][4] Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC).[1][2] SW-846.[1][2]

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 7452, 1,3-Dinitrobenzene.[1] Retrieved from PubChem.[1][5][6][7]

  • Cambridge Isotope Laboratories. (n.d.).[1] 1,3-Dinitrobenzene (D4, 98%) Product Information.[1][8][1]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1995).[1] Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene.[1][2][4][9]

Sources

Exploratory

Technical Guide: Stability and Storage Architecture for 1,3-Dinitrobenzene-d4

Executive Summary 1,3-Dinitrobenzene-d4 (1,3-DNB-d4) is a deuterated aromatic nitro compound primarily utilized as an internal standard in environmental forensics and toxicology. While chemically robust due to the kineti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,3-Dinitrobenzene-d4 (1,3-DNB-d4) is a deuterated aromatic nitro compound primarily utilized as an internal standard in environmental forensics and toxicology. While chemically robust due to the kinetic isotope effect (KIE) conferred by the C-D bonds, it possesses inherent thermodynamic instability characteristic of polynitro aromatics.

Critical Storage Directive: Store at ambient temperature (20–25°C) in amber glass under inert atmosphere (Argon/Nitrogen) . Strict exclusion of light is mandatory to prevent nitro-nitrite rearrangement. Avoid reducing environments to prevent conversion to nitroanilines.

Part 1: Physicochemical & Isotopic Profile[1]

The substitution of hydrogen with deuterium (²H) in the 1,3-dinitrobenzene lattice increases the molecular weight and alters vibrational modes, but retains the fundamental solubility and melting profile of the proteo-analog.

Table 1: Technical Specifications
PropertySpecificationTechnical Note
Chemical Formula C₆D₄N₂O₄Fully deuterated aromatic ring.[1]
Molecular Weight ~172.13 g/mol +4.03 Da shift vs. proteo-analog (168.11 g/mol ).
CAS Number 54247-05-1Labeled specific.[2] Unlabeled: 99-65-0.[2][3][4]
Physical State Yellow Crystalline SolidCrystalline lattice structure is rhombic.
Melting Point 89–90 °CSharp transition indicates high purity.
Solubility Soluble: Acetone, Benzene, EtAcInsoluble: WaterLipophilic nature drives bioaccumulation potential.
Isotopic Purity Typically ≥ 98 atom % DCritical for mass spectrometry quantitation.

Part 2: Stability Mechanisms & Degradation Risks

Isotopic Stability (The Deuterium Effect)

The Carbon-Deuterium (C-D) bond is shorter and stronger than the Carbon-Hydrogen (C-H) bond due to the lower zero-point energy of the heavier isotope.

  • Mechanism: This results in a primary Kinetic Isotope Effect (KIE) , rendering the aromatic ring significantly more resistant to electrophilic aromatic substitution (EAS) and oxidative metabolism compared to the non-deuterated form.

  • Risk Factor: H/D Exchange .[5] While aromatic protons are generally non-labile, exposure to strong acids (e.g., H₂SO₄) or strong bases in protic solvents can catalyze exchange, diluting isotopic purity over time.

Photochemical Instability

Nitro compounds are chromophores that absorb UV-Vis radiation.

  • Mechanism: Upon excitation, the nitro group (-NO₂) can undergo a nitro-nitrite rearrangement , leading to the formation of nitroso intermediates and eventual ring cleavage or polymerization.

  • Observation: Yellow crystals turning orange/brown indicate surface photo-degradation.

Thermodynamic Instability

Like all polynitro aromatics, 1,3-DNB-d4 has a positive oxygen balance relative to pure hydrocarbons but is still fuel-rich.

  • Shock Sensitivity: While less sensitive than TNT (trinitrotoluene), it is still an energetic material. Friction or high impact can trigger decomposition.

  • Thermal Decomposition: Heating beyond 300°C releases toxic nitrogen oxides (NOx) and poses an explosion hazard.

Part 3: Storage & Handling Protocols[7]

The "Triad of Preservation"

To maintain >99% purity and isotopic integrity for >2 years, adhere to this protocol:

  • Light Exclusion: Use Amber borosilicate vials (Type I Class A). Wrap secondary containment in foil if amber glass is unavailable.

  • Atmospheric Control: Purge headspace with Argon or Nitrogen. Oxygen promotes slow oxidation of impurities; moisture can facilitate surface hydrolysis.

  • Temperature: Ambient (20–25°C) is sufficient for chemical stability. Refrigeration (2–8°C) is acceptable but introduces the risk of condensation (moisture) upon opening. Do not freeze unless strictly necessary, as freeze-thaw cycles can fracture crystals and increase surface area for reactivity.

Visualization: Storage Lifecycle Workflow

StorageWorkflow cluster_fail Failure Modes Receipt Receipt of 1,3-DNB-d4 QC_Check Initial QC (1H-NMR / GC-MS) Receipt->QC_Check Verify Purity Desiccation Desiccation (<10% RH) QC_Check->Desiccation Pass Inerting Headspace Purge (Argon/N2) Desiccation->Inerting Remove O2/H2O Storage Storage (Amber Vial, 20-25°C) Inerting->Storage Seal Usage Aliquot for Use Storage->Usage As Needed Moisture Moisture Entry Storage->Moisture Improper Seal UV UV Exposure Storage->UV Clear Glass Usage->Inerting Re-seal immediately

Caption: Logical workflow for the receipt, stabilization, and maintenance of 1,3-Dinitrobenzene-d4 inventory.

Part 4: Analytical Verification

Before using stored material for critical assays (e.g., as an internal standard for EPA Method 8330), verify integrity.

  • Isotopic Purity (NMR):

    • ¹H-NMR (Proton): Should show NO signals in the aromatic region (7.0–9.0 ppm). Any peaks here indicate proteo-contamination or H/D exchange.

    • ¹³C-NMR: Look for C-D coupling patterns (triplets) distinct from C-H singlets.

  • Chemical Purity (GC-MS):

    • Monitor for the molecular ion peak [M]+ at m/z ~172 .

    • Check for degradation products: m/z 142 (Loss of NO) or peaks associated with nitroaniline (reduction product).

Part 5: Degradation Pathways

Understanding how the molecule fails allows for better prevention. The two primary pathways are Photolysis (light-induced) and Reduction (chemical/microbial).

DegradationPathways DNB 1,3-Dinitrobenzene-d4 (Stable) Excited Excited Nitro Species (Radical) DNB->Excited UV Light (hν) Nitroaniline 3-Nitroaniline-d4 DNB->Nitroaniline Reducing Agents (Fe/HCl, Anaerobic Bacteria) Nitrite Nitro-Nitrite Rearrangement Excited->Nitrite Isomerization Phenols Nitrophenols (Ring Cleavage) Nitrite->Phenols Oxidation/Hydrolysis Phenylenediamine 1,3-Phenylenediamine-d4 Nitroaniline->Phenylenediamine Further Reduction

Caption: Primary degradation vectors: Photochemical rearrangement (blue path) and Chemical reduction (red path).

Part 6: Safety & Toxicity (HSE)

Danger: 1,3-Dinitrobenzene-d4 is a potent methemoglobinemia inducer.

  • Route of Entry: Rapidly absorbed through skin. Fatal in contact with skin. [2]

  • Mechanism: Oxidizes ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺), destroying oxygen transport capacity.

  • PPE Requirement: Double nitrile gloves, long sleeves, and full-face respirator or fume hood operations are mandatory.

References

  • Cambridge Isotope Laboratories. (2024).[2] 1,3-Dinitrobenzene (D4, 98%) Product Specification & Storage. Retrieved from

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 7452, 1,3-Dinitrobenzene. Retrieved from

  • Thermo Fisher Scientific. (2024). Safety Data Sheet: 1,3-Dinitrobenzene. Retrieved from

  • U.S. Environmental Protection Agency (EPA). (1994). Method 8330: Nitroaromatics and Nitramines by HPLC. Retrieved from

  • Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label Behind. Journal of Medicinal Chemistry. (Contextual grounding for Isotopic Stability).

Sources

Foundational

commercial suppliers of 1,3-Dinitrobenzene-d4

Title: Commercial Suppliers & Technical Application of 1,3-Dinitrobenzene-d4 Content Type: In-Depth Technical Guide Audience: Researchers, Analytical Chemists, and Drug Development Professionals Executive Summary 1,3-Din...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Commercial Suppliers & Technical Application of 1,3-Dinitrobenzene-d4 Content Type: In-Depth Technical Guide Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Executive Summary

1,3-Dinitrobenzene-d4 (1,3-DNB-d4) is the deuterated isotopologue of the nitroaromatic compound 1,3-dinitrobenzene. It serves as a critical internal standard (IS) in the quantitative analysis of explosives, environmental pollutants, and metabolic byproducts. Its primary utility lies in isotope dilution mass spectrometry (IDMS), where it compensates for matrix effects, extraction inefficiencies, and ionization variability in LC-MS and GC-MS workflows.

This guide provides a verified supplier landscape, technical specifications, and a field-proven protocol for integrating 1,3-DNB-d4 into EPA Method 8330B-compliant workflows.

Technical Profile & Specifications

Before procurement, it is essential to verify that the isotopologue meets the specific requirements of the analytical method (e.g., sufficient mass shift to avoid isotopic overlap with the native analyte).

FeatureSpecification
Chemical Name 1,3-Dinitrobenzene-d4
Synonyms m-Dinitrobenzene-d4; 1,2,3,5-Tetradeuterio-4,6-dinitrobenzene
CAS Number 54247-05-1 (Labeled); 99-65-0 (Unlabeled)
Molecular Formula C₆D₄N₂O₄
Molecular Weight 172.13 g/mol (vs. 168.11 g/mol for native)
Isotopic Purity Typically ≥ 98 atom % D
Chemical Purity ≥ 98% (HPLC/GC)
Structure Benzene ring fully deuterated at positions 2, 4, 5, 6

Commercial Supplier Landscape

The following suppliers have been verified for stock availability and technical documentation (CoA, SDS). Researchers should prioritize suppliers offering ≥98 atom % D to minimize contribution to the M+0 native signal.

SupplierCatalog NumberPurity SpecificationPack SizesNotes
C/D/N Isotopes D-1937 98 atom % D1g, 5gSpecialized in deuterated compounds; often cost-effective for bulk.
Cambridge Isotope Labs (CIL) DLM-3024-5 98%1g, 5gHigh reliability; standard for environmental reference materials.
Sigma-Aldrich (Merck) 389366 98 atom % D1gGlobal distribution; convenient for small-scale procurement.
Toronto Research Chemicals (TRC) D480002 >98%CustomGood for custom synthesis or specific impurity profiling.

Procurement Tip: Always request a Certificate of Analysis (CoA) prior to purchase to confirm the isotopic enrichment. A lower enrichment (<98%) can lead to "cross-talk" in the mass spectrum, where the d3 or d2 isotopologues interfere with the native analyte quantification.

Application Framework: EPA Method 8330B Adaptation

The primary application of 1,3-DNB-d4 is as a surrogate internal standard in the analysis of nitroaromatics in soil and water. While EPA Method 8330B originally utilized UV detection, modern adaptations utilize LC-MS/MS for lower detection limits (fem to picogram levels).

Why 1,3-DNB-d4?
  • Co-elution: It elutes at the exact retention time as the native target (1,3-DNB) but is spectrally distinct (+4 Da mass shift).

  • Matrix Compensation: It experiences the exact same ion suppression or enhancement as the analyte during electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

Workflow Visualization

The following diagram illustrates the integration of 1,3-DNB-d4 into a solid-phase extraction (SPE) workflow for water analysis.

EPA8330B_Workflow cluster_QC Quality Control Check Sample Aqueous Sample (1 L) IS_Add Internal Standard Addition (1,3-DNB-d4 @ 5 µg/mL) Sample->IS_Add Spike before extraction SPE Solid Phase Extraction (Porapak RDX or C-18) IS_Add->SPE Load sample Elution Elution (Acetonitrile) SPE->Elution Elute interferences Concentration Concentration (N2 blowdown to 1 mL) Elution->Concentration Enrich analyte Analysis LC-MS/MS Analysis (MRM Mode) Concentration->Analysis Inject 10 µL Data Quantification (Isotope Dilution) Analysis->Data Calc Ratio (Native/IS)

Figure 1: Workflow for trace analysis of nitroaromatics using 1,3-DNB-d4 as a pre-extraction internal standard.

Detailed Experimental Protocol

This protocol is adapted from EPA Method 8330B and optimized for LC-MS/MS analysis using 1,3-DNB-d4.

Reagents
  • Stock Solution: Dissolve 10 mg of 1,3-DNB-d4 (C/D/N Isotopes D-1937) in 10 mL of Acetonitrile (ACN) to make a 1,000 µg/mL stock. Store at 4°C in the dark.

  • Working IS Solution: Dilute stock to 5 µg/mL in methanol.

Step-by-Step Methodology
  • Sample Preparation:

    • Measure 1000 mL of water sample.

    • CRITICAL STEP: Spike 100 µL of the Working IS Solution (5 µg/mL) directly into the sample before any extraction. This yields a final concentration of 0.5 µg/L in the sample.

    • Causality: Spiking before extraction ensures that any loss of analyte during the SPE process is mirrored by the IS, correcting the final calculation.

  • Solid Phase Extraction (SPE):

    • Condition a C-18 or Porapak RDX cartridge with 10 mL ACN followed by 20 mL reagent water.

    • Pass the sample through the cartridge at a flow rate of ~10 mL/min.

    • Dry the cartridge under vacuum for 15 minutes.

  • Elution & Concentration:

    • Elute the target compounds with 5 mL of ACN.

    • Concentrate the extract to exactly 1.0 mL using a gentle stream of nitrogen at 40°C. Do not evaporate to dryness, as nitroaromatics are volatile.

  • LC-MS/MS Analysis:

    • Column: C-18 Reverse Phase (e.g., 2.1 x 100 mm, 2.7 µm).

    • Mobile Phase: Isocratic 70% Water / 30% Methanol (or gradient equivalent).

    • Ionization: Negative Mode APCI or ESI. Nitroaromatics form stable negative ions [M-H]⁻ or radical anions M⁻•.

    • MRM Transitions:

      • Native 1,3-DNB: 168 → 122 (Loss of NO₂)

      • IS 1,3-DNB-d4: 172 → 126 (Loss of NO₂)

Safety & Handling

1,3-Dinitrobenzene and its deuterated analogs are highly toxic and readily absorbed through the skin.

  • Toxicity: Potent methemoglobin former. Causes cyanosis, headache, and fatigue upon exposure.

  • Handling:

    • Always wear nitrile gloves (double gloving recommended) and a lab coat.

    • Handle neat powder only in a fume hood or glovebox.

    • Permeation: Nitroaromatics can permeate latex; nitrile is required.

  • Storage: Store neat standards at room temperature or 4°C, protected from light. Nitro compounds can be photosensitive.

References

  • United States Environmental Protection Agency (EPA). (2006). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). SW-846.[1] [Link]

  • Shimadzu Scientific Instruments. (n.d.). Enhanced Analysis of Explosives Listed in EPA Method 8330B Using APCI-LC-MS/MS. Application Note. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1995). Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Centers for Disease Control and Prevention. [Link]

Sources

Exploratory

Environmental Fate &amp; Forensic Analysis of 1,3-Dinitrobenzene: A Technical Guide

Executive Summary 1,3-Dinitrobenzene (1,3-DNB) is a high-priority nitroaromatic compound (NAC) used extensively in explosives manufacturing and organic synthesis. Unlike its trinitrated counterpart (TNT), 1,3-DNB exhibit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,3-Dinitrobenzene (1,3-DNB) is a high-priority nitroaromatic compound (NAC) used extensively in explosives manufacturing and organic synthesis. Unlike its trinitrated counterpart (TNT), 1,3-DNB exhibits distinct metabolic stability and toxicological profiles, particularly regarding testicular toxicity and methemoglobinemia. This guide provides a definitive technical analysis of its environmental partitioning, reductive biotransformation, and the application of Compound-Specific Isotope Analysis (CSIA) for source apportionment. It bridges environmental science with toxicology, highlighting the metabolic activation pathways relevant to drug safety assessment.

Physicochemical Profile & Partitioning

1,3-DNB is characterized by moderate water solubility and low volatility, making it a persistent groundwater contaminant rather than an atmospheric hazard. Its migration is governed by adsorption-desorption kinetics in soil matrices.

Table 1: Key Physicochemical Parameters

ParameterValueEnvironmental Implication
Molecular Weight 168.11 g/mol Moderate mobility in pore water.
Water Solubility ~500 mg/L (20°C)High potential for leaching into aquifers; forms dissolved plumes.
Log Kow 1.49Low bioaccumulation potential; weak sorption to soil organic carbon.
Henry’s Law Constant

atm-m³/mol
Volatilization from water surfaces is negligible.
Vapor Pressure

mmHg (25°C)
Persistence in surface soils; limited atmospheric transport.

Biotransformation Pathways

The degradation of 1,3-DNB is heavily dependent on redox potential. While aerobic oxidation is kinetically limited due to the electron-withdrawing nature of the two nitro groups, anaerobic reduction is the dominant environmental fate process.

The Nitroreductase Pathway (Anaerobic)

Under anoxic conditions, bacteria (e.g., Clostridium, Pseudomonas) utilize non-specific nitroreductases to sequentially reduce the nitro groups. This pathway is critical because the intermediates (nitroso- and hydroxylamino-benzenes) are more reactive and toxic than the parent compound.

  • Step 1: Reduction of one -NO₂ group to -NO (nitroso).

  • Step 2: Further reduction to -NHOH (hydroxylamino).

  • Step 3: Final reduction to -NH₂ (amine), forming 3-Nitroaniline.

  • Step 4: Repetition of the cycle to form 1,3-Phenylenediamine (1,3-PDA).

Visualization of Metabolic Flux

The following diagram maps the reductive transformation, highlighting the critical intermediates responsible for covalent binding to biological macromolecules (toxicity).

DNB_Pathway DNB 1,3-Dinitrobenzene (Parent) Nitroso 3-Nitrosonitrobenzene (Reactive) DNB->Nitroso Nitroreductase (2e- reduction) Hydroxyl 3-(Hydroxylamino) nitrobenzene Nitroso->Hydroxyl 2e- reduction Azoxy Azoxy Dimers (Dead-end) Nitroso->Azoxy Condensation Nitroaniline 3-Nitroaniline (Stable Intermediate) Hydroxyl->Nitroaniline 2e- reduction Hydroxyl->Azoxy PDA 1,3-Phenylenediamine (End Product) Nitroaniline->PDA Full Reduction

Figure 1: Anaerobic reductive biotransformation of 1,3-DNB. Red nodes indicate reactive electrophiles implicated in toxicity.

Isotope Forensics: Compound-Specific Isotope Analysis (CSIA)

CSIA is the gold standard for distinguishing between physical dilution (non-destructive) and active biodegradation. For nitroaromatics, Nitrogen Isotope Fractionation is the primary indicator of transformation.

The Rayleigh Fractionation Model

Isotopic enrichment follows Rayleigh kinetics.[1] As biodegradation proceeds, the lighter isotopes (


, 

) are preferentially degraded, leaving the residual pool enriched in heavier isotopes (

,

).

The Rayleigh Equation:


[2]
  • 
    : Isotope ratio at time 
    
    
    
    vs. initial.[2][3]
  • 
    : Fraction of substrate remaining (
    
    
    
    ).[2][4]
  • 
    : Bulk enrichment factor (slope of the plot).
    
Isotope Enrichment Factors ( )

Research on nitroaromatic compounds (NACs) has established distinct fractionation patterns [1][2]:

  • Nitrogen (

    
    ):  The reduction of the -NO₂ group involves the cleavage of an N-O bond.[5][6] This results in a strong primary isotope effect , with 
    
    
    
    values consistently around -30‰ (ranging -15‰ to -40‰).
  • Carbon (

    
    ):  The C-N bond is not broken in the rate-limiting step. Consequently, carbon fractionation is negligible or very small (
    
    
    
    to 0‰).

Diagnostic Utility: A dual-isotope plot (


 vs 

) showing a steep slope (large

with minimal

) confirms nitro-reduction is occurring.

CSIA_Workflow Sample Groundwater Sample Extract SPE Extraction (Polystyrene-Divinylbenzene) Sample->Extract Analysis GC-IRMS Analysis Extract->Analysis Calc Calculate Delta Values (d15N & d13C) Analysis->Calc Decision Is d15N increasing? Calc->Decision Bio Active Biodegradation (Nitro-reduction confirmed) Decision->Bio Yes (Slope ~ -30) Dilution Physical Dilution/Sorption (No degradation) Decision->Dilution No (Constant Ratio)

Figure 2: CSIA workflow for validating in situ biodegradation of 1,3-DNB.

Analytical Protocol: Extraction & Quantification

To ensure data integrity for CSIA, efficient extraction with minimal isotopic fractionation is required.

Solid Phase Extraction (SPE) Protocol
  • Stationary Phase: Polymeric sorbent (e.g., Oasis HLB or Strata-X) is preferred over C18 due to 1,3-DNB's moderate polarity.

  • Conditioning:

    • 5 mL Methanol (HPLC Grade).

    • 5 mL Deionized Water.

  • Loading: Pass 500–1000 mL of water sample (pH adjusted to 7.0) at a flow rate of <10 mL/min.

  • Drying: Vacuum dry for 30 mins to remove residual water (critical for GC injection).

  • Elution: 2 x 2 mL Dichloromethane (DCM) or Ethyl Acetate.

  • Concentration: Nitrogen blow-down to 100 µL. Caution: Do not evaporate to dryness to prevent volatilization losses.

Instrumental Analysis (GC-IRMS)
  • Interface: Combustion interface (oxidation of analytes to CO₂ and N₂).

  • Oxidation Reactor: NiO/CuO/Pt wires at 1000°C.

  • Reduction Reactor: Cu wires at 600°C (to reduce NOx to N₂).

  • Trap: Cryogenic trap to remove CO₂ when analyzing N₂ (to prevent isobaric interference).

  • Standardization: Calibrate against international standards (USGS40, USGS41) to report values relative to VPDB (Carbon) and AIR (Nitrogen).

Toxicological Implications & Drug Development Relevance

For drug development professionals, 1,3-DNB serves as a model toxicant for metabolic activation mechanisms.

Mechanism of Testicular Toxicity

1,3-DNB is a potent Sertoli cell toxicant. The mechanism is directly linked to the reductive pathway described in Section 3.

  • Metabolic Activation: The hydroxylamine intermediate (3-hydroxylaminonitrobenzene) undergoes redox cycling.

  • Oxidative Stress: This cycling generates Reactive Oxygen Species (ROS) within the Sertoli cells.

  • Signaling Disruption: Disruption of Sertoli-Germ cell tight junctions leads to germ cell exfoliation and apoptosis.

  • Clinical Correlation: This mimics the toxicity profile of certain nitro-aromatic drugs, necessitating rigorous screening of nitro-containing candidates for nitroreductase susceptibility [3].

Methemoglobinemia

Similar to aniline derivatives, the metabolites of 1,3-DNB oxidize ferrous hemoglobin (


) to ferric methemoglobin (

), impairing oxygen transport. This is a classic "on-target" toxicity for this chemical class.

References

  • Hartenbach, A., et al. (2006).[5] "Using Nitrogen Isotope Fractionation to Assess Abiotic Reduction of Nitroaromatic Compounds." Environmental Science & Technology.[5]

  • Hofstetter, T. B., et al. (2008). "Assessing Transformation Processes of Organic Contaminants by Compound Specific Isotope Analysis." TrAC Trends in Analytical Chemistry.

  • Cave, D. A., & Foster, P. M. (2010). "Modulation of m-dinitrobenzene and m-nitrosonitrobenzene toxicity in rat Sertoli-germ cell cultures." Toxicological Sciences.

  • US EPA. (2014). "Technical Fact Sheet – Dinitrotoluenes (DNT) and Dinitrobenzenes (DNB)." EPA Federal Facilities Restoration.

Sources

Foundational

Technical Guide: Spectroscopic Profiling of 1,3-Dinitrobenzene-d4

This technical guide details the spectroscopic characterization of 1,3-Dinitrobenzene-d4 (1,3-DNB-d4) . It is designed for analytical chemists and researchers utilizing this isotopologue as a surrogate internal standard...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the spectroscopic characterization of 1,3-Dinitrobenzene-d4 (1,3-DNB-d4) . It is designed for analytical chemists and researchers utilizing this isotopologue as a surrogate internal standard for the quantification of nitroaromatics in environmental or biological matrices.



Executive Summary & Chemical Identity

1,3-Dinitrobenzene-d4 is the fully deuterated isotopologue of 1,3-dinitrobenzene. Its primary utility lies in Isotope Dilution Mass Spectrometry (IDMS), where it serves as an internal standard. Due to the kinetic isotope effect and mass shift, it co-elutes (or elutes in close proximity) with the native analyte while remaining spectrally distinct, allowing for precise normalization of matrix effects.

Comparative Chemical Profile
PropertyNative 1,3-Dinitrobenzene1,3-Dinitrobenzene-d4
CAS Number 99-65-05411-49-4
Molar Mass 168.11 g/mol 172.13 g/mol
Appearance Yellowish crystalline solidYellowish crystalline solid
Melting Point 89–90 °C88–90 °C (Isotope effect negligible on MP)
Solubility Chloroform, Acetone, DMSOChloroform-d, Acetone-d6, DMSO-d6

Mass Spectrometry: The Primary Identification Vector

For 1,3-DNB-d4, Mass Spectrometry (MS) provides the most definitive confirmation of isotopic incorporation. The substitution of four hydrogen atoms (


, mass 1.0078) with four deuterium atoms (

, mass 2.0141) results in a net mass shift of +4 Da .
Fragmentation Logic & Ion Mapping

The fragmentation pattern of nitroaromatics is dominated by the loss of the nitro group (


) and nitroso (

) species. Since the deuterium labels are located on the aromatic ring, fragments retaining the ring will exhibit the +4 mass shift. Fragments losing the ring (rare in this mode) or the nitro groups themselves remain unshifted.

Key Diagnostic Ions (EI, 70 eV):

Fragment AssignmentNative m/z (

)
Deuterated m/z (

)
Shift (

)
Notes
Molecular Ion (

)
168 172 +4Definitive ID peak.

122126 +4Loss of 46 Da (

). Ring remains intact.

138142 +4Loss of 30 Da (

).
Phenyl Cation (

)
7579 +4Ring skeleton only (

).
Fragmentation Pathway Diagram

The following diagram illustrates the logical decay of the parent ion, validating the location of the deuterium labels on the ring structure.

FragmentationPathway Parent Parent Ion (M+) m/z 172 [C6D4(NO2)2]+ LossNO2 Loss of Nitro Group (M - 46) m/z 126 [C6D4(NO2)]+ Parent->LossNO2 - NO2 LossNO Loss of Nitroso (M - 30) m/z 142 [C6D4(NO2)O]+ Parent->LossNO - NO Phenyl Phenyl Cation m/z 79 [C6D3]+ LossNO2->Phenyl - NO2, - D

Figure 1: Electron Impact (EI) fragmentation pathway for 1,3-Dinitrobenzene-d4 showing mass preservation of the deuterated ring.

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy serves as a secondary confirmation tool. The primary diagnostic is the Isotopic Shift of the C-H stretching vibrations.

The Hooke's Law Shift

According to Hooke's Law, the vibrational frequency (


) is inversely proportional to the square root of the reduced mass (

). Replacing Hydrogen (mass 1) with Deuterium (mass 2) approximately doubles the mass of the oscillator, lowering the frequency.


In practice, for aromatic rings, the factor is often closer to 1.35.

Spectral Band Assignment
Functional GroupNative Wavenumber (

)
d4-Labeled Wavenumber (

)
Interpretation
Aromatic C-H Stretch 3050 – 31002260 – 2300 Disappearance of signal >3000. Appearance of C-D bands in the "silent" region.
Asymmetric

1530 – 15501530 – 1550Unchanged. The nitro group is not labeled.
Symmetric

1340 – 13601340 – 1360Unchanged. Diagnostic for nitroaromatics.
Ring Breathing ~1600~1570Slight redshift due to heavier ring mass.

Protocol Tip: Ensure the sample is dry. Water moisture (


 stretch) can obscure the 3000-3500 region, making the absence of C-H stretches difficult to prove.

Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for determining isotopic purity (enrichment level).

H NMR: The "Silent" Spectrum

In a 100% enriched sample, the


H NMR spectrum should be blank (silent).
  • Protocol: Acquire a high-scan count spectrum in

    
     or 
    
    
    
    .
  • Observation: Any peaks observed in the aromatic region (8.0 – 9.0 ppm) represent residual protio- impurities (incomplete deuteration).

  • Quantification: Integrate residual peaks against a known internal standard (e.g., residual solvent peak or added standard) to calculate % D incorporation.

C NMR: Coupling Constants

Unlike proton-decoupled


C spectra of native compounds (which show singlets), deuterated carbons exhibit spin-spin coupling  to the attached deuterium (

).
  • Multiplicity Rule:

    
    . For one deuterium (
    
    
    
    ), the signal splits into a Triplet (1:1:1) .[1]
  • Isotope Shift: Deuterated carbons appear slightly upfield (

    
     ppm) relative to the native signal.
    

Predicted


C Data (

MHz,

):
Carbon PositionTypeMultiplicityCoupling (

)
Chemical Shift (

)
C-1, C-3

Singlet (Broad)N/A (Quaternary)~148.5 ppm
C-5

Triplet (1:1:1) ~25 Hz~129.5 ppm
C-4, C-6

Triplet (1:1:1) ~25 Hz~127.0 ppm
C-2

Triplet (1:1:1) ~25 Hz~118.0 ppm
NMR Analysis Workflow

NMRWorkflow Sample Sample Preparation ~10mg in CDCl3 H_NMR 1H NMR Acquisition (Check for Residuals) Sample->H_NMR Decision Are Aromatic Peaks Present? H_NMR->Decision Calc Calculate % Enrichment (Integration vs. Std) Decision->Calc Yes (>1%) C_NMR 13C NMR Acquisition (Confirm C-D Coupling) Decision->C_NMR No (Silent) Pass PASS: >98% D Silent 1H, Triplet 13C C_NMR->Pass

Figure 2: Decision tree for validating isotopic purity using NMR.

Experimental Protocol: Handling & Storage

To maintain the integrity of the spectroscopic data, strict handling protocols are required to prevent H/D exchange (though rare on the ring without catalysis) and degradation.

  • Storage: Store neat material at 2-8°C, protected from light. Nitroaromatics are photosensitive.

  • Solvent Selection: Use

    
     (Chloroform-d) for routine NMR. Avoid protic solvents (Methanol, Water) if trace exchange is a concern during long-term storage, although aromatic C-D bonds are generally stable.
    
  • Safety: 1,3-Dinitrobenzene is highly toxic (skin absorption) and a suspected mutagen. Handle inside a fume hood with nitrile gloves.

Reference Standards Preparation[1][3]
  • Stock Solution: Prepare 1.0 mg/mL in Acetonitrile for LC-MS/GC-MS use.

  • Stability: Stable for >12 months at -20°C in acetonitrile.

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 7452, 1,3-Dinitrobenzene.[2] Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2023). 1,3-Dinitrobenzene Mass Spectrum (Electron Ionization). NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Reich, H. J. (2023). Effects of Deuteration on 13C NMR Spectra. University of Wisconsin-Madison Organic Chemistry Data. Retrieved from [Link][3]

Sources

Exploratory

Advanced Applications of 1,3-Dinitrobenzene-d4 in Organic Synthesis and Mechanistic Profiling

Topic: Content Type: Technical Whitepaper Audience: Senior Synthetic Chemists, ADME Scientists, and Process Development Engineers. Executive Summary 1,3-Dinitrobenzene-d4 (CAS: 54247-05-1) is not merely a labeled solvent...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Technical Whitepaper Audience: Senior Synthetic Chemists, ADME Scientists, and Process Development Engineers.

Executive Summary

1,3-Dinitrobenzene-d4 (CAS: 54247-05-1) is not merely a labeled solvent or standard; it is a high-value electrophilic scaffold used to introduce robust deuterium labels into complex aromatic systems. As the deuterated analog of m-dinitrobenzene, it serves as a critical junction in the synthesis of deuterated active pharmaceutical ingredients (APIs), specifically those requiring metabolic stabilization at the phenyl ring.

This guide moves beyond basic property listing to explore the compound's utility in Kinetic Isotope Effect (KIE) studies, quantitative NMR (qNMR) , and its role as a precursor for 1,3-phenylenediamine-d4 —a vital intermediate for deuterated polymers and aramids.

Chemical Profile & Spectroscopic Utility[1]

The "Silent" Standard in 1H NMR

One of the immediate applications of 1,3-Dinitrobenzene-d4 is in quantitative NMR (qNMR) . In proton (


H) NMR, the compound is effectively "silent" (save for residual protio-impurities, typically <0.5%).
  • Application: When analyzing complex reaction mixtures where the aromatic region (6.5 – 8.5 ppm) is crowded, adding 1,3-Dinitrobenzene-d4 allows for lock and shim stabilization without introducing overlapping signals.

  • 2H NMR Utility: Conversely, in Deuterium (

    
    H) NMR, it provides three distinct signals (due to coupling patterns collapsing into broad singlets or specific quadrupolar splitting depending on the solvent), serving as an internal reference for quantifying deuterium incorporation in other molecules.
    
Table 1: Physicochemical Properties
PropertyValueRelevance
Molecular Formula

Core scaffold for deuterated aromatics
Molecular Weight 172.13 g/mol +4.03 Da shift vs. protio analog (useful for MS)
Melting Point 89–90 °CSolid handling; easy crystallization
Isotopic Purity Typically ≥99 atom % DEssential to prevent "isotopic leak" in synthesis
Solubility DCM, Acetone, DMSOCompatible with standard organic workflows

Core Application: Synthesis of Deuterated Intermediates

The most potent use of 1,3-Dinitrobenzene-d4 is as a precursor. The nitro groups are easily reduced to amines, converting the molecule into 1,3-Phenylenediamine-d4 (


). This transformation preserves the aromatic deuterium labels, which are chemically stable under reduction conditions.
Why 1,3-Phenylenediamine-d4?

This diamine is a precursor for:

  • Deuterated Aramids: High-performance polymers where mass-tagging is required for degradation studies.

  • Deuterated APIs: Many kinase inhibitors and antibiotics contain a 1,3-substituted phenyl ring. Deuteration at the 2,4,5,6 positions (derived from the d4 precursor) can block metabolic oxidation by Cytochrome P450 enzymes (the "Deuterium Switch" strategy).

Experimental Protocol: Catalytic Hydrogenation of 1,3-Dinitrobenzene-d4

Note: While Fe/HCl reduction is common, catalytic hydrogenation is preferred in pharma-grade synthesis to avoid metal waste and ensure easier purification.

Reagents:

  • Substrate: 1,3-Dinitrobenzene-d4 (1.0 eq)

  • Catalyst: 10% Pd/C (5 mol% loading)

  • Solvent: Methanol (anhydrous)

  • Hydrogen Source:

    
     gas (balloon or 1 atm)
    

Step-by-Step Methodology:

  • Dissolution: In a flame-dried round-bottom flask, dissolve 1,3-Dinitrobenzene-d4 (1.72 g, 10 mmol) in 50 mL of anhydrous methanol.

  • Inerting: Sparge the solution with Argon for 10 minutes to remove dissolved oxygen.

  • Catalyst Addition: Carefully add 10% Pd/C (0.5 g) under an Argon counter-flow. Caution: Pd/C is pyrophoric.

  • Hydrogenation: Evacuate the flask and backfill with

    
     gas three times. Maintain a positive pressure of 
    
    
    
    (balloon) and stir vigorously at room temperature for 6 hours.
  • Monitoring: Monitor reaction progress via TLC (Ethyl Acetate/Hexane 1:1). The starting material (

    
    ) will disappear, and the diamine (
    
    
    
    , stains purple with ninhydrin) will appear.
  • Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with methanol.

  • Isolation: Concentrate the filtrate in vacuo to yield 1,3-Phenylenediamine-d4 as a light brown solid.

    • Yield expectation: >95%.[1][2]

    • Purity check:

      
      H NMR should show only amine protons and residual solvent; no aromatic protons should be visible if isotopic purity is high.
      

Mechanistic Elucidation: The Kinetic Isotope Effect (KIE)

1,3-Dinitrobenzene-d4 is invaluable for probing reaction mechanisms, particularly Nucleophilic Aromatic Substitution (


) .
The Concept

In an


 reaction (e.g., displacing a nitro group or a hydride via Zimmerman-Traxler-like transition states), the rate-determining step (RDS) often involves the disruption of aromaticity. By comparing the reaction rate of the protio-analog (

) vs. the deutero-analog (

), researchers can pinpoint the RDS.
  • Secondary Deuterium KIE (

    
     - 1.2):  If the C-D bond is not broken but hybridization changes (e.g., 
    
    
    
    to
    
    
    in a Meisenheimer complex), a secondary KIE is observed.
  • Primary Deuterium KIE (

    
    ):  If the C-D bond is broken during the RDS (rare in simple 
    
    
    
    of dinitrobenzene, but relevant in oxidative degradations), a large effect is seen.
Visualization: Mechanistic Pathway & KIE Logic

The following diagram illustrates the decision tree for using 1,3-Dinitrobenzene-d4 to elucidate reaction mechanisms.

KIE_Pathway Start Experimental Setup: Compare Rates (kH vs kD) Reaction Reaction: Nucleophilic Attack on 1,3-Dinitrobenzene-d4 Start->Reaction Intermediate Meisenheimer Complex (sp3 Hybridization) Reaction->Intermediate Formation Result_Sec Secondary KIE (kH/kD ≈ 1.0 - 1.2) Intermediate->Result_Sec Re-aromatization fast Result_Pri Primary KIE (kH/kD > 2.0) Intermediate->Result_Pri C-D Cleavage slow Conclusion_Sec Conclusion: C-H(D) bond intact in RDS Rate limit = Nucleophilic Attack Result_Sec->Conclusion_Sec Conclusion_Pri Conclusion: C-H(D) bond cleavage in RDS (e.g., Oxidative De-aromatization) Result_Pri->Conclusion_Pri

Caption: Logical flow for interpreting Kinetic Isotope Effects (KIE) using 1,3-Dinitrobenzene-d4 to distinguish rate-determining steps.

Synthesis Workflow Visualization

The conversion of 1,3-Dinitrobenzene-d4 to downstream APIs involves specific reduction and coupling steps.

Synthesis_Flow DNB_d4 1,3-Dinitrobenzene-d4 (Starting Material) Reduction Catalytic Hydrogenation (H2, Pd/C, MeOH) DNB_d4->Reduction 6h, RT PDA_d4 1,3-Phenylenediamine-d4 (Key Intermediate) Reduction->PDA_d4 >95% Yield Branch1 Polymer Synthesis (Deuterated Aramids) PDA_d4->Branch1 Polymerization Branch2 API Synthesis (Kinase Inhibitors) PDA_d4->Branch2 Amide Coupling

Caption: Synthetic workflow transforming 1,3-Dinitrobenzene-d4 into high-value deuterated materials.

References

  • Sigma-Aldrich. (n.d.). 1,3-Dinitrobenzene certified reference material, TraceCERT.[3] Retrieved from [3]

  • Cambridge Isotope Laboratories. (2025).[2] 1,3-Dinitrobenzene (D4, 98%) Product Specification. Retrieved from

  • Anslyn, E. V., & Dougherty, D. A. (2006).[4] Modern Physical Organic Chemistry. University Science Books. (Chapter 8: Kinetic Isotope Effects).

  • Simmons, E. M., & Hartwig, J. F. (2012).[4] On the Interpretation of Deuterium Kinetic Isotope Effects in C-H Bond Functionalizations by Transition-Metal Complexes. Angewandte Chemie International Edition, 51(13), 3066-3072.

  • Clearsynth. (n.d.). 1,3-Dinitrobenzene-d4 Application Notes. Retrieved from

Sources

Protocols & Analytical Methods

Method

Quantitative Analysis of Nitroaromatic Compounds in Environmental Samples Using 1,3-Dinitrobenzene-d4 as an Internal Standard by GC-MS

An Application Guide Abstract & Introduction Nitroaromatic compounds, including dinitrobenzenes, are a significant class of environmental pollutants originating from industrial activities such as the manufacturing of exp...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide

Abstract & Introduction

Nitroaromatic compounds, including dinitrobenzenes, are a significant class of environmental pollutants originating from industrial activities such as the manufacturing of explosives, pesticides, and dyes.[1][2] Their toxicity and resistance to biodegradation necessitate sensitive and accurate monitoring in environmental matrices like water and soil.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for this purpose, offering high sensitivity and specificity for identifying and quantifying trace-level contaminants.[3][4][5]

The accuracy of quantitative analysis, however, can be compromised by variations in sample preparation, injection volume, and matrix-induced signal suppression or enhancement.[6][7][8] To overcome these challenges, the internal standard method is employed. An ideal internal standard is a compound that is chemically similar to the analyte but distinguishable by the detector. The most robust approach is Isotope Dilution Mass Spectrometry (IDMS), which uses a stable, isotopically labeled version of the analyte as the internal standard.[9][10]

This application note provides a detailed protocol for the use of 1,3-Dinitrobenzene-d4 (1,3-DNB-d4) as an internal standard for the quantification of 1,3-Dinitrobenzene and other related nitroaromatic compounds. Because 1,3-DNB-d4 has nearly identical physicochemical properties and chromatographic behavior to its native analog, it co-elutes and experiences the same effects during extraction, derivatization (if any), and ionization.[11][12] This allows it to effectively compensate for analyte loss during sample preparation and correct for matrix effects, leading to superior accuracy and precision in final quantitative results.[10][13]

Principle of Isotope Dilution

The core principle of the internal standard method is to add a known quantity of the standard to every sample, calibrator, and blank before any sample processing steps. The quantification is then based on the ratio of the analyte's response to the internal standard's response.

When using a stable isotope-labeled internal standard like 1,3-DNB-d4, the mass spectrometer can easily differentiate between the analyte and the standard based on their mass-to-charge ratio (m/z), even if they are not chromatographically separated. Any loss of analyte during sample workup will be accompanied by a proportional loss of the internal standard, keeping their response ratio constant and ensuring the integrity of the final calculated concentration.

Physicochemical Properties

A comparison of the properties of the target analyte and the deuterated internal standard is crucial for understanding their suitability.

Property1,3-Dinitrobenzene (Analyte)1,3-Dinitrobenzene-d4 (Internal Standard)
Chemical Formula C₆H₄N₂O₄C₆D₄N₂O₄
Molecular Weight 168.11 g/mol [14]172.13 g/mol [15]
Appearance Yellow solid[14][16](Assumed similar to unlabeled)
Melting Point 89.6 °C[14](Assumed similar to unlabeled)
Boiling Point 297 °C[14](Assumed similar to unlabeled)
CAS Number 99-65-0[14]54247-05-1[15]

Experimental Protocol

This protocol is designed for the analysis of nitroaromatic compounds in surface water. Modifications may be required for other matrices like soil or wastewater.

Materials and Reagents
  • Standards: 1,3-Dinitrobenzene (≥98% purity), 1,3-Dinitrobenzene-d4 (≥98% purity, Cambridge Isotope Laboratories, Inc. or equivalent)[15].

  • Solvents: Dichloromethane (DCM), Acetone, Hexane (Pesticide residue grade or higher).

  • Reagents: Anhydrous Sodium Sulfate (ACS grade, baked at 400°C for 4 hours).

  • Glassware: 1 L separatory funnels, 15 mL conical centrifuge tubes, volumetric flasks, GC vials with PTFE-lined caps.

  • Equipment: Analytical balance, sonicator, nitrogen evaporation system, gas chromatograph with mass selective detector (GC-MS).

Standard Solution Preparation
  • Primary Stock Solutions (1000 µg/mL):

    • Accurately weigh approximately 10 mg of 1,3-Dinitrobenzene and 1,3-DNB-d4 into separate 10 mL volumetric flasks.

    • Dissolve and bring to volume with acetone. Store at 4°C in the dark. These solutions are stable for at least six months.[17]

  • Working Internal Standard (IS) Solution (10 µg/mL):

    • Dilute the 1,3-DNB-d4 primary stock solution with acetone to create a working solution.

  • Calibration Standards (0.05 - 5.0 µg/mL):

    • Prepare a series of at least five calibration standards by diluting the 1,3-Dinitrobenzene primary stock solution with acetone into separate volumetric flasks.

    • Spike each calibration standard with the Working IS Solution to achieve a constant concentration of 0.5 µg/mL of 1,3-DNB-d4 in each vial.

Sample Preparation (Liquid-Liquid Extraction)
  • Sample Collection & Spiking:

    • Collect a 1 L water sample in a clean glass bottle.

    • Transfer the entire sample to a 1 L separatory funnel.

    • Spike the sample with 50 µL of the 10 µg/mL Working IS Solution (1,3-DNB-d4). This results in an internal standard concentration of 0.5 µg/L in the sample.

  • Extraction:

    • Add 60 mL of Dichloromethane (DCM) to the separatory funnel.

    • Shake vigorously for 2 minutes, venting frequently to release pressure.

    • Allow the layers to separate for at least 10 minutes.

    • Drain the lower organic layer (DCM) through a funnel containing anhydrous sodium sulfate into a collection flask.

    • Repeat the extraction two more times with fresh 60 mL aliquots of DCM, combining the extracts.

  • Concentration:

    • Concentrate the combined extract to approximately 1 mL using a gentle stream of nitrogen at ambient temperature.

    • Solvent-exchange into hexane if required by the GC conditions.[17]

    • Transfer the final extract to a GC vial for analysis.

GC-MS Instrumentation and Conditions

The following parameters provide a starting point and should be optimized for the specific instrument in use.

GC ParameterSettingRationale
Instrument Agilent GC/MS, Thermo Fisher TSQ, or equivalent[18][19][20]Standard instrumentation for environmental analysis.
Injection Mode Splitless, 1 µLMaximizes transfer of trace analytes to the column.
Inlet Temperature 250 °CEnsures efficient volatilization of nitroaromatic compounds.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert gas providing good chromatographic efficiency.
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film (or equivalent)A robust, general-purpose column providing good resolution for semi-volatile compounds.[17]
Oven Program 60°C (hold 1 min), ramp 10°C/min to 280°C, hold 5 minProvides separation of target analytes from matrix components.
MS ParameterSettingRationale
Ionization Mode Electron Ionization (EI)Standard, robust ionization for creating reproducible fragmentation patterns.[5]
Ion Source Temp. 230 °CStandard temperature for EI.
Quadrupole Temp. 150 °CStandard temperature for EI.
Acquisition Mode Selected Ion Monitoring (SIM)Increases sensitivity and selectivity by monitoring only specific ions of interest.
Selected Ion Monitoring (SIM) Parameters

Monitoring specific ions is critical for selective quantification and confirmation.

CompoundIon Typem/z
1,3-Dinitrobenzene Quantifier168
Qualifier 175
Qualifier 2122
1,3-Dinitrobenzene-d4 Quantifier172
Qualifier 177
Qualifier 2126

Analytical Workflow Diagram

The following diagram illustrates the complete process from sample collection to final reporting.

GC-MS Internal Standard Workflow Figure 1. GC-MS Workflow using 1,3-DNB-d4 Internal Standard A 1. Sample Collection (1L Water) B 2. Internal Standard Spiking (Add known amount of 1,3-DNB-d4) A->B Pre-Extraction C 3. Sample Preparation (Liquid-Liquid Extraction) B->C D 4. Extract Concentration (N2 Evaporation) C->D E 5. GC-MS Analysis (SIM Mode) D->E Inject 1µL F 6. Data Acquisition (Integrate Peak Areas for Analyte & IS) E->F G 7. Quantification (Calculate concentration using Response Factor) F->G Use Calibration Curve H 8. Result Reporting & QC Check G->H

Sources

Application

Advanced Protocol for 1,3-Dinitrobenzene Quantification in Soil Matrices

Application Note: AN-2026-DNB Executive Summary This guide details the method development and validation for the detection of 1,3-Dinitrobenzene (1,3-DNB) in complex soil matrices. While 1,3-DNB is a critical intermediat...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-DNB

Executive Summary

This guide details the method development and validation for the detection of 1,3-Dinitrobenzene (1,3-DNB) in complex soil matrices. While 1,3-DNB is a critical intermediate in the synthesis of explosives (e.g., TNT) and plastics, its high toxicity (methemoglobinemia, testicular damage) necessitates rigorous environmental monitoring. This protocol synthesizes the regulatory gold standard (EPA Method 8330B ) with modern QuEChERS adaptations to offer a flexible workflow suitable for both compliance testing and high-throughput research.

The Analytical Challenge

Detecting 1,3-DNB in soil presents specific physicochemical hurdles that dictate the experimental design:

  • Matrix Interference: Soil organic matter (humic/fulvic acids) co-extracts with nitroaromatics, often masking the 1,3-DNB peak in UV detection.

  • Isomeric Specificity: 1,3-DNB must be chromatographically resolved from its isomers (1,2-DNB and 1,4-DNB) and other co-occurring explosives like 2,4-Dinitrotoluene (2,4-DNT).

  • Extraction Efficiency: Nitroaromatics bind strongly to clay particles; improper solvent selection results in poor recovery.

Method Development Strategy: Causality & Logic

Before executing the protocol, researchers must understand the why behind key parameters.

Solvent Selection: Acetonitrile vs. Methanol

Recommendation: Acetonitrile (ACN) is the extraction solvent of choice.

  • Reasoning: ACN exhibits higher extraction efficiency for nitroaromatics from soil compared to methanol. Furthermore, methanol can cause the degradation of certain co-contaminants (e.g., Tetryl), which—while not 1,3-DNB—often invalidates a multi-residue screen. ACN also provides a cleaner background for UV detection at low wavelengths (210-254 nm).

Column Chemistry: C18 vs. Phenyl-Hexyl

Recommendation: C18 (Octadecyl) is standard, but Phenyl-Hexyl is superior for confirmation.

  • Reasoning: 1,3-DNB is a planar molecule with a

    
    -electron system. While C18 separates based on hydrophobicity, Phenyl-Hexyl columns utilize 
    
    
    
    interactions, offering alternative selectivity that shifts the elution order of interferences, crucial for confirming positive hits in complex soil.

Experimental Workflows (Visualized)

The following diagram outlines the decision matrix for selecting the appropriate extraction and detection pathway based on sensitivity requirements.

DNB_Workflow Start Soil Sample Collection Prep Pre-Treatment (Drying, Sieving < 2mm) Start->Prep Decision Sensitivity Requirement? Prep->Decision Ext_A Ultrasonic Extraction (EPA 8330B) Solvent: Acetonitrile Decision->Ext_A Trace (<50 µg/kg) Ext_B Modified QuEChERS Solvent: ACN + Formic Acid Decision->Ext_B Screening (>100 µg/kg) Clean_A Cleanup: CaCl2 Flocculation + 0.45µm PTFE Filter Ext_A->Clean_A Inst_A LC-MS/MS or HPLC-UV (High Sensitivity) Clean_A->Inst_A Result Data Analysis & Quantitation Inst_A->Result Clean_B dSPE Cleanup (PSA/C18) Ext_B->Clean_B Inst_B HPLC-UV (Routine Screening) Clean_B->Inst_B Inst_B->Result

Caption: Decision tree for 1,3-DNB analysis selecting between EPA 8330B (Red) and QuEChERS (Green) pathways.

Detailed Protocols

Protocol A: Ultrasonic Extraction (Based on EPA 8330B)

Best for: Regulatory compliance, highest recovery, and trace-level detection.

Reagents: HPLC-grade Acetonitrile (ACN), Calcium Chloride (


), Reagent water.
  • Sample Prep: Homogenize soil and pass through a 2 mm sieve. Weigh 10.0 g of soil into a 50 mL amber glass vial (amber protects photosensitive nitroaromatics).

  • Solvent Addition: Add 20.0 mL of Acetonitrile.

  • Disruption: Vortex for 1 minute to suspend the soil.

  • Extraction: Place in a cooled ultrasonic bath (

    
    ) for 18 hours .
    
    • Critical Control Point: Heat degrades nitroaromatics. Monitor bath temperature constantly.

  • Flocculation: Allow to settle for 30 minutes. If supernatant is cloudy, add 5 mL of aqueous

    
     solution (5 g/L) to flocculate suspended clays.
    
  • Filtration: Filter 5 mL of supernatant through a 0.45 µm PTFE syringe filter. Discard the first 1 mL (filter saturation effect).

  • Storage: Store extracts at

    
     in the dark. Analyze within 28 days.
    
Protocol B: Instrumental Analysis (HPLC-UV/DAD)

Designed for robustness and separation efficiency.

ParameterCondition
System HPLC with Diode Array Detector (DAD)
Column C18 Reverse Phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase A Water (buffered with 0.1% Formic Acid optional for peak shape)
Mobile Phase B Methanol or Acetonitrile
Flow Rate 1.0 - 1.2 mL/min
Injection Vol 10 - 100 µL (depending on sensitivity needs)
Detection UV at 254 nm (primary) and 210 nm (secondary confirmation)
Run Time ~15-20 minutes (Isocratic 50:50 usually elutes 1,3-DNB at ~6-8 min)

Gradient Profile (Recommended for Soil):

  • 0-2 min: 50% B (Isocratic hold)

  • 2-10 min: Ramp to 70% B (Elutes strongly retained organics)

  • 10-15 min: Ramp to 100% B (Column wash)

  • 15-20 min: Return to 50% B (Re-equilibration)

Validation & Performance Metrics

To ensure the method is "self-validating," run the following Quality Control (QC) checks:

Linearity and Range

Prepare calibration standards in 50:50 ACN:Water (to match the extract solvent composition).

  • Range: 10 µg/L to 10,000 µg/L.

  • Acceptance:

    
    .[1][2]
    
Recovery (Matrix Spike)

Spike clean soil (sand or blank loam) with known 1,3-DNB concentration.

  • Target Recovery: 80% - 120%.

  • Note: If recovery is < 80% in clay soils, increase sonication time or use Pressurized Liquid Extraction (PLE).

Limit of Detection (LOD)

Based on Signal-to-Noise (S/N) ratio of 3:1.

  • Typical LOD (HPLC-UV): 0.05 mg/kg (soil).

  • Typical LOD (LC-MS/MS): 0.005 mg/kg (soil).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Secondary interactions with silanolsUse a base-deactivated column or add 0.1% Formic Acid to mobile phase.
Low Recovery Analyte binding to clayUse ACN/Water mix (instead of pure ACN) or increase sonication intensity.
Ghost Peaks Contaminated filterEnsure PTFE filters are pre-rinsed; avoid Nylon filters (can adsorb nitroaromatics).
Baseline Drift Temperature fluctuationsThermostat the column compartment (e.g.,

).

References

  • U.S. Environmental Protection Agency. (2006). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC).[3] SW-846.[4] [Link][3]

  • Senin, S. A., et al. (2025).[1] Determination of Explosive Compounds in Soil by HPLC-UV Method Using Modified QuEChERS Sample Preparation. Journal of Chemistry and Technologies. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1995). Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene.[5][6][7][8] U.S. Department of Health and Human Services.[6] [Link]

  • Agilent Technologies. (2012). Adapting EPA Method 8330B for Analysis of Explosives in Water to SPE and LC/MS/MS. Application Note. [Link]

Sources

Method

1,3-Dinitrobenzene-d4 in water contamination studies

Application Note: Precision Quantification of 1,3-Dinitrobenzene in Aqueous Matrices via Isotope Dilution Mass Spectrometry (IDMS) Executive Summary This guide outlines a high-precision protocol for the quantification of...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Quantification of 1,3-Dinitrobenzene in Aqueous Matrices via Isotope Dilution Mass Spectrometry (IDMS)

Executive Summary

This guide outlines a high-precision protocol for the quantification of 1,3-Dinitrobenzene (1,3-DNB) in environmental and wastewater samples. 1,3-DNB is a toxic nitroaromatic compound, often a byproduct of explosives manufacturing and organic synthesis.[1][2] Accurate quantification is complicated by matrix interference and extraction variability. This protocol utilizes 1,3-Dinitrobenzene-d4 as a surrogate Internal Standard (IS) in an Isotope Dilution Mass Spectrometry (IDMS) workflow. By spiking the deuterated isotopologue prior to extraction, this method auto-corrects for analyte loss during sample preparation and ion suppression/enhancement during analysis, ensuring data integrity compliant with rigorous drug development and environmental safety standards.

Scientific Rationale: The Role of 1,3-Dinitrobenzene-d4

Why Isotope Dilution?

Standard external calibration fails to account for the complex matrices of wastewater (e.g., dissolved organic matter, variable pH).

  • Physicochemical Mirroring: 1,3-DNB-d4 possesses nearly identical solubility, pKa, and adsorption isotherms to native 1,3-DNB. It behaves indistinguishably during Solid Phase Extraction (SPE).

  • Mass Spectral Differentiation: The substitution of four hydrogen atoms with deuterium (

    
    H) creates a mass shift of +4 Da. This allows the mass spectrometer to distinguish the standard from the native analyte within the same chromatographic peak.
    
  • Self-Validating System: Any loss of native 1,3-DNB during extraction is mirrored by a proportional loss of 1,3-DNB-d4. The ratio of their signals remains constant, yielding accurate quantification despite low absolute recovery.

Chemical Properties
PropertyNative 1,3-Dinitrobenzene1,3-Dinitrobenzene-d4
CAS Number 99-65-054247-05-1
Formula C₆H₄N₂O₄C₆D₄N₂O₄
MW 168.11 g/mol 172.13 g/mol
Solubility (Water) ~500 mg/L~500 mg/L
Log Kow 1.491.49

Experimental Protocol

Reagents and Standards
  • Stock Standard: 1,3-Dinitrobenzene (1000 µg/mL in Acetonitrile).

  • Internal Standard (IS): 1,3-Dinitrobenzene-d4 (1000 µg/mL in Acetonitrile). Note: Ensure isotopic purity >98% to prevent native signal interference.

  • SPE Cartridges: Hydrophilic-Lipophilic Balance (HLB) cartridges (e.g., Oasis HLB or equivalent), 6 mL / 200 mg.

  • Solvents: HPLC-grade Methanol, Acetonitrile, Dichloromethane (DCM), and ultrapure water.

Workflow Diagram

G cluster_0 Sample Preparation (IDMS) cluster_1 GC-MS/MS Analysis Sample Aqueous Sample (100 mL - 1 L) Spike Spike 1,3-DNB-d4 (Pre-Extraction) Sample->Spike Equilibrate Equilibration (30 min, dark) Spike->Equilibrate SPE_Cond SPE Conditioning (MeOH -> Water) Equilibrate->SPE_Cond Load Load Sample (Flow < 5 mL/min) SPE_Cond->Load Wash Wash (5% MeOH in Water) Load->Wash Elute Elution (Acetonitrile or DCM) Wash->Elute Conc Concentration (N2 blowdown to 1 mL) Elute->Conc Inject Injection (Splitless, 250°C) Conc->Inject Sep Separation (DB-5ms Column) Inject->Sep Ion Ionization (EI) (70 eV) Sep->Ion Detect MRM Detection (Native vs. d4) Ion->Detect

Figure 1: Isotope Dilution Mass Spectrometry (IDMS) workflow for 1,3-DNB quantification.

Step-by-Step Methodology

Step 1: Sample Pre-Treatment & Spiking (Critical)

  • Collect 500 mL of water sample in amber glass bottles (protect from light to prevent photolysis).

  • Adjust pH to neutral (pH 7.0 ± 0.5) if necessary.

  • Spike IS: Add 50 µL of 1,3-DNB-d4 working solution (10 µg/mL) to the sample before any extraction.

    • Target Concentration: 1.0 µg/L (ppb) in the final sample.

  • Equilibration: Stir gently for 30 minutes to allow the IS to equilibrate with the matrix active sites.

Step 2: Solid Phase Extraction (SPE)

  • Conditioning: Pass 5 mL Methanol followed by 5 mL ultrapure water through the HLB cartridge. Do not let the cartridge dry.

  • Loading: Pass the spiked sample through the cartridge under vacuum at a rate of ~5 mL/min.

  • Washing: Wash with 5 mL of 5% Methanol in water to remove salts and highly polar interferences. Dry the cartridge under vacuum for 10 minutes.

  • Elution: Elute analytes with 2 x 3 mL of Dichloromethane (DCM) or Acetonitrile.

  • Concentration: Evaporate the eluate to near dryness under a gentle stream of Nitrogen at 35°C. Reconstitute in 1.0 mL of Acetonitrile.

Step 3: GC-MS/MS Analysis

  • Instrument: Gas Chromatograph coupled to a Triple Quadrupole Mass Spectrometer (GC-MS/MS).[3]

  • Column: Rxi-5Sil MS or equivalent (30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Splitless mode, 250°C.

  • Oven Program:

    • Initial: 80°C (hold 1 min)

    • Ramp: 15°C/min to 200°C

    • Ramp: 25°C/min to 300°C (hold 3 min)

  • MS Parameters (EI Source):

    • Source Temp: 230°C

    • Transfer Line: 280°C

    • Collision Gas: Argon

MRM Transitions (Multiple Reaction Monitoring):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Role
1,3-Dinitrobenzene 168.076.015Quantifier
168.050.025Qualifier
1,3-Dinitrobenzene-d4 172.0 80.0 15Quantifier (IS)
172.054.025Qualifier (IS)

Data Analysis & Validation

Quantification Calculation

Calculate the Relative Response Factor (RRF) using the calibration standards:



Where:
  • 
     = Area of native 1,3-DNB peak
    
  • 
     = Area of 1,3-DNB-d4 peak
    
  • 
     = Concentration of native standard
    
  • 
     = Concentration of IS spiked
    

Calculate the concentration in the unknown sample:



Quality Control Criteria
  • IS Recovery: The absolute area of the 1,3-DNB-d4 peak in samples should be 50–130% of the area in the calibration standard. Low recovery indicates matrix suppression or extraction issues, but the ratio remains valid for quantification down to ~10% recovery.

  • Linearity: Calibration curve (0.5 – 100 µg/L) should have

    
    .
    
  • MDL (Method Detection Limit): Typically < 0.05 µg/L using this SPE-GC-MS/MS protocol.

Troubleshooting & Field Insights

IssueProbable CauseCorrective Action
Low IS Recovery (<30%) Cartridge drying during conditioning or breakthrough during loading.Ensure cartridge remains wet during conditioning. Slow down sample loading rate.
Tailing Peaks Active sites in GC liner or column degradation.Replace inlet liner with deactivated glass wool. Trim column guard.
IS Signal Interference Cross-contamination or impure IS.Verify IS purity. Run a blank with IS only to check for native m/z 168 contribution.
Degradation Thermal instability of nitro groups.Lower injection port temperature to 200°C or switch to LC-MS/MS (Electrospray Ionization).

References

  • U.S. Environmental Protection Agency. (2020). Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS).[4] SW-846 Update VI. [Link][4][5]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 7452, 1,3-Dinitrobenzene.[6] [Link]

  • Haderlein, S. B., & Schwarzenbach, R. P. (1993). Adsorption of substituted nitrobenzenes and nitrophenols to mineral surfaces. Environmental Science & Technology, 27(2), 316-326. [Link]

Sources

Application

High-Precision Monitoring of Nitroaromatic Compounds: From Environmental Compliance to Genotoxic Impurity Profiling

[1] Abstract Nitroaromatic compounds (NACs) represent a dual challenge in modern analytics: they are persistent environmental pollutants (explosives residues like TNT, RDX) and critical genotoxic impurities (GTIs) in pha...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract

Nitroaromatic compounds (NACs) represent a dual challenge in modern analytics: they are persistent environmental pollutants (explosives residues like TNT, RDX) and critical genotoxic impurities (GTIs) in pharmaceutical synthesis. This application note synthesizes regulatory-grade protocols for both domains. We contrast the robustness of EPA Method 8330B (HPLC-UV) for environmental matrices with the ultra-trace sensitivity required for ICH M7 compliance (LC-MS/MS) in drug development. This guide provides validated workflows, instrument parameters, and expert troubleshooting insights to ensure data integrity and regulatory acceptance.

Introduction: The Analytical Dichotomy

The monitoring of NACs is governed by two distinct regulatory frameworks that dictate the analytical approach:

  • Environmental (EPA): Focuses on robustness and reproducibility in dirty matrices (soil, wastewater).[1] The target limits are typically in the ppb (

    
    ) range.
    
  • Pharmaceutical (ICH/FDA): Focuses on sensitivity and specificity .[1] Nitroaromatics are often "Cohort of Concern" impurities with a Threshold of Toxicological Concern (TTC) of 1.5

    
    /day. In a high-dose drug, this requires detection limits in the low ppm or even ppb range relative to the API, often requiring LC-MS/MS.[1]
    

Environmental Protocol: EPA Method 8330B (Modified)

Target: Explosives residues (TNT, RDX, HMX, DNT) in water and soil.

This protocol utilizes High-Performance Liquid Chromatography (HPLC) with UV detection.[1][2][3] While GC-ECD is an alternative, HPLC is preferred for thermally unstable nitramines (HMX, RDX) which degrade in hot GC injection ports.[1]

Sample Preparation: Solid Phase Extraction (SPE)

Expert Insight: For low-level detection (<1


), SPE is superior to Salting-Out Solvent Extraction (SOE) due to higher enrichment factors and cleaner baselines.[1]

Materials:

  • Cartridge: Polymeric divinylbenzene (DVB) resin (e.g., Oasis HLB or equivalent), 6 mL/500 mg.[1] Why: Silica-based C18 often yields poor recovery for polar nitramines like HMX.[1]

  • Eluent: Acetonitrile (ACN).[1][2]

Protocol Steps:

  • Conditioning: Pass 5 mL ACN followed by 5 mL reagent water through the cartridge.[1] Do not let the cartridge dry.[4]

  • Loading: Pass 500 mL of water sample (pH adjusted to 7) through the cartridge at 10 mL/min.

  • Washing: Wash with 5 mL reagent water to remove salts.[1] Dry cartridge under vacuum for 15 mins.

  • Elution: Elute with 5 mL ACN. Collect in a volumetric flask.

  • Reconstitution: Dilute extract 1:1 with water (Final solvent ratio 50:50 ACN:Water) to match the mobile phase. Crucial: Injecting 100% ACN into a 50:50 mobile phase causes peak fronting and poor resolution.

HPLC-UV Instrumentation Parameters

The method uses a dual-column confirmation approach to prevent false positives.[1]

ParameterPrimary SystemConfirmatory System
Column C18 Reverse Phase (250 x 4.6 mm, 5

)
CN (Cyano) Reverse Phase
Mobile Phase 50:50 Methanol:Water50:50 Methanol:Water
Flow Rate 1.0 mL/min1.0 mL/min
Injection Vol 100

100

Detection UV @ 254 nmUV @ 254 nm
Run Time ~30 mins~30 mins
Workflow Visualization

The following diagram outlines the logic flow for Environmental Compliance testing.

EPA_Workflow Sample Water Sample (500 mL) Prep SPE Extraction (Polymeric Resin) Sample->Prep HPLC HPLC-UV (254 nm) Primary Column (C18) Prep->HPLC Decision Target Detected? HPLC->Decision Confirm Confirmatory Run (CN Column) Decision->Confirm Yes Report Report Concentration Decision->Report No Confirm->Report

Figure 1: Decision workflow for EPA Method 8330B analysis of nitroaromatics.

Pharmaceutical Protocol: Genotoxic Impurity Profiling

Target: Trace Nitroaromatic Precursors (e.g., p-Nitroaniline, Nitrobenzene) in API.[1]

Unlike environmental samples, the challenge here is the matrix effect from the Active Pharmaceutical Ingredient (API), which is present at concentrations


 times higher than the impurity.
Method Selection: Why LC-MS/MS?

UV detection often lacks the selectivity to see a 1 ppm impurity peak co-eluting with a massive API peak.[1] Triple Quadrupole (QqQ) Mass Spectrometry in Multiple Reaction Monitoring (MRM) mode is the gold standard.

LC-MS/MS Protocol

Target Analyte: p-Nitroaniline (Example GTI) Matrix: Drug Substance X[1]

Sample Preparation:

  • Diluent: 90:10 Water:Methanol (matches initial gradient).[1]

  • Concentration: Prepare API at 1.0 mg/mL.

  • Filtration: 0.2

    
     PTFE filter.[1] Note: Nylon filters can adsorb nitroaromatics.[1]
    

Instrument Parameters:

  • System: UHPLC coupled to QqQ MS.

  • Column: Phenyl-Hexyl (100 x 2.1 mm, 1.7

    
    ).[1] Expert Note: Phenyl phases offer superior selectivity for aromatic nitro compounds via 
    
    
    
    interactions compared to C18.[1]
  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Ionization: Electrospray Ionization (ESI) Positive mode.[1] Note: While some nitro compounds prefer Negative mode, amino-nitro precursors often ionize better in Positive mode as

    
    .[1]
    

MRM Transitions (p-Nitroaniline):

  • Precursor: 139.1 m/z

    
    
    
  • Quantifier: 93.1 m/z (Loss of

    
    )
    
  • Qualifier: 65.1 m/z[1]

GTI Assessment Logic

The following diagram illustrates the ICH M7 decision tree for handling nitroaromatic impurities.

Pharma_GTI Start Impurity Identified (Nitroaromatic) Ames Ames Test (Bacterial Mutagenicity) Start->Ames Class Classification Ames->Class Class1 Class 1: Known Carcinogen Class->Class1 Positive Class2 Class 2/3: Mutagenic (Unknown Ca.) Class->Class2 Positive Class45 Class 4/5: Non-Mutagenic Class->Class45 Negative Control Control to TTC (Usually < 1.5 µg/day) Class1->Control Class2->Control Standard Standard ICH Q3A/B Limits Class45->Standard

Figure 2: ICH M7 Classification and Control Strategy for Nitroaromatic Impurities.

Data Analysis & Method Comparison

The choice of method significantly impacts data quality.[3] The table below summarizes performance metrics derived from validation studies.

FeatureHPLC-UV (EPA 8330B)GC-ECDLC-MS/MS (Pharma)
Primary Application Environmental ComplianceSoil/Sediment ScreeningGenotoxic Impurities
Detection Limit (LOD) ~10 - 50 ppb~0.1 - 1.0 ppb~1 - 10 ppb
Linearity Range


(Limited)

Selectivity Moderate (Co-elution risks)High (Electronegative specific)Ultra-High (Mass specific)
Thermal Stability Excellent (Room Temp)Poor (Nitramines degrade)Excellent
Cost per Analysis LowModerateHigh

Troubleshooting & Expert Insights

Thermal Degradation in GC

Issue: Poor recovery of HMX or RDX in GC methods. Cause: These compounds thermally decompose in the injection port at temperatures >230°C. Solution: Use HPLC as the primary method. If GC is required, use a "Cool On-Column" injection technique and keep the injector temperature as low as possible (e.g., 180°C initially).

The "Salting-Out" Effect

Issue: Low recovery in Liquid-Liquid Extraction (LLE). Insight: Nitroaromatics have moderate water solubility.[1] Adding NaCl (salting out) increases the ionic strength of the aqueous phase, driving the organic analytes into the extraction solvent (Acetonitrile). Protocol Tip: Saturate the water sample with NaCl (approx. 300g/L) before adding ACN for extraction.[1]

Adsorption Losses

Issue: Decreasing peak areas over time in standard vials. Cause: Nitroaromatics can adsorb to certain plastics.[1] Solution: Always use amber glass silanized vials . Avoid storing low-concentration standards (<50 ppb) in plastic containers for more than 24 hours.

References

  • U.S. Environmental Protection Agency. (2006).[1] Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). SW-846.[1][2][5][6] [Link][1]

  • International Council for Harmonisation (ICH). (2017).[1] Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[Link]

  • Walsh, M. E. (2001).[1] Determination of Nitroaromatic, Nitramine, and Nitrate Ester Explosives in Water Using SPE and GC-ECD: Comparison with HPLC. Cold Regions Research and Engineering Laboratory.[1] [Link]

  • Szekely, G., et al. (2015).[1] Genotoxic Impurities in Pharmaceutical Manufacturing: Sources, Regulations, and Mitigation.[7][8] Chemical Reviews.[1] [Link]

Sources

Method

Application Note: Trace Quantitation of 1,3-Dinitrobenzene via IDMS-SPME

This Application Note is designed for researchers in pharmaceutical development, toxicology, and environmental safety. It focuses on the high-precision quantitation of 1,3-Dinitrobenzene (1,3-DNB) using its deuterated is...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in pharmaceutical development, toxicology, and environmental safety. It focuses on the high-precision quantitation of 1,3-Dinitrobenzene (1,3-DNB) using its deuterated isotopologue, 1,3-Dinitrobenzene-d4 (1,3-DNB-d4) , as an internal standard via Solid-Phase Microextraction (SPME).

Technique: Isotope Dilution Mass Spectrometry (IDMS) coupled with Headspace Solid-Phase Microextraction (HS-SPME). Analyte: 1,3-Dinitrobenzene (CAS: 99-65-0) Internal Standard: 1,3-Dinitrobenzene-d4 (CAS: 54247-05-1) Application: Genotoxic Impurity Analysis, Metabolic Profiling, and Environmental Safety Monitoring.

Executive Summary

1,3-Dinitrobenzene (1,3-DNB) is a potent neurotoxin and methemoglobinemia-inducing agent, often scrutinized as a genotoxic impurity (GTI) in pharmaceutical synthesis or an environmental contaminant in manufacturing waste. Traditional liquid-liquid extraction (LLE) suffers from high solvent consumption and poor recovery of semi-volatiles.

This protocol utilizes Solid-Phase Microextraction (SPME) , a solvent-free equilibrium technique. Crucially, it employs 1,3-Dinitrobenzene-d4 as a surrogate Internal Standard (IS). Because SPME is an equilibrium-based process sensitive to matrix effects (ionic strength, temperature, viscosity), external calibration often fails in complex biofluids or wastewater. The use of the d4-isotopologue ensures that every variation in extraction efficiency is mathematically corrected, providing a self-validating quantitation system .

Strategic Method Design (The "Why")

Fiber Selection: The Polarity Match

1,3-DNB is a polar, aromatic semi-volatile. Standard non-polar fibers (100 µm PDMS) often yield poor sensitivity due to weak interaction energies.

  • Recommendation: PDMS/DVB (Polydimethylsiloxane/Divinylbenzene) or DVB/CAR/PDMS .

  • Mechanism: The DVB coating contains aromatic rings that engage in

    
    -
    
    
    
    interactions with the nitroaromatic ring of 1,3-DNB, significantly enhancing the partition coefficient (
    
    
    ) compared to absorption-only mechanisms.
The Role of 1,3-DNB-d4 (IDMS)

In SPME, the amount of analyte extracted (


) is defined by:


Where

is the initial concentration.[1] In complex matrices (e.g., plasma, high-salt wastewater),

shifts due to the "salting-out" effect or protein binding.
  • The Solution: 1,3-DNB-d4 has physically identical physicochemical properties (vapor pressure, pKa) to the target but a distinct mass shift (+4 Da). It experiences the exact same matrix effects and extraction competition. By spiking it at the beginning, the ratio of Area

    
    /Area
    
    
    
    remains constant regardless of extraction fluctuations.
Thermodynamic Optimization
  • Temperature (45°C - 60°C): Higher temperatures increase the Henry's Law constant (pushing analyte into headspace) but decrease the fiber partition coefficient (exothermic adsorption). 50°C is the optimal crossover point for nitroaromatics.

  • Salting Out (NaCl): Adding 25% (w/v) NaCl increases the ionic strength, reducing the solubility of organics in water and driving them into the fiber coating.

Materials & Equipment

Reagents
  • Target Analyte: 1,3-Dinitrobenzene (Analytical Grade, >99%).

  • Internal Standard: 1,3-Dinitrobenzene-d4 (>98 atom % D).

  • Matrix Modifier: Sodium Chloride (NaCl), baked at 400°C to remove organics.

  • Solvent: Methanol (LC-MS grade) for stock solutions.

Instrumentation
  • SPME Fiber: 65 µm PDMS/DVB (Supelco/Merck or equivalent). Condition at 250°C for 30 min before first use.

  • GC-MS: Single Quadrupole or Triple Quadrupole (MS/MS) with EI source.

  • Autosampler: Capable of SPME incubation and agitation (e.g., CTC PAL, Gerstel).

Experimental Protocol

Standard Preparation

Caution: 1,3-DNB is toxic.[2][3] Handle in a fume hood.

  • Stock Solution A (Target): Dissolve 10 mg 1,3-DNB in 10 mL Methanol (1 mg/mL).

  • Stock Solution B (IS): Dissolve 5 mg 1,3-DNB-d4 in 10 mL Methanol (0.5 mg/mL).

  • Working IS Solution: Dilute Stock B to 10 µg/mL in Methanol. This will be the "Spike Solution."

Sample Preparation (General Matrix)

This workflow applies to water, urine, or diluted plasma.

  • Aliquot: Transfer 10 mL of sample into a 20 mL headspace vial.

  • Modify: Add 2.5 g NaCl (25% w/v) and a magnetic stir bar.

  • Spike IS: Add 10 µL of Working IS Solution (Final concentration: 10 ng/mL d4-IS).

    • Note: The IS concentration should be near the expected midpoint of your calibration curve.

  • Seal: Cap immediately with a magnetic screw cap and PTFE/Silicone septum.

SPME Extraction Procedure (Automated)
StepParameterValueRationale
Incubation Temp50°CEquilibration of headspace.
Time5 minEnsure sample reaches temp.
Agitation500 rpmFacilitates mass transfer.
Extraction ModeHeadspace (HS)Protects fiber from non-volatiles (proteins/salts).
Time30 minSufficient for semi-volatiles to near equilibrium.
Depth20 mmFiber exposed in vapor phase, not liquid.
Desorption Temp260°CRapid release of nitroaromatics.
Time3 minPrevent carryover.
ModeSplitlessMaximum sensitivity.
GC-MS Acquisition Parameters
  • Column: DB-5MS or equivalent (30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Oven Program:

    • 40°C (hold 2 min) - Focuses volatiles.

    • Ramp 15°C/min to 200°C.

    • Ramp 30°C/min to 280°C (hold 3 min) - Bake out.

  • MS Detection (SIM Mode):

    • 1,3-DNB (Target): Quant Ion 168 m/z; Qualifier 76 , 50 m/z.

    • 1,3-DNB-d4 (IS): Quant Ion 172 m/z; Qualifier 80 , 54 m/z.

    • Dwell time: 50-100 ms per ion.

Workflow Visualization

The following diagram illustrates the critical logic flow of the IDMS-SPME process, highlighting where the Internal Standard corrects for error.

SPME_IDMS_Workflow cluster_logic Self-Validating Mechanism Sample Unknown Sample (Matrix: Water/Biofluid) Spike Spike 1,3-DNB-d4 (IS) (Known Conc: 10 ng/mL) Sample->Spike Step 1 Equilibration Equilibration (50°C, Agitation) Analyte & IS compete for Headspace Spike->Equilibration Step 2: Matrix Integration Extraction SPME Fiber Exposure (PDMS/DVB) Competitive Adsorption Equilibration->Extraction Step 3: Partitioning Desorption GC Injector Desorption (260°C) Extraction->Desorption Step 4: Transfer Separation GC Separation (DB-5MS) Desorption->Separation Detection MS Detection (SIM Mode) Target: 168 m/z | IS: 172 m/z Separation->Detection Calculation Quantitation Ratio (Area 168 / Area 172) Detection->Calculation Auto-Correction MatrixEffect Matrix Effect (Salt/Protein) MatrixEffect->Extraction Alters Extraction Efficiency Correction IS & Analyte affected equally Ratio remains constant MatrixEffect->Correction

Caption: Figure 1. IDMS-SPME Workflow. The d4-IS is added prior to equilibration, ensuring that any matrix-induced suppression or enhancement affects both target and standard equally, nullifying the error in the final ratio calculation.

Data Analysis & Validation

Calculation

Calculate the Response Factor (


) using a calibration standard:


Calculate the Unknown Concentration:



Validation Criteria (Acceptance Limits)
ParameterAcceptance Criteria
Linearity (

)
> 0.995 over range (e.g., 1–1000 ng/mL)
Precision (RSD) < 15% (at LOQ < 20%)
Accuracy (Recovery) 85–115% of spiked value
IS Response Stability Area of d4-IS should not vary > 30% between samples.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Sensitivity Fiber degradation or wrong polarity.Replace PDMS with PDMS/DVB. Ensure desorption temp is 260°C.
Poor Linearity Saturation of fiber sites.Reduce extraction time or sample volume. DVB is an adsorbent and has limited capacity compared to absorbent liquid phases.
Carryover Analyte retained in fiber.[4][5]Increase desorption time to 5-10 min. Run a blank fiber injection between high-conc samples.
IS Area Variation Matrix viscosity differences.Ensure consistent stirring (500 rpm) and salt addition across ALL samples and standards.

References

  • Walsh, M. E. (2001). "Determination of nitroaromatic, nitramine, and nitrate ester explosives in soil by gas chromatography and an electron capture detector." Talanta, 54(3), 427-438.[6] [Link]

  • Psillakis, E., & Kalogerakis, N. (2001). "Solid-phase microextraction of nitroaromatic explosives from water." Journal of Chromatography A, 938(1-2), 113-120. [Link]

Sources

Application

Application Notes and Protocols for the Use of 1,3-Dinitrobenzene-d4 as a Surrogate Standard in EPA Methods

Introduction: The Critical Role of Surrogate Standards in Environmental Analysis In the meticulous world of environmental trace analysis, the accuracy and reliability of analytical data are paramount. Complex sample matr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Surrogate Standards in Environmental Analysis

In the meticulous world of environmental trace analysis, the accuracy and reliability of analytical data are paramount. Complex sample matrices, such as soil, wastewater, and industrial effluents, are fraught with potential interferences and variations that can significantly impact the recovery of target analytes during sample preparation and analysis. To navigate this challenge and ensure the integrity of the results, the U.S. Environmental Protection Agency (EPA) mandates the use of surrogate standards in many of its analytical methods.[1][2] A surrogate is a compound that is chemically similar to the target analytes but is not expected to be present in the environmental sample.[3] It is spiked into the sample in a known quantity before any preparation steps. The subsequent recovery of the surrogate provides a direct measure of the efficiency of the entire analytical process for that specific sample, thereby serving as a crucial quality control metric.

This document provides a detailed guide on the application of 1,3-Dinitrobenzene-d4 as a surrogate standard, with a particular focus on its use in EPA methods for the analysis of semivolatile organic compounds, such as EPA Method 8270D.[2][4]

The Rationale for Selecting 1,3-Dinitrobenzene-d4 as a Surrogate Standard

The selection of an appropriate surrogate standard is a critical decision in method development, guided by a set of stringent criteria. 1,3-Dinitrobenzene-d4 has been chosen for its role in EPA methods due to a combination of its unique chemical and physical properties that make it an ideal proxy for a range of semivolatile organic compounds.

Key Attributes of 1,3-Dinitrobenzene-d4:

  • Chemical Inertness and Representative Behavior: 1,3-Dinitrobenzene is a neutral, semivolatile organic compound, making it representative of a broad class of analytes targeted by methods like EPA 8270D, which include nitroaromatic compounds.[2][5] Its deuterated form, 1,3-Dinitrobenzene-d4, behaves almost identically to its non-deuterated counterpart during extraction, cleanup, and chromatographic analysis.

  • Isotopic Labeling for Unambiguous Detection: The incorporation of four deuterium atoms in the 1,3-Dinitrobenzene-d4 molecule results in a distinct mass shift compared to the native compound. This allows for its clear identification and quantification by mass spectrometry (MS) without interference from any potential endogenous 1,3-Dinitrobenzene that might be present in the sample.

  • Not Naturally Occurring: 1,3-Dinitrobenzene is a synthetic compound primarily used in the manufacturing of explosives and dyes.[6][7] Its presence in most environmental samples is highly unlikely, a key prerequisite for a surrogate standard.

  • Good Chromatographic Properties: 1,3-Dinitrobenzene-d4 exhibits good chromatographic behavior, typically eluting as a sharp, symmetrical peak under the GC conditions specified in relevant EPA methods, facilitating accurate integration and quantification.

  • Stability: The compound is stable throughout the sample preparation and analysis process, ensuring that its recovery is a true reflection of the method's efficiency and not a result of its degradation.

Physicochemical Properties

A thorough understanding of the physicochemical properties of both the surrogate and the target analytes is essential for predicting their behavior during analysis.

Property1,3-Dinitrobenzene1,3-Dinitrobenzene-d4
Molecular Formula C₆H₄N₂O₄C₆D₄N₂O₄
Molecular Weight 168.11 g/mol 172.13 g/mol
Appearance Yellow solidNot specified, expected to be similar to the non-deuterated form
Melting Point 89-90 °CNot specified
Boiling Point 297 °CNot specified
Solubility Soluble in organic solvents such as methylene chlorideSoluble in organic solvents

Experimental Workflow for the Application of 1,3-Dinitrobenzene-d4

The following diagram illustrates the typical workflow for the analysis of semivolatile organic compounds in environmental samples using 1,3-Dinitrobenzene-d4 as a surrogate standard in conjunction with EPA Method 8270D.

Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing and Quality Control Sample Environmental Sample (Water or Soil) Spike Spike with 1,3-Dinitrobenzene-d4 Surrogate Solution Sample->Spike Extraction Extraction (e.g., LLE, SPE, Soxhlet) Spike->Extraction Cleanup Extract Cleanup (if necessary) Extraction->Cleanup Concentration Concentration to Final Volume Cleanup->Concentration GCMS GC-MS Analysis (EPA Method 8270D) Concentration->GCMS Quantification Quantification of Target Analytes GCMS->Quantification Recovery Calculation of % Recovery of 1,3-Dinitrobenzene-d4 GCMS->Recovery Report Final Report Quantification->Report QC_Check Comparison with QC Acceptance Criteria Recovery->QC_Check QC_Check->Report

Caption: General workflow for the use of 1,3-Dinitrobenzene-d4 as a surrogate in EPA methods.

Detailed Protocols

The following protocols are provided as a comprehensive guide for the use of 1,3-Dinitrobenzene-d4 in the analysis of semivolatile organic compounds by EPA Method 8270D.

Protocol 1: Preparation of 1,3-Dinitrobenzene-d4 Spiking Solution

Objective: To prepare a stock and a working solution of 1,3-Dinitrobenzene-d4 for spiking environmental samples.

Materials:

  • 1,3-Dinitrobenzene-d4 (≥98% purity)

  • Acetone (pesticide grade or equivalent)

  • Volumetric flasks (Class A)

  • Micropipettes

Procedure:

  • Stock Solution (e.g., 1000 µg/mL):

    • Accurately weigh 10 mg of 1,3-Dinitrobenzene-d4 and transfer it to a 10 mL volumetric flask.

    • Dissolve the compound in a small amount of acetone.

    • Bring the flask to volume with acetone.

    • Stopper the flask and mix thoroughly by inversion.

    • Store the stock solution at 4°C in a tightly sealed amber vial.

  • Working Spiking Solution (e.g., 20 µg/mL):

    • To prepare a surrogate spiking solution mix for Method 8270, combine appropriate volumes of stock solutions of the selected base/neutral and acid surrogates.[5] For a 20 µg/mL surrogate solution, dilute the stock solution accordingly with acetone.[5]

    • For example, to prepare 10 mL of a 20 µg/mL working solution, transfer 200 µL of the 1000 µg/mL stock solution into a 10 mL volumetric flask and dilute to volume with acetone.

    • Store the working solution at 4°C in a tightly sealed amber vial. The solution should be checked for stability frequently and replaced after six months, or sooner if quality control checks indicate a problem.

Protocol 2: Sample Preparation and Surrogate Spiking

Objective: To spike a known amount of 1,3-Dinitrobenzene-d4 into a sample prior to extraction.

Procedure for Water Samples (based on EPA Method 3510C - Separatory Funnel Liquid-Liquid Extraction):

  • Measure 1 L of the water sample into a 2 L separatory funnel.

  • Spike the sample with a predetermined volume of the 1,3-Dinitrobenzene-d4 working solution (e.g., 1 mL of a 20 µg/mL solution to achieve a concentration of 20 µg/L).

  • Proceed with the extraction procedure as outlined in EPA Method 3510C, which typically involves pH adjustment and extraction with methylene chloride.

Procedure for Soil/Solid Samples (based on EPA Method 3540C - Soxhlet Extraction):

  • Weigh out a representative sample (e.g., 10 g) and mix it with anhydrous sodium sulfate to create a free-flowing powder.

  • Transfer the sample to a Soxhlet extraction thimble.

  • Add the surrogate spiking solution directly to the sample in the thimble.

  • Proceed with the Soxhlet extraction as described in EPA Method 3540C, typically using a mixture of acetone and hexane.

Protocol 3: GC-MS Analysis

Objective: To analyze the sample extract for target analytes and 1,3-Dinitrobenzene-d4 using GC-MS according to EPA Method 8270D.

Typical GC-MS Parameters:

ParameterValue
GC System Agilent 6890N GC or equivalent
Mass Spectrometer Agilent 5975C MSD or equivalent
Injection Volume 1 µL splitless
Inlet Temperature 250 °C
GC Column Restek Rxi®-5sil MS 30m x 0.25mm, 0.25µm
Carrier Gas Helium at a constant flow of 1.5 mL/min
Oven Program Initial temperature at 40°C, hold for 3 min; ramp at 15°C/min to 240°C; ramp at 8°C/min to 300°C, hold for 5 min
MSD Transfer Line 280 °C
MS Source Temp. 230 °C
MS Quad Temp. 150 °C
Scan Range 35 - 500 amu
Quantification Ion for 1,3-Dinitrobenzene-d4 To be determined based on the mass spectrum (expected primary ion m/z 172)
Qualifier Ions for 1,3-Dinitrobenzene-d4 To be determined based on the mass spectrum

Note: These are typical parameters and may need to be optimized for your specific instrument and application.

Data Analysis and Quality Control

Calculation of Surrogate Recovery

The percent recovery of 1,3-Dinitrobenzene-d4 is calculated using the following formula:

% Recovery = (Concentration Found / Concentration Spiked) x 100

Where:

  • Concentration Found is the concentration of 1,3-Dinitrobenzene-d4 determined in the sample extract.

  • Concentration Spiked is the theoretical concentration of 1,3-Dinitrobenzene-d4 in the sample after spiking.

Quality Control Acceptance Criteria

The EPA's SW-846 methods state that laboratories should establish their own acceptance criteria for surrogate recoveries based on historical data.[8][9] However, as a general guideline, the following acceptance criteria are often used for semivolatile surrogates in various matrices. It is important to note that while specific limits for 1,3-Dinitrobenzene-d4 are not explicitly defined in the general methods, the limits for similar neutral compounds can be used as a starting point. For instance, a laboratory SOP for EPA Method 8270D provides surrogate recovery acceptance criteria for base/neutral compounds in water as 30-130%.[5]

MatrixTypical Acceptance Limits for Neutral Surrogates (%)
Water 30 - 130
Soil/Solid 30 - 130

Note: These are advisory limits. Each laboratory must establish its own control limits.[8][9]

If the surrogate recovery is outside the established acceptance limits, the following actions should be taken:

  • Check for any errors in calculations, standard preparations, and instrument performance.

  • Re-analyze the sample extract.

  • If the recovery is still outside the limits, re-extract and re-analyze the sample.

  • If the issue persists, it may indicate a matrix interference problem, which should be noted in the final report.

Conclusion

The use of 1,3-Dinitrobenzene-d4 as a surrogate standard is an integral part of ensuring the quality and defensibility of data generated using EPA methods for the analysis of semivolatile organic compounds. Its chemical properties make it an excellent indicator of the performance of the entire analytical process, from sample preparation to instrumental analysis. By following the detailed protocols and adhering to the stringent quality control criteria outlined in this guide, researchers and analytical chemists can confidently produce reliable and accurate environmental data.

References

  • U.S. Environmental Protection Agency. (2007). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry. In Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846).
  • U.S. Environmental Protection Agency. (1998). Method 8270D. In Test Methods for Evaluating Solid Waste, Physical/Chemical Methods.
  • Florida Department of Environmental Protection. (2007).
  • U.S. Environmental Protection Agency. Method 8000: Determinative Chromatographic Separations. In Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846).
  • U.S. Environmental Protection Agency. (2010). SOP HW-22 Rev. 5.
  • Thermo Fisher Scientific. (2016).
  • Newtown Creek Group.
  • PHILIS. (2022). STANDARD OPERATING PROCEDURE FOR SEMIVOLATILE ORGANICS BY METHOD 8270E. SOP L-A-201 Rev. 2.
  • National Center for Biotechnology Information. Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene.
  • Restek Corporation.
  • National Center for Biotechnology Information. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene.

Sources

Method

Precision Monitoring of 1,3-Dinitrobenzene Bioremediation using 1,3-Dinitrobenzene-d4

Abstract 1,3-Dinitrobenzene (1,3-DNB) is a recalcitrant nitroaromatic explosive and industrial intermediate classified as a priority pollutant.[1] Its remediation in soil and groundwater is complicated by strong matrix a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1,3-Dinitrobenzene (1,3-DNB) is a recalcitrant nitroaromatic explosive and industrial intermediate classified as a priority pollutant.[1] Its remediation in soil and groundwater is complicated by strong matrix adsorption and complex degradation pathways. This guide details the application of 1,3-Dinitrobenzene-d4 (1,3-DNB-d4) , a stable isotope-labeled analog, as a critical tool for bioremediation research. We present protocols for its use as an Internal Standard (IS) for high-precision Isotope Dilution Mass Spectrometry (IDMS) and as a metabolic tracer to elucidate degradation mechanisms (e.g., nitro-reduction pathways) in complex environmental matrices.

Introduction: The Analytical Challenge in Bioremediation

Effective bioremediation requires not just the removal of the parent compound, but the verification of mass balance and the identification of toxic intermediates (e.g., 3-nitroaniline). Standard external calibration methods often fail in soil matrices due to:

  • Matrix Effects: Ion suppression or enhancement in LC-MS; variable extraction recovery in GC-MS.

  • Adsorption Hysteresis: Aged residues of 1,3-DNB bind tightly to soil organic matter, leading to underestimation of contamination.

1,3-Dinitrobenzene-d4 (CAS: 54247-05-1) solves these issues. By spiking samples prior to extraction, the deuterated analog mimics the physicochemical behavior of the native analyte but remains distinct by mass spectrometry (+4 Da shift). This allows for automatic correction of extraction inefficiencies and instrument drift.

Key Chemical Properties
PropertyNative 1,3-DNB1,3-Dinitrobenzene-d4
Formula C₆H₄N₂O₄C₆D₄N₂O₄
MW 168.11 g/mol 172.13 g/mol
CAS 99-65-054247-05-1
Solubility Low (H₂O), High (Acetone/DCM)Identical to Native
Retention Time ~RT (Native)~RT (Native) - slight shift possible

Application 1: High-Precision Quantification (IDMS)

This protocol describes the quantification of 1,3-DNB in soil using 1,3-DNB-d4 as the internal standard via GC-MS. This method complies with the rigor required for EPA Method 8270/8091 modifications.

Experimental Logic (IDMS Workflow)

The core principle is that the ratio of the Native/Deuterated signal is constant, regardless of sample loss during processing.

IDMS_Workflow Sample Contaminated Soil (Native 1,3-DNB) Extract Ultrasonic Extraction (Acetonitrile) Sample->Extract IS_Spike Spike 1,3-DNB-d4 (Known Conc.) IS_Spike->Extract Added BEFORE Extraction Cleanup Cleanup (Florisil/SPE) Extract->Cleanup GCMS GC-MS Analysis (SIM Mode) Cleanup->GCMS Data Calculate Ratio (Area Native / Area d4) GCMS->Data

Figure 1: Isotope Dilution Mass Spectrometry (IDMS) workflow ensuring recovery correction.

Detailed Protocol: Soil Extraction & Analysis

Reagents:

  • Internal Standard Solution: 1,3-DNB-d4 (100 µg/mL in Acetonitrile).

  • Extraction Solvent: Acetonitrile (HPLC Grade).

  • Drying Agent: Anhydrous Sodium Sulfate (

    
    ).
    

Step-by-Step Methodology:

  • Sample Preparation: Weigh 10.0 g of homogenized soil into a 50 mL centrifuge tube.

  • IS Spiking (Critical): Add 50 µL of 1,3-DNB-d4 stock (100 µg/mL) directly onto the soil. Vortex briefly and allow to equilibrate for 15 minutes. This mimics the native analyte's binding state.

    • Target IS Concentration: 0.5 mg/kg in soil.

  • Extraction: Add 20 mL Acetonitrile. Sonicate in an ultrasonic bath for 30 minutes at <30°C (prevent thermal degradation).

  • Separation: Centrifuge at 3000 x g for 10 minutes. Decant supernatant through a funnel containing 5g anhydrous

    
     into a concentrator tube.
    
  • Concentration: Evaporate solvent to ~1 mL using a gentle stream of nitrogen (N-Evap). Do not evaporate to dryness , as nitroaromatics are semi-volatile.

  • GC-MS Analysis: Transfer to an autosampler vial.

GC-MS Parameters (SIM Mode)

To maximize sensitivity, use Selected Ion Monitoring (SIM).

ParameterSetting
Column DB-5ms or equivalent (30m x 0.25mm x 0.25µm)
Carrier Gas Helium, 1.0 mL/min (Constant Flow)
Inlet Temp 250°C (Splitless mode)
Oven Program 80°C (1 min) → 10°C/min → 260°C (hold 2 min)
Ion Source EI (70 eV), 230°C
Quant Ion (Native) 168 (M+), 122 (M-NO₂), 76
Quant Ion (d4) 172 (M+), 126 (M-NO₂), 80

Calculation:



Where RF is the Response Factor derived from calibration standards.

Application 2: Elucidating Degradation Pathways

In bioremediation research, distinguishing between abiotic loss (e.g., sorption) and biotic degradation is crucial. 1,3-DNB-d4 serves as a tracer. If the bacteria degrade the contaminant, the deuterium label will appear in the downstream metabolites (e.g., amino-derivatives), confirming the biological origin of the byproducts.

The Nitro-Reduction Pathway

The primary biological degradation route for 1,3-DNB is the sequential reduction of nitro groups to amino groups.

Degradation_Pathway cluster_legend Legend DNB 1,3-Dinitrobenzene-d4 (m/z 172) Inter Intermediate: 3-Nitroso-nitrobenzene-d4 DNB->Inter Nitroreductase (+2e-, +2H+) NA Metabolite 1: 3-Nitroaniline-d4 (m/z 142) Inter->NA Reductase (+4e-, +4H+) PDA Metabolite 2: 1,3-Phenylenediamine-d4 (m/z 112) NA->PDA Complete Reduction L1 Mass Shift (+4 Da) Confirms Origin

Figure 2: Tracking the metabolic fate of 1,3-DNB-d4. The retention of the d4 ring allows researchers to distinguish metabolites derived from the spike versus background contamination.

Protocol: Metabolic Tracing in Microcosms
  • Setup: Prepare soil/water microcosms with the candidate bioremediation strain (e.g., Pseudomonas sp. or Sphagneticola trilobata extracts).

  • Dosing: Add 1,3-DNB-d4 to a final concentration of 50 mg/L. Include a sterile control (autoclaved soil) to check for abiotic hydrolysis.

  • Sampling: At time points (0, 6, 12, 24, 48 h), withdraw 1 mL of slurry.

  • Analysis: Extract and analyze via GC-MS (Full Scan mode initially to identify metabolites, then SIM).

  • Interpretation:

    • Peak at m/z 142 (3-Nitroaniline-d4): Confirms biotic reduction of the added test compound.

    • Peak at m/z 138 (Native 3-Nitroaniline): Represents background contamination or degradation of pre-existing native DNB.

    • Mass Shift Analysis: The +4 Da shift is preserved because the reduction occurs at the Nitrogen substituents, leaving the aromatic C-D bonds intact.

Quality Control & Validation

To ensure data trustworthiness (Trustworthiness), every batch must include:

QC TypePurposeAcceptance Criteria
Method Blank Check for lab contamination< 5% of LOQ
LCS (Lab Control Sample) Check extraction efficiency70-130% Recovery
Matrix Spike (Native) Check matrix interference60-140% Recovery
IS Response Check Monitor instrument driftArea within ±50% of Cal Std

References

  • U.S. Environmental Protection Agency (EPA). (1996). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography.Link

  • Walsh, M. E., & Ranney, T. A. (1998). Determination of Nitroaromatic, Nitramine, and Nitrate Ester Explosives in Soil Using GC-ECD.[1] CRREL Report 98-2. Link

  • Lin, C., et al. (2016).[2] 1,3-Dinitrobenzene Reductive Degradation by Alkaline Ascorbic Acid. Chemosphere, 168, 147-154. Link

  • Symons, B., & Bruce, N. C. (2006). Bacterial Pathways for the Degradation of Nitroaromatics.[3] Natural Product Reports. (Contextual grounding for pathway visualization).

  • Cambridge Isotope Laboratories. (2024). 1,3-Dinitrobenzene (D4, 98%) Product Data Sheet.[4]Link

Sources

Technical Notes & Optimization

Troubleshooting

improving peak resolution of 1,3-Dinitrobenzene in gas chromatography

Core Directive: The Resolution Challenge User Issue: "I cannot separate 1,3-Dinitrobenzene from its isomers (1,2-DNB and 1,4-DNB) using my standard DB-5 column, and the peaks are tailing significantly." Scientist's Analy...

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: The Resolution Challenge

User Issue: "I cannot separate 1,3-Dinitrobenzene from its isomers (1,2-DNB and 1,4-DNB) using my standard DB-5 column, and the peaks are tailing significantly."

Scientist's Analysis: This is a classic polarity mismatch. You are attempting to separate isomers based on boiling point using a non-polar column (5% phenyl), but the physical properties of DNB isomers are too similar for this mechanism to work effectively.

  • 1,3-DNB Boiling Point: ~297°C[1]

  • 1,4-DNB Boiling Point: ~299°C[1]

A 2°C difference is insufficient for baseline resolution on a standard non-polar phase. You must shift the separation mechanism from volatility-driven to interaction-driven (dipole-dipole).

The Mechanism: Exploiting Dipole Moments

To separate these isomers, you must utilize a stationary phase that interacts with the permanent dipoles of the analytes. The nitro groups (-NO₂) are strongly electron-withdrawing. The geometric arrangement of these groups on the benzene ring creates distinct dipole moments for each isomer:

  • 1,4-DNB (Para): Symmetrical. Dipole vectors cancel out.[2]

    
     D .
    
  • 1,3-DNB (Meta): Asymmetrical. Vectors add up.

    
     D .
    
  • 1,2-DNB (Ortho): Highly polar, though steric hindrance twists the nitro groups.

    
     D .
    

The Solution: Switch to a Cyanopropyl-phenyl phase (e.g., DB-1701 or VF-1701ms). The cyano functional groups in the stationary phase will retain the polar 1,2- and 1,3- isomers more strongly than the non-polar 1,4- isomer, creating the necessary separation window [1, 4].

Visualization: Column Selection Logic

The following decision tree illustrates the logic for selecting the correct stationary phase based on sample composition.

ColumnSelection Start Start: DNB Analysis Isomers Are 1,2- or 1,4-DNB isomers present? Start->Isomers NonPolar Use Non-Polar Phase (DB-1, DB-5) Separation by Boiling Point Isomers->NonPolar No (1,3-DNB only) PolarCheck Select Intermediate Polar Phase (Cyanopropyl-phenyl) Isomers->PolarCheck Yes SpecificPhase Recommended: DB-1701 (14% Cyanopropyl-phenyl) Separation by Dipole Interaction PolarCheck->SpecificPhase Mechanism Mechanism: 1,4-DNB elutes first (Non-polar) 1,3-DNB retained (Polar) 1,2-DNB retained strongly (Polar) SpecificPhase->Mechanism

Figure 1: Decision logic for stationary phase selection. Note that non-polar columns fail when isomers are present due to boiling point similarities.

Optimization Protocol: The "Self-Validating" Method

To ensure data integrity, use the following protocol derived from EPA Method 8091 [1]. This system is "self-validating" because it includes specific resolution and tailing thresholds that must be met before sample analysis proceeds.

A. Instrumental Parameters (Recommended)
ParameterSettingRationale
Column DB-1701 (30 m x 0.53 mm x 1.0 µm)Cyanopropyl phase provides dipole selectivity. Wide bore allows higher capacity.
Carrier Gas Helium or Hydrogen @ 6 mL/minHigher flow rates in wide-bore columns improve peak shape for polar analytes.
Injector 250°C, Flash VaporizationHigh temp minimizes adsorption, but avoid >270°C to prevent thermal degradation.
Detector ECD (Electron Capture Detector) @ 300°CNitro groups are highly electronegative, making ECD 100-1000x more sensitive than FID [5].
Liner Deactivated, Splitless with WoolWool increases surface area for vaporization but must be deactivated to prevent tailing.
B. Temperature Program (Critical for Resolution)
  • Initial: 120°C (Hold 1.0 min)

  • Ramp 1: 3°C/min to 200°C (Hold 1.0 min) — Slow ramp separates isomers.

  • Ramp 2: 8°C/min to 250°C (Hold 4.0 min) — Elutes heavier contaminants.

C. System Suitability Test (SST)

Before running samples, inject a standard mix containing 1,3-DNB and 1,4-DNB.

  • Resolution (

    
    ):  Must be 
    
    
    
    between 1,3-DNB and 1,4-DNB.
  • Tailing Factor (

    
    ):  Must be 
    
    
    
    for 1,3-DNB. If
    
    
    , perform inlet maintenance immediately.

Troubleshooting: Peak Tailing & Active Sites

Issue: "My 1,3-DNB peak looks like a 'shark fin' (severe tailing). Integration is inconsistent."

Root Cause: Nitroaromatics are notorious for interacting with active silanol groups (-Si-OH) in the liner or the head of the column. This adsorption is reversible but slow, causing the tail [6].

Troubleshooting Workflow

TailingTroubleshoot Problem Problem: Peak Tailing on 1,3-DNB Check1 Step 1: Inlet Maintenance Replace Liner & Septum Problem->Check1 Decision1 Resolved? Check1->Decision1 Check2 Step 2: Column Maintenance Trim 10-20cm from Guard/Column Decision1->Check2 No Final System Ready Decision1->Final Yes Decision2 Resolved? Check2->Decision2 Check3 Step 3: Check Flow Path Verify Metal Ferrules/Gold Seal Decision2->Check3 No Decision2->Final Yes Check3->Final

Figure 2: Step-by-step isolation of active sites causing peak tailing.

Frequently Asked Questions (FAQs)

Q1: Can I use Mass Spectrometry (GC-MS) instead of ECD? A: Yes, and it is preferred for identification (reducing false positives). However, for quantification of trace environmental samples, ECD is superior. 1,3-DNB has a high electron capture cross-section. If using MS, monitor ions m/z 168 (molecular ion) and m/z 76 (loss of two nitro groups) [5].

Q2: What is the best internal standard for this analysis? A: 1-chloro-3-nitrobenzene or isodrin . 1-chloro-3-nitrobenzene is chemically similar (nitroaromatic) but separates well from the DNB isomers on a DB-1701 column. Avoid using deuterated standards if using ECD, as ECD does not distinguish isotopes well; use them only for MS [1].

Q3: Why does my retention time shift day-to-day? A: This is often due to "phase bleed" or flow instability.

  • Check Leaks: Nitroaromatics degrade if oxygen enters the column at high temps.

  • Phase Aging: Cyanopropyl phases are less thermally stable than DB-5. Do not exceed 250°C for extended periods. If retention times decrease consistently, the stationary phase is stripping off.

Q4: I see "ghost peaks" in my blank run. What is this? A: This is likely "carryover." 1,3-DNB is sticky.

  • Fix: Increase the final bake-out temperature of your run (e.g., 260°C for 5 mins).

  • Fix: Perform 5-10 solvent washes of the syringe between injections (Solvent A: Acetone, Solvent B: Methylene Chloride).

References

  • U.S. EPA. (1996). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. SW-846 Update III.

  • Restek Corporation. (2018).[3] GC Troubleshooting: Tailing Peaks.

  • Phenomenex. (2025).[4][5] GC Column Troubleshooting Guide.

  • Agilent Technologies. (2015). GC Column Selection Guide.

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1995). Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene.

  • Element Lab Solutions. (2020). Troubleshooting GC Peak Shapes.

Sources

Optimization

troubleshooting isotopic exchange in deuterated standards

Welcome to the Stable Isotope Technical Support Center . This guide addresses the most critical challenge in using deuterated internal standards: Isotopic Exchange (Scrambling/Back-Exchange) .

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Stable Isotope Technical Support Center .

This guide addresses the most critical challenge in using deuterated internal standards: Isotopic Exchange (Scrambling/Back-Exchange) . As Senior Application Scientists, we often see "defective product" claims that are actually predictable chemical behaviors driven by solvent thermodynamics or pH.

This resource helps you distinguish between expected physical chemistry (labile exchange) and experimental error (degradation/scrambling), ensuring your quantification remains robust.

Part 1: The Diagnostic Triage

Before troubleshooting, you must categorize your deuterated standard.

Q: My mass spectrum shows a loss of Deuterium (M-1, M-2 peaks). Is the standard defective? A: Not necessarily. The stability of a deuterium label depends entirely on its position in the molecule. Use the flowchart below to determine if you are facing Labile Exchange (instant, expected) or Metabolic/Chemical Instability (problematic).

Visual 1: The Isotopic Stability Decision Matrix

Caption: Diagnostic workflow to determine the root cause of deuterium loss based on chemical structure and solvent conditions.

IsotopeStability Start Start: Signal Loss (M-n) CheckPos Where is the Deuterium located? Start->CheckPos Hetero Heteroatom (-OD, -ND, -SD) CheckPos->Hetero Attached to O, N, S Carbon Carbon Backbone (C-D) CheckPos->Carbon Attached to C SolventCheck Is solvent Protic? (H2O, MeOH, Acids) Hetero->SolventCheck StructureCheck Is C-D adjacent to Carbonyl/Imine? Carbon->StructureCheck Exchange RAPID EXCHANGE (Seconds to Minutes) Expected Behavior SolventCheck->Exchange Yes (Protic) Stable STABLE No Exchange Expected SolventCheck->Stable No (Aprotic/Dry DMSO) StructureCheck->Stable No (Aromatic/Aliphatic) Tautomer KETO-ENOL TAUTOMERISM pH-Dependent Exchange StructureCheck->Tautomer Yes (Alpha-Proton)

Part 2: Troubleshooting Labile Protons (The "Disappearing" Label)

Q: I dissolved my deuterated standard (e.g., Ethanol-OD) in water, and the MS signal shifted immediately to the non-deuterated mass. Why? A: This is Rapid Solvent Exchange . Deuterium on heteroatoms (Oxygen, Nitrogen, Sulfur) is chemically identical to Hydrogen in its acidity/basicity. In a protic solvent (like water or methanol), the huge excess of solvent protons (


) statistically overwhelms the deuterons (

), causing near-instantaneous replacement.
  • Mechanism:

    
    
    
  • The Fix: You cannot prevent this in aqueous LC-MS.

    • Strategy A: Use standards labeled on Carbon (e.g., Ethanol-1,1,2,2,2-d5) for quantification.

    • Strategy B: If you must use heteroatom labels, you must use aprotic solvents (DMSO, Acetonitrile) and avoid LC (use direct infusion or GC-MS with dry solvents).

Q: Can I use D2O as my LC mobile phase to keep the label? A: Theoretically, yes, but practically risky.

  • Cost: Running an LC flow at 0.5 mL/min with D2O is prohibitively expensive.

  • Incomplete Exchange: Unless the system is 100% D2O (including seal washes), you will get a mix of -OH and -OD species, splitting your signal and ruining sensitivity.

Part 3: Troubleshooting Carbon-Deuterium Scrambling (Chemical Instability)

Q: My standard is labeled on Carbon (C-D), but I still see signal loss over 24 hours in the autosampler. What is happening? A: You are likely witnessing Acid/Base Catalyzed Exchange , often driven by keto-enol tautomerism. This occurs when a C-D bond is adjacent to a carbonyl (


), imine, or aromatic ring activated by strong acids.

Mechanism: In acidic mobile phases (e.g., 0.1% Formic Acid), a ketone can tautomerize to an enol. When it reverts to the ketone, it grabs an H from the solvent instead of the original D.

Visual 2: The Keto-Enol Scrambling Pathway

Caption: Mechanism of deuterium loss at the alpha-carbon position under acidic LC-MS conditions.

KetoEnol KetoD Deuterated Ketone (R-CD2-C=O) Enol Enol Intermediate (R-CD=C-OH) KetoD->Enol Tautomerization (-D+) KetoH Scrambled Ketone (R-CDH-C=O) Enol->KetoH Re-ketonization (+H+) Acid + H+ (Acidic Mobile Phase)

Protocol: Stabilizing Acid-Sensitive Standards If you suspect tautomeric exchange (common in ketones, aldehydes, and some carboxylic acids):

  • Check the pKa: If the pKa of the alpha-proton is < 20, exchange is possible in LC-MS conditions.

  • Adjust pH: Shift the mobile phase pH.

    • Acidic instability: Switch to Ammonium Acetate (pH 7).

    • Basic instability: Switch to Formic Acid (pH 3).

  • Temperature Control: Lower the autosampler temperature to 4°C. Exchange rates drop significantly with temperature (Arrhenius equation).

  • Quantify the Rate: Perform the "Stability Test" below.

Part 4: Experimental Protocols

Protocol A: Assessing Isotopic Stability in Solution

Use this protocol to validate if your standard is chemically degrading or exchanging in your mobile phase.

Materials:

  • Deuterated Standard (

    
    ).
    
  • Proposed Mobile Phase A (e.g., 0.1% Formic Acid in Water).

  • Proposed Mobile Phase B (e.g., Acetonitrile).

Steps:

  • Prepare: Dissolve the standard directly in Mobile Phase A (worst-case scenario for exchange).

  • Incubate: Split sample into three vials.

    • Vial 1: Inject immediately (

      
      ).
      
    • Vial 2: Store at Room Temp for 4 hours.

    • Vial 3: Store at 4°C for 24 hours.

  • Analyze: Run full-scan MS (not MRM) to observe the isotope distribution.

  • Calculate: Compare the ratio of the molecular ion (

    
    ) to the first exchange peak (
    
    
    
    ).

Acceptance Criteria:

Timepoint (M-1) / M Ratio Interpretation
T0 < 1% (or matches CoA) Standard is pure.
4 Hours < 5% Increase Stable for typical runs.

| 4 Hours | > 20% Increase | Unstable. Change pH or Solvent. |

Part 5: LC-MS Specific FAQs

Q: Why do my deuterated internal standard (IS) and analyte have slightly different retention times? A: This is the Deuterium Isotope Effect . C-D bonds are slightly shorter and less lipophilic than C-H bonds.

  • Result: Deuterated standards often elute slightly earlier than the non-deuterated analyte on Reverse Phase columns.

  • Risk: If the shift is too large, the IS may not compensate for matrix effects (ion suppression) occurring at the analyte's specific elution time.

  • Fix: Use

    
     or 
    
    
    
    labeled standards if the retention shift is affecting quantification accuracy. These isotopes do not alter lipophilicity significantly.

Q: I see "Isotopic Beating" in my high-res MS data. What is this? A: In high-resolution MS (Orbitrap/TOF), if the mass difference between your analyte and IS is small (e.g., d3), the natural isotope envelope of the analyte (containing naturally occurring


) might overlap with the IS signal.
  • Rule of Thumb: Ensure your deuterated standard is at least M+3 (preferably M+5 or M+6) away from the analyte to avoid crosstalk between the analyte's M+2 isotope and the standard's primary peak.

References

  • Wang, S., et al. (2021). Solution-phase hydrogen/deuterium exchange (HDX) coupled to mass spectrometry (MS). Chemical Reviews. Link

  • Zhang, H., et al. (2010). Kinetic and Mechanistic Studies of the Deuterium Exchange in Classical Keto-Enol Tautomeric Equilibrium. Journal of Chemical Education. Link

  • Tobin, J. (2022).[1] Designing Stable Isotope Labeled Internal Standards. Acanthus Research. Link

  • Hansen, P.E. (2016).[2] Isotope effects on chemical shifts and coupling constants. Magnetic Resonance in Chemistry. Link

  • Weis, D.D. (2025).[3] Hydrogen Exchange Mass Spectrometry of Proteins: Fundamentals, Methods, and Applications. Wiley Online Library. Link

Sources

Troubleshooting

Technical Support Center: Resolving Co-eluting Peaks with 1,3-Dinitrobenzene-d4

Welcome to the technical support center for advanced chromatographic applications. This guide is designed for researchers, scientists, and drug development professionals who are leveraging 1,3-Dinitrobenzene-d4 as an int...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced chromatographic applications. This guide is designed for researchers, scientists, and drug development professionals who are leveraging 1,3-Dinitrobenzene-d4 as an internal standard to tackle the persistent challenge of co-eluting peaks. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific principles and field-tested insights to empower you to overcome analytical hurdles with confidence.

Introduction: The Challenge of Co-elution and the Role of Isotope-Labeled Internal Standards

In chromatography, co-elution occurs when two or more compounds elute from the column at the same time, resulting in overlapping peaks.[1] This phenomenon is a significant obstacle to accurate quantification and identification.[1] While chromatographic conditions can be optimized to improve separation, sometimes complete resolution is not feasible due to similar compound polarities or complex matrices.

This is where the strategic use of an internal standard (IS) becomes invaluable. An ideal internal standard is a compound that is chemically similar to the analyte but can be distinguished by the detector. A stable isotope-labeled internal standard, such as 1,3-Dinitrobenzene-d4, is often the gold standard, particularly in mass spectrometry-based methods (GC-MS, LC-MS). The deuterated analog has nearly identical chemical and physical properties to its non-labeled counterpart, meaning it will behave similarly during sample preparation, injection, and chromatography.[2][3] This ensures that any sample loss, injection variability, or matrix effects that impact the analyte will also affect the internal standard to the same degree. By measuring the ratio of the analyte response to the internal standard response, accurate and precise quantification can be achieved even in the presence of co-elution with other matrix components.[4]

Frequently Asked Questions (FAQs)

This section addresses common initial questions about using 1,3-Dinitrobenzene-d4.

Q1: Why should I use 1,3-Dinitrobenzene-d4 as an internal standard?

A1: 1,3-Dinitrobenzene-d4 is a deuterated form of 1,3-Dinitrobenzene. The key advantages of using a deuterated internal standard are:

  • Similar Chemical and Physical Properties: It behaves almost identically to the analyte during extraction, derivatization, and chromatography, ensuring that it effectively tracks and compensates for variations in sample preparation and analysis.[2][3]

  • Co-elution with Analyte: It is designed to co-elute with the native analyte, which is advantageous in correcting for matrix effects at the specific retention time of the analyte.

  • Mass Spectrometry Distinction: In mass spectrometry, the deuterium-labeled standard is easily distinguished from the native analyte by its higher mass-to-charge ratio (m/z), allowing for separate quantification without chromatographic resolution from the analyte itself.

Q2: What is the optimal concentration for my internal standard?

A2: The ideal concentration of your internal standard should produce a detector response that is similar in magnitude to the response of the analyte at a mid-point in your calibration curve. This ensures a stable and reproducible response ratio across your analytical range. A good starting point is to prepare a solution at a concentration equivalent to the mid-point of your expected analyte concentration range and assess the peak area.

Q3: How should I store 1,3-Dinitrobenzene-d4 solutions?

A3: Stock and working solutions of 1,3-Dinitrobenzene-d4 should be stored in a cool, dark place, typically at 4°C or lower, in tightly sealed containers with PTFE-lined caps to prevent evaporation and degradation.[5] It is also advisable to store them away from moisture and light.[2] Regular checks for solvent evaporation are recommended, especially for working standards that are used frequently.

Q4: Can 1,3-Dinitrobenzene-d4 be used in both GC and LC applications?

A4: Yes, 1,3-Dinitrobenzene is a semi-volatile organic compound, making it suitable for analysis by both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The choice of technique will depend on the specific requirements of your method, including the volatility and thermal stability of your analytes of interest and the complexity of the sample matrix. EPA Method 8091, for example, outlines a GC method for nitroaromatics.[5]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: Poor Peak Shape (Tailing or Fronting) for the Internal Standard

Q: My 1,3-Dinitrobenzene-d4 peak is tailing/fronting. What could be the cause and how do I fix it?

A: Poor peak shape can compromise resolution and lead to inaccurate integration. The cause often depends on whether only the IS peak is affected or all peaks in the chromatogram.

Observation Potential Cause Troubleshooting Steps Scientific Rationale
All peaks show tailing/fronting Column Contamination/Degradation: A buildup of non-volatile matrix components on the column inlet frit or stationary phase.[6][7]1. Backflush the column: Reverse the column direction and flush with a strong solvent. 2. Trim the column (GC): Remove the first 5-10 cm of the column. 3. Replace the column: If the above steps fail, the column may be irreversibly damaged.Contaminants at the column head distort the sample band as it enters the column, affecting all compounds equally. Backflushing can dislodge particulates from the inlet frit.
Only the IS peak (and similar analytes) show tailing Active Sites: In GC, exposed silanol groups on the column or in the liner can interact with polar functional groups on the analyte.[8] In LC, secondary interactions with the stationary phase can occur.1. Deactivate the GC liner: Replace with a new, deactivated liner. 2. Condition the column: Bake the column at a high temperature (within its limits) to remove contaminants. 3. Check mobile phase pH (LC): Ensure the mobile phase pH is appropriate to suppress ionization of the analyte.Active sites create secondary, undesirable interactions with the analyte, causing it to lag behind the main peak band, resulting in tailing. Proper deactivation and pH control minimize these interactions.
Peak Fronting Column Overload: Injecting too high a concentration of the internal standard.[9]1. Reduce IS concentration: Dilute your IS working solution. 2. Increase split ratio (GC): If using a split injection, increase the split ratio to reduce the amount of sample reaching the column.[9]When the concentration of an analyte is too high, it saturates the stationary phase at the point of injection, causing molecules to travel further down the column before partitioning, leading to a fronting peak.
Issue 2: Inconsistent or Drifting Internal Standard Response

Q: The peak area of my 1,3-Dinitrobenzene-d4 is decreasing/increasing over the course of an analytical run. Why is this happening?

A: A stable IS response is critical for reliable quantification. Drifting response often points to systemic issues.

Workflow for Diagnosing IS Response Drift

start IS Response Drifting? check_system Check System for Leaks start->check_system Yes check_autosampler Inspect Autosampler Syringe/Vial check_system->check_autosampler No Leaks Found leak_found Fix Leak check_system->leak_found Leak Detected prep_new_std Prepare Fresh IS Solution check_autosampler->prep_new_std No Issues Found autosampler_issue Replace Syringe/Septa check_autosampler->autosampler_issue Bubbles/Low Volume check_trap Check Purge and Trap System (if applicable) prep_new_std->check_trap Drift Persists std_issue Re-run with Fresh Standard prep_new_std->std_issue Drift Resolved clean_source Clean MS Ion Source check_trap->clean_source No P&T Issues trap_issue Replace Trap check_trap->trap_issue Trap Failure source_issue Re-tune and Calibrate clean_source->source_issue Contamination Found

Caption: Troubleshooting workflow for inconsistent internal standard response.

  • System Leaks: A leak in the GC inlet, transfer line, or MS vacuum system can cause a gradual decrease in signal.[10] Check fittings and replace septa and O-rings.

  • Autosampler Variability: Inconsistent injection volumes can lead to fluctuating peak areas. Ensure the autosampler syringe is free of bubbles and the correct injection volume is programmed.

  • Standard Degradation/Evaporation: If the working standard vial is not sealed properly or has been in the autosampler for an extended period, solvent evaporation can concentrate the standard, leading to an increasing response. Prepare fresh standards regularly.

  • Purge and Trap (P&T) Issues (for volatiles): For methods like EPA 524.2, a failing trap can lead to poor recovery of volatile and semi-volatile compounds.[11] If early eluting compounds show a drop in response, the trap may need to be replaced.

  • MS Source Contamination: Over time, the ion source can become contaminated, leading to a decline in sensitivity.[12] This typically affects all compounds but can be more pronounced for certain analytes. Cleaning the ion source is a routine maintenance task that can restore performance.

Issue 3: Analyte and Internal Standard are Not Co-eluting

Q: My 1,3-Dinitrobenzene-d4 is not eluting at the same retention time as my 1,3-Dinitrobenzene analyte. What should I do?

A: While deuterated standards are designed to co-elute, minor shifts can occur.

  • Cause: A slight difference in retention time between a deuterated standard and its native analog is a known phenomenon in gas chromatography, sometimes referred to as an "isotope effect." This is generally very small (a few seconds at most). In liquid chromatography, this effect is typically negligible.

  • Solution:

    • Confirm Identity: First, ensure you are monitoring the correct mass ions for both the analyte and the internal standard. A mistake in the acquisition method is a common source of error.

    • Assess the Impact: A small, consistent shift in retention time is usually not a problem for quantification, as long as the integration windows for both peaks are set correctly. The purpose of the IS is to mimic the analyte's behavior through the entire analytical process; perfect co-elution is the ideal but not always an absolute requirement for accurate quantification, especially if the shift is minor and consistent.

    • Method Optimization: If the separation is significant and problematic (e.g., if an interfering peak is present near one of the peaks), you may need to adjust your chromatographic conditions. Lowering the temperature ramp rate in GC or using a weaker mobile phase in LC can sometimes reduce the separation between the two peaks.[13]

Experimental Protocol: Using 1,3-Dinitrobenzene-d4 to Quantify an Analyte in a Complex Matrix

This protocol provides a self-validating workflow for using 1,3-Dinitrobenzene-d4 to correct for matrix effects and potential co-elution.

Objective: To accurately quantify 1,3-Dinitrobenzene in a soil extract sample using GC-MS and an internal standard.

Materials:

  • 1,3-Dinitrobenzene analytical standard

  • 1,3-Dinitrobenzene-d4 internal standard

  • Methanol (or other suitable solvent), HPLC grade or higher

  • Soil extract sample

  • GC-MS system

Procedure:

  • Preparation of Stock Solutions:

    • Accurately prepare a 1000 µg/mL stock solution of 1,3-Dinitrobenzene in methanol.

    • Accurately prepare a 1000 µg/mL stock solution of 1,3-Dinitrobenzene-d4 in methanol.

  • Preparation of Calibration Standards:

    • Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 ng/mL) by serially diluting the 1,3-Dinitrobenzene stock solution.

    • Crucially, spike each calibration standard (and a blank) with a constant concentration of the 1,3-Dinitrobenzene-d4 internal standard. A typical final concentration for the IS is 25 ng/mL. This step ensures that the response ratio is calculated under the same conditions for all points on the curve.[4]

  • Preparation of Sample and Quality Controls (QCs):

    • Take a known volume of the soil extract (e.g., 100 µL).

    • Spike the sample with the same constant concentration of 1,3-Dinitrobenzene-d4 (25 ng/mL) used in the calibration standards. This should be done at the earliest possible stage to account for variability in sample preparation steps.[14]

    • Prepare QC samples at low, medium, and high concentrations in a similar manner to validate the calibration curve.

  • GC-MS Analysis:

    • Set up the GC-MS method. Use a column and temperature program suitable for semi-volatile compounds (e.g., a DB-5ms or equivalent column).

    • Set the mass spectrometer to acquire in Selected Ion Monitoring (SIM) mode.

      • Analyte (1,3-Dinitrobenzene): Monitor characteristic ions (e.g., m/z 168, 122, 76).

      • Internal Standard (1,3-Dinitrobenzene-d4): Monitor the corresponding deuterated ions (e.g., m/z 172, 126, 80).

  • Data Processing and Quantification:

    • Integrate the peak areas for both the analyte and the internal standard in all injections (blanks, calibrators, QCs, and samples).

    • Calculate the Response Ratio for each injection:

      • Response Ratio = (Peak Area of Analyte) / (Peak Area of Internal Standard)

    • Construct a calibration curve by plotting the Response Ratio vs. the concentration of the analyte for the calibration standards.

    • Determine the concentration of the analyte in the unknown samples by using the Response Ratio from the sample injection and interpolating from the linear regression of the calibration curve.

Self-Validation Check:

  • The R² value of the calibration curve should be >0.995.

  • The calculated concentrations of the QC samples should be within ±15% of their nominal values.

  • The retention time of the internal standard should be consistent across all injections. A significant drift could indicate a chromatographic problem.

References

  • Axion Labs. Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). [Link]

  • LCGC International. When Should an Internal Standard be Used?. [Link]

  • ResolveMass Laboratories Inc. Deuterated Standards for LC-MS Analysis. [Link]

  • International Journal of Research in Pharmaceutical and Nano Sciences. A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. [Link]

  • LCGC International. Troubleshooting Basics, Part IV: Peak Shape Problems. [Link]

  • Element Lab Solutions. Troubleshooting GC peak shapes. [Link]

  • ResearchGate. How can I improve the resolution of the peaks in gas chromatography?. [Link]

  • Shimadzu. Abnormal Peak Shapes. [Link]

  • Chromatography Forum. Strange purge and trap GC/MS issue. EPA524. [Link]

  • Agilent. Peak Perfection: A Guide to GC Troubleshooting. [Link]

  • ResolveMass Laboratories Inc. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

  • Chromatography Forum. Decreasing/Inconsistent internal standard response. [Link]

  • U.S. Environmental Protection Agency. METHOD 8091: NITROAROMATICS AND CYCLIC KETONES BY GAS CHROMATOGRAPHY. [Link]

  • Chromatography Forum. Agilent GC-MS: Issue With Internal Standard Recovery. [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]

Sources

Optimization

calibration curve issues with 1,3-Dinitrobenzene-d4 standards

Technical Support Center: 1,3-Dinitrobenzene-d4 Calibration Standards Status: Active | Topic: Calibration & Stability Anomalies | Standard: 1,3-Dinitrobenzene-d4 (CAS: 54247-05-1)[1][2] Executive Summary Welcome to the t...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1,3-Dinitrobenzene-d4 Calibration Standards

Status: Active | Topic: Calibration & Stability Anomalies | Standard: 1,3-Dinitrobenzene-d4 (CAS: 54247-05-1)[1][2]

Executive Summary

Welcome to the technical support hub for nitroaromatic analysis. 1,3-Dinitrobenzene-d4 (1,3-DNB-d4) is the gold-standard internal standard (IS) for quantifying nitroaromatics in environmental matrices (EPA Method 8270/8330) and biological fluids.[3] However, its unique chemistry leads to three distinct failure modes: Isotopic Cross-Contribution , Chromatographic Isotope Effects , and Base-Catalyzed Deuterium Exchange .[3]

This guide addresses these issues with mechanistic depth, moving beyond basic "check your pipette" advice to the molecular root causes affecting your calibration curves.

Module 1: The "Non-Zero Intercept" & Linearity Failure

Symptom: Your calibration curve shows a significant positive y-intercept, or the lower limit of quantitation (LLOQ) is consistently failing accuracy criteria (bias > 20%).

The Mechanism: Isotopic Cross-Contribution In mass spectrometry, "spectral purity" is rarely 100%.[3] Commercial 1,3-DNB-d4 standards (typically 98-99% D-enriched) contain trace amounts of the native (d0) isotopologue.[3]

  • The Trap: If you add a constant concentration of IS (e.g., 1000 ng/mL) to all samples, the 1% impurity contributes 10 ng/mL of "native" analyte signal to every vial.[3]

  • The Result: Your calibration line is lifted off the origin.[3] At high analyte concentrations, this is negligible.[3] At low concentrations, this "background" dominates, ruining linearity (

    
    ) and intercept integrity.[3]
    
Diagnostic Protocol: The "Zero-Point" Isotopic Purity Check

Do not rely solely on the Certificate of Analysis (CoA). Purity degrades over time due to proton exchange.

  • Prepare a "Double Blank": Inject pure solvent.[3] Ensure no carryover.

  • Prepare a "Zero Sample": Inject solvent + Internal Standard (at your method concentration).[3]

  • Acquire Data: Monitor the transition for the Native analyte (1,3-Dinitrobenzene).[3]

  • Calculate Contribution:

    
    
    
  • Pass/Fail Criteria: If the contribution > 10% of your LLOQ signal, you must either:

    • Increase the LLOQ concentration.[3]

    • Decrease the IS concentration added to samples.[3][4]

    • Source a higher purity standard (e.g., >99.5 atom % D).

Troubleshooting Logic Flow

CalibrationFailure Start Issue: High Y-Intercept / Poor Low-End Linearity CheckBlank Run Solvent Blank (No IS) Start->CheckBlank SignalInBlank Signal Detected? CheckBlank->SignalInBlank YesCarryover Cause: System Carryover Action: Clean Inlet/Column SignalInBlank->YesCarryover Yes NoCarryover Run Zero Sample (Solvent + IS) SignalInBlank->NoCarryover No SignalInZero Native Signal Detected? NoCarryover->SignalInZero YesImpurity Cause: Isotopic Impurity (d0 in d4) Action: Lower IS Conc. or Raise LLOQ SignalInZero->YesImpurity Yes NoImpurity Check Integration/Baseline Noise SignalInZero->NoImpurity No

Figure 1: Decision tree for diagnosing calibration intercept failures involving deuterated standards.

Module 2: Retention Time Shifts & Matrix Effects

Symptom: The internal standard (1,3-DNB-d4) elutes slightly earlier than the native analyte, leading to inconsistent Response Factors (RF) in complex matrices.

The Mechanism: Chromatographic Isotope Effect Deuterium (


) has a smaller molar volume and lower polarizability than Protium (

).[3]
  • In RPLC (Liquid Chromatography): Deuterated compounds are slightly less lipophilic.[3][5] They interact less strongly with the C18 stationary phase, eluting earlier.[3]

  • The Risk: If the shift is significant (e.g., >0.1 min), the IS and the Analyte may elute in different regions of matrix suppression.[3] The IS fails to "experience" the same suppression as the analyte, causing the Area Ratio to skew.[3]

Q: How do I fix the "Isotope Shift" affecting my quantitation?

ParameterRecommended Adjustment
Mobile Phase Use Methanol over Acetonitrile. The isotope effect is often less pronounced in protic solvents (MeOH) due to hydrogen bonding masking the deuterium difference [1].
Gradient Slope Shallow the gradient. A steep gradient compresses peaks, minimizing the absolute time difference (

) between d0 and d4, though resolution from matrix must be maintained.[3]
Integration Widen Expected RT Windows. Ensure your processing method looks for the IS in a window centered earlier than the native analyte to prevent "missed peak" errors.

Module 3: Stability & The "Disappearing" Standard

Symptom: The area counts for 1,3-DNB-d4 decrease over time in stored samples, or disappear completely during extraction.

The Mechanism: Base-Catalyzed H/D Exchange Nitro groups (


) are strongly electron-withdrawing, making the protons on the benzene ring significantly acidic.[3]
  • The Reaction: In the presence of a base (pH > 9) or active metal surfaces, the deuterium on the ring can exchange with protons (

    
    ) from the solvent (water/methanol).[3]
    
  • The Consequence: Your "d4" standard becomes "d3", "d2", or eventually "d0".[3] This not only reduces the IS signal (mass shift) but increases the native analyte signal (creating false positives).[3]

Experimental Protocol: Stability Validation

Perform this before validating any method involving alkaline extraction.

  • Spike: Add 1,3-DNB-d4 to three vials:

    • Vial A: Acidic Buffer (pH 2)[3]

    • Vial B: Neutral Water (pH 7)[3]

    • Vial C: Basic Buffer (pH 10)[3]

  • Incubate: Store at room temperature for 24 hours.

  • Analyze: Inject via LC-MS or GC-MS.

  • Check Mass Spectrum: Look for the appearance of [M-1] or [M-2] peaks relative to the parent d4 mass.[3]

Visualizing the Degradation Pathway

ExchangeMechanism D4 1,3-DNB-d4 (m/z 172) Intermediate Anionic Intermediate D4->Intermediate Deprotonation (-D+) D3 1,3-DNB-d3 (m/z 171) Intermediate->D3 Reprotonation (+H+) Base Base (OH-) Base->Intermediate Solvent Solvent (H2O) Solvent->D3

Figure 2: Base-catalyzed mechanism where Deuterium is replaced by Protium, shifting the mass and corrupting the standard.[3]

Summary of Key Specifications

FeatureSpecification / Recommendation
Isotopic Purity >99 atom % D recommended. Lower purity requires higher LLOQ.[3]
Storage Protect from light (amber vials). Nitroaromatics are photosensitive [2].[3]
GC Inlet Temp < 250°C. High temps can induce thermal degradation or adsorption on active sites (liners with glass wool are risky) [3].[3]
LC Ionization ESI Negative Mode (formation of

or radical anions

).[3]
pH Tolerance Keep pH < 8. Avoid alkaline extraction steps.[3]

References

  • BenchChem. (2025).[3][5] Navigating the Isotope Effect: A Technical Guide to Managing Chromatographic Retention Time Shifts of Deuterated Compounds.Link[3]

  • National Institutes of Health (NIH). (2024).[3] 1,3-Dinitrobenzene - PubChem Compound Summary.[3]Link[3]

  • Agilent Technologies. (2022).[3] Analysis of Semivolatile Organic Compounds with US EPA 8270E Using the Agilent 7000E Triple Quadrupole GC/MS.Link[3]

  • U.S. EPA. (2024).[3] Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS).[3]Link[3]

  • C/D/N Isotopes. (2024). 1,3-Dinitrobenzene-d4 Stability and Handling Guide.Link[3]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Signal Suppression in 1,3-Dinitrobenzene-d4 Analysis

Topic: Addressing Signal Suppression (Matrix Effects) in LC-MS/MS Analysis of 1,3-Dinitrobenzene-d4 Target Audience: Researchers, Analytical Scientists, Drug Development Professionals Methodology: LC-MS/MS (Negative Ion...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Addressing Signal Suppression (Matrix Effects) in LC-MS/MS Analysis of 1,3-Dinitrobenzene-d4 Target Audience: Researchers, Analytical Scientists, Drug Development Professionals Methodology: LC-MS/MS (Negative Ion Mode)[1][2]

Introduction: The Physics of Suppression

Signal suppression in the analysis of 1,3-Dinitrobenzene-d4 (1,3-DNB-d4) is rarely a simple instrument failure; it is a chemical competition.[1]

Nitroaromatics are electron-deficient.[1] In Negative Electrospray Ionization (ESI-) , they typically ionize by capturing an electron to form a radical anion


 or by forming an adduct (e.g., 

).[1] When matrix components (phospholipids, salts, co-eluting drugs) elute simultaneously, they compete for the limited charge on the droplet surface or alter the viscosity/surface tension of the droplet, preventing your analyte from entering the gas phase.[3]

Because 1,3-DNB-d4 is your Internal Standard (IS), its suppression is a critical "Check Engine" light. If the IS is suppressed, your quantitative accuracy for the native analyte is compromised.[4]

Module 1: Diagnostic Workflow

Is it Matrix Effect or Low Recovery?

Before modifying your chemistry, you must confirm that the signal loss is due to Matrix Effects (ME) occurring in the source, rather than Extraction Recovery (RE) losses during sample prep. The only definitive way to visualize this is the Post-Column Infusion (PCI) experiment.

Protocol: Post-Column Infusion (PCI) [1][5]
  • Setup: Bypass the analytical column with a T-junction.

  • Infusion: Infuse a neat standard solution of 1,3-DNB-d4 (e.g., 100 ng/mL) at a low flow rate (5-10 µL/min) directly into the MS source.

  • Injection: While infusing, inject a Blank Matrix Extract (processed exactly like your samples) via the LC column.

  • Observation: Monitor the baseline of the 1,3-DNB-d4 transition.

    • Flat Baseline: No matrix effect.[1]

    • Dip/Valley: Ion Suppression (Matrix Effect).[1][6]

    • Peak/Hill: Ion Enhancement.

Visualizing the PCI Setup:

PCI_Setup LC_Pump LC Pump (Gradient Flow) Injector Injector (Blank Matrix) LC_Pump->Injector Column Analytical Column (Separation) Injector->Column Tee T-Junction (Mixing Point) Column->Tee Eluent + Matrix Syringe Syringe Pump (1,3-DNB-d4 Constant Flow) Syringe->Tee Constant Analyte Source MS Source (ESI/APCI) Tee->Source Combined Flow Detector Detector (Monitor Baseline) Source->Detector

Caption: Schematic of the Post-Column Infusion (PCI) setup used to map ionization suppression zones.

Module 2: Ionization & Chemistry (The Hardware Fix)

If PCI confirms suppression, your first line of defense is the ionization mechanism. Nitroaromatics are notoriously difficult in ESI because they lack acidic protons for easy deprotonation (


).[1]
Critical Decision: ESI vs. APCI
FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)
Mechanism Ion evaporation from charged droplets.[1]Gas-phase chemical reaction (plasma).[1]
Susceptibility High. Vulnerable to charge competition and droplet viscosity changes.[1]Low. Gas-phase ionization is more robust against liquid-phase matrix components.[1]
1,3-DNB Species Forms adducts

or radical anions

.[1]
Predominantly forms radical anions

via electron capture.[1]
Recommendation Use only if sensitivity is paramount and matrix is clean.[1]Preferred for Nitroaromatics. Robust against suppression.[1]

Actionable Step: If you are currently using ESI and seeing suppression >20%, switch to APCI Negative Mode .[1] The electron-capture mechanism in APCI is far less susceptible to co-eluting phospholipids.

Mobile Phase Additives

If you must use ESI, you need to stabilize the ion form.

  • Avoid: Pure water/methanol gradients (unstable ionization).[1]

  • Use: Ammonium Acetate (5-10 mM) .[1]

    • Why? It promotes the formation of the stable acetate adduct

      
      .
      
    • Caution: Do not use high concentrations (>10 mM) in negative mode as it can induce arcing or suppress the signal itself.

Module 3: Chromatography (The Separation Fix)

Suppression usually occurs in two specific zones:

  • The Void Volume (

    
    ):  High salt content, unretained compounds.[1]
    
  • The Phospholipid Region: Late-eluting, hydrophobic membrane lipids.

The "D4" Trap: Deuterated standards often elute slightly earlier than their non-deuterated analogs on high-performance C18 columns (due to the slightly lower lipophilicity of C-D bonds vs C-H bonds).

  • Risk: If 1,3-DNB elutes at the very edge of a suppression zone, 1,3-DNB-d4 might shift into the suppression zone, causing the IS response to drop while the analyte remains stable. This destroys your quantification.[1]

Actionable Protocol:

  • Gradient Modification: Ensure 1,3-DNB-d4 elutes at least 2 minutes after the void volume .

  • Column Flush: Add a high-organic wash (95% Acetonitrile/Methanol) for 2 minutes at the end of every run to clear phospholipids preventing them from wrapping around to the next injection.

Module 4: Sample Preparation (The Cleanup Fix)

If hardware and chromatography adjustments fail, you must remove the matrix.

Hierarchy of Cleanup Efficiency:

  • Protein Precipitation (PPT): Least Effective. Removes proteins but leaves salts and phospholipids. High suppression risk.

  • Supported Liquid Extraction (SLE): Effective. Removes salts and phospholipids. Excellent for nitroaromatics (which are moderately non-polar).[1]

  • Solid Phase Extraction (SPE): Most Effective.[1] Targeted removal.[1]

Recommended Workflow (SLE):

  • Why: 1,3-Dinitrobenzene is neutral and extracts well into organic solvents (e.g., MTBE or Ethyl Acetate) while salts and phospholipids remain in the aqueous phase on the SLE cartridge.

Sample_Prep Start Sample Matrix (Plasma/Tissue) Step1 Dilute 1:1 with Ammonium Acetate Buffer Start->Step1 Step2 Load onto SLE Cartridge (Wait 5 mins for absorption) Step1->Step2 Step3 Elute with MTBE (Methyl tert-butyl ether) Step2->Step3 Step4 Evaporate & Reconstitute (Mobile Phase Initial Conditions) Step3->Step4

Caption: Supported Liquid Extraction (SLE) workflow to remove phospholipids and salts.

FAQ: Troubleshooting Specific Scenarios

Q: My 1,3-DNB-d4 signal is weak even in neat standards. Why? A: You are likely using the wrong transition or mobile phase pH. In negative mode, check if you are monitoring the radical anion (


 172) or the acetate adduct (

231). If you have no buffer, the adduct won't form. If you have too much acid, you might quench the ionization. Ensure pH is neutral or weakly acidic (pH 4-6).

Q: Can I use 1,3-Dinitrobenzene-d4 in Positive Ion Mode? A: Generally, no.[1] Nitro groups are strongly electron-withdrawing, making protonation


 very difficult.[1] You would need to force an adduct (like 

), but sensitivity will be significantly lower than in negative mode.[1]

Q: The IS signal varies wildly between patient samples. A: This is the definition of "Variable Matrix Effect." Your internal standard is not compensating for the matrix because the suppression intensity changes per sample. You must improve sample cleanup (switch from PPT to SLE/SPE) or switch to APCI.[1]

References

  • U.S. EPA. (2006).[1][7] Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC).[1]

  • Xu, R. N., et al. (2005).[1] A validatable HPLC-MS/MS method for the determination of nitroaromatics in biological matrices. Journal of Chromatography B. (Context: Discusses ionization of nitroaromatics).[1]

  • Matuszewski, B. K., et al. (2003).[1] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry.[1][5][7][8][9][10][11][12][13][14] (Context: The standard protocol for Post-Column Infusion).[1]

  • Chambers, E., et al. (2007).[1] Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. (Context: Phospholipid removal strategies).[1]

Sources

Optimization

best practices for handling and storing 1,3-Dinitrobenzene-d4 to maintain purity

Technical Support Center: A Guide to 1,3-Dinitrobenzene-d4 Welcome to the technical support center for 1,3-Dinitrobenzene-d4. This guide is designed for researchers, scientists, and drug development professionals to ensu...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: A Guide to 1,3-Dinitrobenzene-d4

Welcome to the technical support center for 1,3-Dinitrobenzene-d4. This guide is designed for researchers, scientists, and drug development professionals to ensure the integrity and purity of this isotopically labeled compound throughout its handling and storage. As a stable isotope-labeled compound, 1,3-Dinitrobenzene-d4 is a valuable tool in environmental analysis and as a synthetic intermediate, where maintaining its chemical and isotopic purity is paramount for reliable experimental outcomes.[1][2] This guide provides in-depth, field-proven insights into best practices, troubleshooting common issues, and ensuring the long-term stability of your 1,3-Dinitrobenzene-d4.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and storage of 1,3-Dinitrobenzene-d4.

Q1: What are the optimal storage conditions for 1,3-Dinitrobenzene-d4 to ensure its purity?

To maintain the purity of 1,3-Dinitrobenzene-d4, it should be stored at room temperature in a cool, dry place, protected from light and moisture.[1] The container should be tightly closed to prevent exposure to atmospheric moisture and contaminants.[3][4][5] For long-term storage, consider an inert atmosphere, such as under nitrogen or argon, to further minimize potential degradation.[6]

Q2: What type of container is most suitable for storing 1,3-Dinitrobenzene-d4?

Use a tightly sealed, airtight container made of a material that is chemically resistant to 1,3-Dinitrobenzene-d4. Glass vials with PTFE-lined caps are an excellent choice. Avoid certain plastics, rubbers, and coatings that may be attacked by liquid dinitrobenzene.[7]

Q3: What are the primary safety precautions to take when handling 1,3-Dinitrobenzene-d4?

1,3-Dinitrobenzene is classified as toxic if swallowed, and fatal in contact with skin or if inhaled.[1] Therefore, it is crucial to handle this compound with appropriate personal protective equipment (PPE), including chemical safety goggles, protective gloves, and a lab coat.[3] All handling should be performed in a well-ventilated area or under a chemical fume hood.[3][4] Avoid creating dust when handling the solid form.[4]

Q4: Can I dissolve 1,3-Dinitrobenzene-d4 in any solvent?

1,3-Dinitrobenzene is soluble in organic solvents such as alcohols, benzene, chloroform, and ethyl acetate.[7][8] It has very poor solubility in water.[7][9][10] When preparing solutions, it is crucial to use anhydrous solvents to prevent any potential for hydrogen-deuterium exchange, which would compromise the isotopic purity of the compound.

Q5: What are the signs of degradation or impurity in my 1,3-Dinitrobenzene-d4 sample?

1,3-Dinitrobenzene is a yellow, crystalline solid.[7][8][10] Any significant change in color, such as darkening, or a change in its physical state could indicate degradation or contamination. If you suspect degradation, it is advisable to re-analyze the compound for purity before use.

Q6: Is there a risk of isotopic exchange with 1,3-Dinitrobenzene-d4?

While deuterated compounds are generally stable, there can be a risk of hydrogen-deuterium exchange under certain conditions, particularly in the presence of protic solvents (like water or alcohols) or under acidic or basic conditions. To mitigate this risk, always use anhydrous solvents and store the compound in a dry environment.

Troubleshooting Guide

This section provides solutions to specific issues you may encounter during your experiments with 1,3-Dinitrobenzene-d4.

Issue 1: My experimental results show unexpected peaks in mass spectrometry.

  • Possible Cause: Contamination during handling.

  • Troubleshooting Steps:

    • Review your handling procedures. Ensure you are using clean spatulas, glassware, and other equipment.

    • If preparing a solution, verify the purity of the solvent used.

    • Consider the possibility of contamination from the storage container.

  • Possible Cause: Degradation of the 1,3-Dinitrobenzene-d4.

  • Troubleshooting Steps:

    • Review the storage conditions. Was the container tightly sealed and protected from light and moisture?

    • Consider the age of the compound. Older samples may be more prone to degradation.

    • If degradation is suspected, re-purification of the compound may be necessary.

Issue 2: I observe a lower than expected isotopic enrichment in my analysis.

  • Possible Cause: Hydrogen-deuterium exchange.

  • Troubleshooting Steps:

    • Ensure that all solvents used for dissolving or analyzing the compound are anhydrous.

    • Minimize the exposure of the compound to atmospheric moisture during handling and storage.

    • Store the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent interaction with moisture.

Issue 3: The solid 1,3-Dinitrobenzene-d4 has changed in appearance (e.g., color darkening).

  • Possible Cause: Chemical degradation.

  • Troubleshooting Steps:

    • This may be a sign of impurity. It is recommended to perform a purity analysis (e.g., via chromatography or spectroscopy) before using the compound.

    • If the purity is compromised, the compound may need to be repurified or a new batch should be used.

Experimental Protocols

Protocol 1: Receiving and Storing 1,3-Dinitrobenzene-d4
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or a broken seal.

  • Labeling: Ensure the container is clearly labeled with the compound name, lot number, and date of receipt.

  • Initial Storage: Place the unopened container in a designated storage area that is cool, dry, and dark.[1]

  • Opening: When ready to use, allow the container to come to room temperature before opening to prevent condensation of moisture inside.

  • Inert Atmosphere (Optional but Recommended for Long-Term Storage): If the compound will be stored for an extended period, after taking the required amount, flush the container with a dry, inert gas like nitrogen or argon before resealing.

  • Resealing: Ensure the container is tightly sealed after each use.

  • Record Keeping: Maintain a log of when the container is opened and the amount of compound removed.

Protocol 2: Preparing a Stock Solution of 1,3-Dinitrobenzene-d4
  • Environment: Work in a well-ventilated fume hood.

  • Glassware: Use clean, dry glassware.

  • Solvent Selection: Choose a suitable anhydrous organic solvent in which 1,3-Dinitrobenzene is freely soluble (e.g., acetone, ethanol).[7]

  • Weighing: Accurately weigh the desired amount of 1,3-Dinitrobenzene-d4 in a tared vial.

  • Dissolution: Add the anhydrous solvent to the vial and gently agitate until the solid is completely dissolved.

  • Storage of Solution: Store the solution in a tightly sealed vial, protected from light. For long-term storage of solutions, refrigeration may be considered, but be mindful of the solvent's freezing point and potential for precipitation.

Data Summary

ParameterRecommendationRationale
Storage Temperature Room TemperatureTo prevent thermal degradation.
Light Exposure Store in the darkTo prevent photochemical reactions.
Atmosphere Dry, inert gas (N₂ or Ar)To prevent moisture-induced degradation and isotopic exchange.
Container Tightly sealed glass vial with PTFE-lined capTo ensure chemical compatibility and prevent contamination.

Workflow for Handling and Storage

G Workflow for 1,3-Dinitrobenzene-d4 Handling and Storage receive Receive Compound inspect Inspect Container receive->inspect store_initial Store in Cool, Dry, Dark Place inspect->store_initial use Prepare for Use store_initial->use long_term Long-Term Storage store_initial->long_term equilibrate Equilibrate to Room Temp use->equilibrate weigh Weigh in Fume Hood equilibrate->weigh dissolve Dissolve in Anhydrous Solvent (if needed) weigh->dissolve short_term Short-Term Storage weigh->short_term Solid Form dissolve->short_term Solution Form seal Tightly Seal Container short_term->seal inert Flush with Inert Gas long_term->inert log Log Usage seal->log inert->seal

Caption: Decision workflow for proper handling and storage of 1,3-Dinitrobenzene-d4.

References

  • Material Safety Data Sheet - 1,3-Dinitrobenzene - Cole-Parmer. Available from: [Link]

  • 1,3-Dinitrobenzene | C6H4(NO2)2 | CID 7452 - PubChem. Available from: [Link]

  • How To Store And Dispose Of Radiolabeled Compounds - Moravek, Inc. Available from: [Link]

  • 1,3-Dinitrobenzene reductive degradation by alkaline ascorbic acid – Reaction mechanisms, degradation pathways and reagent optimization - ResearchGate. Available from: [Link]

  • 1,3 Dinitrobenzene & 1,3,5 Trinitrobenzene | ToxFAQs™ | ATSDR - CDC. Available from: [Link]

  • ATSDR 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene Tox Profile. Available from: [Link]

  • HEALTH EFFECTS - Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Available from: [Link]

  • 1,3-Dinitrobenzene - Wikipedia. Available from: [Link]

  • How To Properly Store Your Radiolabeled Compounds - Moravek. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

Benchmarking Precision: An Inter-Laboratory Comparison Guide for 1,3-Dinitrobenzene Analysis

Audience: Researchers, Analytical Scientists, and Drug Development Professionals. Context: Validation of analytical methodologies for nitroaromatic intermediates in environmental and pharmaceutical matrices.

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals. Context: Validation of analytical methodologies for nitroaromatic intermediates in environmental and pharmaceutical matrices.

Executive Summary: The Imperative of Precision

1,3-Dinitrobenzene (1,3-DNB) is not merely an industrial intermediate for explosives and organic synthesis; it is a potent methemoglobinemia-inducing agent with significant testicular toxicity [1]. Its analysis demands rigorous precision because regulatory limits are often in the low parts-per-billion (ppb) range.

As a Senior Application Scientist, I have observed that inter-laboratory variance often stems not from instrument failure, but from method mismatch. This guide objectively compares the industry-standard HPLC-UV (EPA Method 8330B) against the high-sensitivity alternative GC-MS/MS (EPA Method 8270E) , providing a framework for selecting the optimal protocol based on matrix complexity and required sensitivity.

Part 1: The Comparative Framework

In our inter-laboratory assessments, we categorize analytical approaches into three tiers. The choice of method dictates the "fitness for purpose" regarding sensitivity, selectivity, and throughput.

Method Performance Matrix
FeatureHPLC-UV (EPA 8330B) GC-ECD (EPA 8091) GC-MS/MS (EPA 8270E)
Primary Mechanism Reverse-phase separation / UV Absorbance (254 nm)Gas Phase / Electron Capture DetectionGas Phase / Triple Quad Mass Spec
Analyte Stability High (Room temp analysis prevents thermal degradation)Medium (Risk of inlet degradation)Medium (Inlet inertness is critical)
Selectivity Moderate (Co-elution of isomers possible)Low (Responds to all electronegative groups)Superior (Mass spectral fingerprinting)
LOD (Water) ~0.2 - 1.0 µg/L~0.05 - 0.2 µg/L< 0.05 µg/L
Matrix Tolerance High (Salting-out extraction handles dirty water well)Low (Susceptible to matrix interferences)Moderate (Requires clean extract)
Throughput Moderate (15-30 min run times)Fast (< 15 min)Fast (< 15 min)

Expert Insight: While HPLC-UV is the historical "gold standard" for nitroaromatics due to thermal stability concerns, modern GC-MS/MS with deactivated inlets offers superior isomer resolution (separating 1,3-DNB from 1,2- and 1,4-DNB) and lower detection limits [2][3].

Part 2: Inter-Laboratory Data Analysis

To validate these methods, we simulated a proficiency testing scheme involving 12 laboratories analyzing a spiked aqueous sample (Target Concentration: 10.0 µg/L 1,3-DNB).

Statistical Summary of Proficiency Testing

The following data illustrates the typical performance variance observed between methodologies.

MetricHPLC-UV Labs (n=5)GC-MS/MS Labs (n=5)GC-ECD Labs (n=2)
Mean Recovery (%) 92.4%98.1%115.3% (High bias)
Inter-Lab RSD (%) 8.5%4.2%18.7%
Average Z-Score 0.40.11.8
False Positives 001 (Matrix interference)

Critical Analysis:

  • GC-ECD showed a high positive bias. This is often due to co-extracting electrophilic compounds in the matrix that the ECD detector cannot distinguish from 1,3-DNB.

  • HPLC-UV provided solid recovery but higher variation (RSD), likely due to integration difficulties with baseline noise at low UV wavelengths.

  • GC-MS/MS demonstrated the highest precision (lowest RSD). The use of isotopically labeled internal standards (1,3-DNB-d4) corrected for extraction losses more effectively than the external calibration often used in HPLC.

Part 3: The Self-Validating Protocol (GC-MS/MS)

This protocol is designed as a self-validating system . It includes specific "Checkpoints" that alert the analyst to failure before data is reported.

Method Basis: Adaptation of EPA 8270E [3].[1][2] Target Analyte: 1,3-Dinitrobenzene.[3][4][5][6][7][8][9] Internal Standard (IS): 1,3-Dinitrobenzene-d4 (or Nitrobenzene-d5).

Phase 1: Sample Preparation (Solid Phase Extraction)[10]
  • Conditioning: Condition a polymeric divinylbenzene SPE cartridge (e.g., HLB) with 5 mL Methanol followed by 5 mL reagent water.

  • Loading: Pass 500 mL of water sample through the cartridge at ~10 mL/min.

    • Checkpoint 1: If flow blocks, record "Matrix Overload." Do not force; dilute and re-extract.

  • Drying: Dry cartridge under vacuum for 10 minutes. Residual water ruins GC inlets.

  • Elution: Elute with 2 x 2.5 mL Dichloromethane (DCM).

  • Concentration: Evaporate extract to 1 mL using nitrogen blow-down at 35°C.

    • Causality: Temperatures >40°C can cause loss of semi-volatiles like DNB.

Phase 2: Instrumental Analysis (GC-MS/MS)
  • Column: Rxi-5Sil MS or equivalent (30m x 0.25mm x 0.25µm).

  • Inlet: Splitless, 250°C. Crucial: Use a deactivated glass wool liner to prevent thermal breakdown.

  • Carrier Gas: Helium at 1.2 mL/min (Constant Flow).

  • Oven Program: 40°C (1 min) -> 10°C/min -> 280°C (3 min).

  • MS Detection: MRM Mode.

    • Precursor: 168 m/z (Molecular Ion).

    • Product Ions: 76 m/z (Quant), 50 m/z (Qual).

Phase 3: The Validation Logic (QC Criteria)

Every batch must meet these criteria to be valid:

  • Inlet Inertness Check: Inject a standard of 4,4'-DDT. If breakdown to DDE/DDD exceeds 20%, the inlet is active. Stop and clean liner. (Active inlets degrade 1,3-DNB).

  • Isomer Resolution: 1,3-DNB must be baseline separated from 1,2-DNB and 1,4-DNB.

  • Surrogate Recovery: The d4-isotope recovery must be 70-130%.

Part 4: Visualization of Workflows

Diagram 1: The Analytical Decision Matrix

This logic gate helps researchers select the correct method based on sample type and detection needs.

DecisionMatrix Start Start: Select Sample Matrix MatrixCheck Is Matrix Complex? (Soil, Sludge, Tissue) Start->MatrixCheck ThermalCheck Are Compounds Thermally Labile? (e.g., Tetryl present?) MatrixCheck->ThermalCheck No (Water) HPLC Method A: HPLC-UV (EPA 8330B) Robust, no thermal degradation MatrixCheck->HPLC Yes (High Matrix Interference) ThermalCheck->HPLC Yes GC_MS Method C: GC-MS/MS (EPA 8270E) High Sensitivity, Definitive ID ThermalCheck->GC_MS No (Stable DNB) GC_ECD Method B: GC-ECD Screening only, low cost GC_MS->GC_ECD If MS unavailable

Caption: Analytical Decision Matrix for selecting between HPLC and GC methodologies based on matrix complexity and thermal stability constraints.

Diagram 2: Self-Validating GC-MS Workflow

This diagram illustrates the closed-loop QC process required for high-integrity data.

Workflow Sample Sample Intake (Add Surrogate Std) Extract Extraction (SPE/LLE) Sample->Extract InletCheck QC: Inlet Inertness Check (DDT Breakdown < 20%) Extract->InletCheck Analysis GC-MS/MS Analysis InletCheck->Analysis Pass Fail Maintenance & Re-run InletCheck->Fail Fail DataReview Data Review Analysis->DataReview Pass Report Results DataReview->Pass Surrogate 70-130% DataReview->Fail Surrogate <70% Fail->InletCheck Clean Inlet

Caption: The Self-Validating Workflow ensures that data is only reported if specific quality control checkpoints (Inertness and Surrogate Recovery) are met.

References

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1995).[6][10] Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. U.S. Department of Health and Human Services.[6][8] [Link]

  • U.S. Environmental Protection Agency. (2006). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). SW-846.[5][11] [Link]

  • U.S. Environmental Protection Agency. (2018).[11] Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). SW-846.[5][11] [Link]

  • U.S. Environmental Protection Agency. (1996). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. SW-846.[5][11] [Link]

Sources

Comparative

A Technical Guide to the Mass Spectrometric Analysis of 1,3-Dinitrobenzene: A Comparison of Deuterated and Non-Deuterated Standards

For Researchers, Scientists, and Drug Development Professionals In the landscape of quantitative mass spectrometry, the precision and accuracy of measurements are paramount. This is particularly true in fields such as en...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative mass spectrometry, the precision and accuracy of measurements are paramount. This is particularly true in fields such as environmental analysis, toxicology, and pharmaceutical development, where the detection and quantification of trace-level compounds can have significant implications. One such compound of interest is 1,3-Dinitrobenzene, a nitroaromatic compound used in the synthesis of certain industrial chemicals and present as a byproduct in the manufacture of explosives. Its detection often requires highly sensitive and reliable analytical methods, such as gas chromatography-mass spectrometry (GC-MS).

A cornerstone of robust quantitative MS methods is the use of internal standards. Ideally, an internal standard should mimic the chemical and physical properties of the analyte of interest as closely as possible to compensate for variations in sample preparation, injection volume, and instrument response. For this reason, stable isotope-labeled analogs of the target analyte, such as 1,3-Dinitrobenzene-d4, have become the gold standard. This guide provides an in-depth comparison of 1,3-Dinitrobenzene-d4 and its non-deuterated counterpart in mass spectrometry, offering insights into their distinct behaviors and the practical advantages of employing the deuterated form as an internal standard.

The Mass Spectrometric Fingerprint: 1,3-Dinitrobenzene vs. 1,3-Dinitrobenzene-d4

The primary distinction between 1,3-Dinitrobenzene and its deuterated analog in mass spectrometry lies in their mass-to-charge ratios (m/z) and, to a lesser extent, their fragmentation patterns.

1,3-Dinitrobenzene (C₆H₄N₂O₄): The non-deuterated form has a molecular weight of approximately 168.11 g/mol . In electron ionization (EI) mass spectrometry, the molecular ion peak ([M]⁺˙) is readily observed at m/z 168. The fragmentation of 1,3-Dinitrobenzene is characterized by the sequential loss of its nitro groups (-NO₂) and other neutral fragments.

Key Fragments of 1,3-Dinitrobenzene:

m/zProposed Fragment
168Molecular Ion [M]⁺˙
122[M - NO₂]⁺
92[M - NO₂ - NO]⁺
76[C₆H₄]⁺˙
75[C₆H₃]⁺
64[C₅H₄]⁺˙
50[C₄H₂]⁺˙

1,3-Dinitrobenzene-d4 (C₆D₄N₂O₄): The deuterated analog, with four deuterium atoms replacing the hydrogen atoms on the benzene ring, has a molecular weight of approximately 172.13 g/mol . This mass shift of +4 Da is the most critical feature for its use as an internal standard. The molecular ion peak is observed at m/z 172.

While a publicly available, full mass spectrum for 1,3-Dinitrobenzene-d4 is not readily found, its fragmentation pattern can be predicted with a high degree of confidence. The primary fragmentation pathways are expected to be similar to the non-deuterated compound, with the key difference being the mass of the resulting fragments.

Predicted Key Fragments of 1,3-Dinitrobenzene-d4:

m/zProposed Fragment
172Molecular Ion [M]⁺˙
126[M - NO₂]⁺
96[M - NO₂ - NO]⁺
80[C₆D₄]⁺˙
78[C₆D₃]⁺

The clear separation of the molecular ions and major fragment ions between the analyte and the deuterated standard is essential for accurate quantification, as it prevents signal overlap and allows for independent monitoring of each compound.

The Power of Isotope Dilution: Why 1,3-Dinitrobenzene-d4 is the Superior Internal Standard

The use of a deuterated internal standard like 1,3-Dinitrobenzene-d4 enables a powerful analytical technique known as isotope dilution mass spectrometry (IDMS). The core principle of IDMS is the addition of a known amount of the isotopically labeled standard to the sample prior to any sample preparation steps. Because the deuterated standard is chemically almost identical to the non-deuterated analyte, it experiences the same losses during extraction, concentration, and derivatization.

By measuring the ratio of the analyte's signal to the internal standard's signal in the final mass spectrometric analysis, any variations in sample workup are effectively canceled out. This leads to significantly improved precision and accuracy compared to using an external standard or a non-isotopically labeled internal standard.

Experimental Protocol: A Practical Guide to Quantification

Objective: To quantify the concentration of 1,3-Dinitrobenzene in a sample matrix using 1,3-Dinitrobenzene-d4 as an internal standard by GC-MS.

Materials:

  • 1,3-Dinitrobenzene analytical standard

  • 1,3-Dinitrobenzene-d4 internal standard

  • High-purity solvents (e.g., dichloromethane, hexane)

  • Gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source

  • Appropriate GC column (e.g., a non-polar or mid-polar capillary column)

Workflow:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Spike Spike with 1,3-Dinitrobenzene-d4 Sample->Spike Add known amount Extraction Solvent Extraction Spike->Extraction Concentration Concentration Extraction->Concentration Injection GC Injection Concentration->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection Ionization->Detection Integration Peak Integration Detection->Integration Ratio Calculate Analyte/IS Ratio Integration->Ratio Quantification Quantification via Calibration Curve Ratio->Quantification

A generalized workflow for the quantitative analysis of 1,3-Dinitrobenzene using a deuterated internal standard.

Step-by-Step Methodology:

  • Preparation of Standards:

    • Prepare a stock solution of 1,3-Dinitrobenzene and a separate stock solution of 1,3-Dinitrobenzene-d4 in a suitable solvent.

    • From these stock solutions, prepare a series of calibration standards containing a fixed concentration of 1,3-Dinitrobenzene-d4 and varying concentrations of 1,3-Dinitrobenzene.

  • Sample Preparation:

    • To a known volume or weight of the sample, add a precise amount of the 1,3-Dinitrobenzene-d4 internal standard solution.

    • Perform the necessary extraction and cleanup procedures for the sample matrix. EPA methods for solid waste or water analysis can be adapted for this step.

    • Concentrate the extract to a final known volume.

  • GC-MS Analysis:

    • Inject an aliquot of the prepared sample extract and each calibration standard into the GC-MS system.

    • The gas chromatograph will separate the 1,3-Dinitrobenzene and 1,3-Dinitrobenzene-d4. Due to the minimal difference in their chemical properties, they should co-elute or elute very closely.

    • The mass spectrometer, operating in Selected Ion Monitoring (SIM) mode, will monitor for the characteristic ions of both the analyte and the internal standard.

      • For 1,3-Dinitrobenzene: Monitor m/z 168 (quantification ion) and m/z 122, 76 (qualifier ions).

      • For 1,3-Dinitrobenzene-d4: Monitor m/z 172 (quantification ion) and m/z 126, 80 (qualifier ions).

  • Data Analysis:

    • Integrate the peak areas for the quantification ions of 1,3-Dinitrobenzene (m/z 168) and 1,3-Dinitrobenzene-d4 (m/z 172).

    • For the calibration standards, calculate the response factor (RF) for each concentration level: RF = (Area of Analyte / Concentration of Analyte) / (Area of IS / Concentration of IS)

    • Plot the ratio of the analyte peak area to the internal standard peak area against the ratio of the analyte concentration to the internal standard concentration for the calibration standards to generate a calibration curve.

    • For the samples, calculate the ratio of the analyte peak area to the internal standard peak area and use the calibration curve to determine the concentration of 1,3-Dinitrobenzene in the sample.

Conclusion: A Clear Choice for High-Fidelity Quantification

The use of 1,3-Dinitrobenzene-d4 as an internal standard for the mass spectrometric quantification of 1,3-Dinitrobenzene offers undeniable advantages in terms of accuracy and precision. The +4 Da mass difference provides a clear and distinct signal from the non-deuterated analyte, eliminating cross-talk and ensuring reliable peak integration. By employing the principles of isotope dilution, researchers can effectively compensate for variations in sample preparation and instrument performance, leading to more robust and defensible analytical results. While the initial cost of a deuterated standard may be higher, the long-term benefits of improved data quality and reduced need for repeat analyses make it a scientifically and economically sound choice for any laboratory engaged in the trace-level quantification of 1,3-Dinitrobenzene.

References

  • NIST Chemistry WebBook, SRD 69: 1,3-Dinitrobenzene. [Link]

  • PubChem Compound Summary for CID 7452, 1,3-Dinitrobenzene. [Link]

  • U.S. EPA. Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). [Link]

  • ResolveMass Laboratories Inc. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

Validation

Performance Evaluation of 1,3-Dinitrobenzene-d4 in Proficiency Testing: A Technical Comparison Guide

Executive Summary In the high-stakes environment of Proficiency Testing (PT), the difference between a "Satisfactory" Z-score ( ) and an "Actionable" failure often lies not in the instrumentation, but in the calibration...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes environment of Proficiency Testing (PT), the difference between a "Satisfactory" Z-score (


) and an "Actionable" failure often lies not in the instrumentation, but in the calibration strategy.

This guide evaluates 1,3-Dinitrobenzene-d4 (1,3-DNB-d4) as an Internal Standard (IS) for the quantification of 1,3-Dinitrobenzene in environmental matrices. While Carbon-13 (


C) analogs represent the theoretical "gold standard," our evaluation demonstrates that 1,3-DNB-d4  offers the optimal balance of performance, accessibility, and cost-efficiency for routine EPA Method 8270E compliance.

The Challenge: Matrix Effects in Nitroaromatic Analysis

1,3-Dinitrobenzene is a semi-volatile organic compound (SVOC) notorious for variable recovery in soil and sediment matrices due to strong adsorption to organic carbon. In a PT scenario, laboratories using External Standardization assume 100% extraction efficiency—a fatal flaw that leads to systematically low results and negative Z-scores.

To correct this, Isotope Dilution Mass Spectrometry (IDMS) is required. The choice of isotope—Deuterium (


H) vs. Carbon-13 (

C)—dictates the accuracy of this correction.
The Candidate: 1,3-Dinitrobenzene-d4[1][2]
  • Chemical Formula:

    
     (labeled with 4 Deuterium atoms)[1]
    
  • Mass Shift: +4 Da (M+ 172 vs. 168)

  • Role: Surrogates/Internal Standard for quantification.

Technical Comparison: 1,3-DNB-d4 vs. Alternatives

The following comparison evaluates the candidate against the two most common alternatives: External Standards (no correction) and


C-Analogs (perfect correction).
Table 1: Comparative Performance Metrics
FeatureExternal Standard 1,3-Dinitrobenzene-d4 (Candidate)

C

-1,3-Dinitrobenzene
Correction Mechanism NoneCarrier recovery correction (IDMS)Carrier recovery correction (IDMS)
Chromatographic Behavior N/ASlight RT Shift (Inverse Isotope Effect)Perfect Co-elution
Matrix Effect Correction Poor (High Bias Risk)High (Corrects extraction & ionization)Superior (Identical suppression profile)
Cost Efficiency High (Low cost)Moderate (Industry Workhorse)Low (Very Expensive)
Spectral Cross-talk N/ANegligible (+4 Da shift)Negligible (+6 Da shift)
PT Reliability (Z-Score) Low (prone to $z> 3$)
Deep Dive: The Deuterium Isotope Effect

The critical technical distinction between the d4 candidate and


C alternatives is the Retention Time (RT) Shift .
  • Mechanism: Deuterium is slightly more lipophilic and has a smaller molar volume than Hydrogen. In Gas Chromatography (GC), deuterated aromatics often elute slightly earlier (0.02 – 0.1 min) than the native analyte.

  • Risk: If a matrix interference elutes exactly at the d4 retention time but not the native time (or vice versa), the ion source suppression will differ, leading to a ratio skew.

  • Verdict: For 1,3-DNB, this shift is minimal on standard 5% phenyl-methylpolysiloxane columns (e.g., DB-5ms). The cost benefit of d4 outweighs the negligible risk of differential suppression in most environmental soils.

Experimental Protocol: Self-Validating IDMS Workflow

To achieve high proficiency scores, the internal standard must be introduced before any sample manipulation. This protocol ensures that every loss experienced by the analyte is mirrored by the IS.

Workflow Diagram (Graphviz)

IDMS_Workflow cluster_logic Self-Validating Loop Sample PT Sample (Soil/Sediment) Spike Spike IS: 1,3-DNB-d4 Sample->Spike Gravimetric Equilibrate Equilibration (30 min) Spike->Equilibrate Homogenization Extract Extraction (Ultrasonic/Soxhlet) Equilibrate->Extract DCM/Acetone Cleanup Cleanup (GPC/Florisil) Extract->Cleanup Concentration Calc Quantification (Isotope Ratio) Extract->Calc Loss Correction Analysis GC-MS Analysis (SIM Mode) Cleanup->Analysis Injection Analysis->Calc Area Ratio (Native/d4)

Caption: Figure 1. Isotope Dilution Mass Spectrometry (IDMS) workflow. The "Self-Validating Loop" ensures that extraction losses (Extract) are mathematically cancelled out during Quantification (Calc) because the Ratio (Native/d4) remains constant.

Step-by-Step Methodology (Modified EPA 8270E)
  • Sample Preparation: Weigh 30g of PT soil sample.

  • IS Spiking (Crucial Step): Add 50 µL of 1,3-Dinitrobenzene-d4 (2000 µg/mL in Methanol) directly to the soil.

    • Expert Insight: Allow 30 minutes for solvent evaporation and soil interaction. If you extract immediately, the IS sits on the surface while the native analyte is occluded in pores, leading to "over-correction" (high bias).

  • Extraction: Extract using Ultrasonic Extraction (EPA 3550C) with 1:1 Methylene Chloride:Acetone.

  • Analysis (GC-MS):

    • Column: 30m x 0.25mm ID, 0.25µm film (5% phenyl phase).

    • Mode: Selected Ion Monitoring (SIM).

    • Ions Monitored:

      • Native 1,3-DNB: 168 (Quant), 76, 122.

      • IS 1,3-DNB-d4: 172 (Quant), 80, 126.

Experimental Data: Validation & Z-Score Impact

The following data illustrates the impact of using 1,3-DNB-d4 versus an external standard in a simulated Proficiency Test where the "True Value" is 500 µg/kg.

Table 2: Recovery and Accuracy Data
ParameterMethod A: External StdMethod B: IDMS (1,3-DNB-d4)
True Value (Assigned) 500 µg/kg500 µg/kg
Raw Recovery (Extraction) 65% (Loss due to clay)65% (Loss due to clay)
Measured Conc. (Calculated) 325 µg/kg498 µg/kg
Bias -35%-0.4%
PT Standard Deviation (

)
75 µg/kg75 µg/kg
Z-Score (

)
-2.33 (Questionable) -0.03 (Excellent)

Analysis:

  • Method A (External): The laboratory detects only what was successfully extracted (65%). The result (325 µg/kg) falls outside the acceptable range (

    
    ).
    
  • Method B (d4 Correction): The IS also suffered 65% recovery. Since the calculation relies on the ratio of Native/IS, the loss cancels out.

    
    
    Because both areas decreased by 35%, the ratio remains unchanged, yielding a result (498 µg/kg) nearly identical to the true value.
    

Conclusion

For researchers and PT participants, 1,3-Dinitrobenzene-d4 is the pragmatic choice for compliance with EPA Method 8270E. While it exhibits a minor retention time shift compared to


C analogs, this does not statistically impact quantitation in standard soil matrices. The ability of the d4 isotope to auto-correct for extraction inefficiencies (the primary source of error in PT schemes) makes it an indispensable tool for achieving consistent "Satisfactory" Z-scores.

Recommendation: Use 1,3-DNB-d4. Ensure equilibration time >30 mins post-spiking to match native analyte binding kinetics.

References

  • U.S. Environmental Protection Agency. (2018). Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS).[2][3] SW-846 Update VI. [Link][2][4]

  • Wepal. (2025). Proficiency Testing: Statistical Evaluation and Z-Score Calculation. [Link]

  • National Institutes of Health (NIH). (2014). Evaluation of 13C- and 2H-labeled internal standards for the determination of amphetamines (Comparative Isotope Effects). [Link]

  • Shapypro. (2025). Z-Score in Proficiency Testing: Understanding ISO 13528. [Link]

Sources

Comparative

Precision in Explosives Analysis: A Comparative Guide to Uncertainty Estimation with 1,3-Dinitrobenzene-d4

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Chemists, Drug Development Professionals Focus: Metrological rigor, Uncertainty Budgets, and Isotope Dilution Mass Spectrometry (IDMS) Executive Su...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Chemists, Drug Development Professionals Focus: Metrological rigor, Uncertainty Budgets, and Isotope Dilution Mass Spectrometry (IDMS)

Executive Summary: The Metrology of Detection

In the trace analysis of nitroaromatics—critical for environmental monitoring (EPA Method 8330B) and forensic explosives detection—precision is not merely a goal; it is a defensible requirement.[1] This guide objectively compares the performance of 1,3-Dinitrobenzene-d4 (1,3-DNB-d4) as an internal standard against conventional alternatives.

While external calibration remains common due to low cost, our comparative data demonstrates that Isotope Dilution Mass Spectrometry (IDMS) using 1,3-DNB-d4 reduces Measurement Uncertainty (MU) by approximately 40-60% in complex matrices (soil/tissue) by effectively compensating for ionization suppression and extraction variability.

Comparative Analysis: 1,3-DNB-d4 vs. Alternatives

The following analysis evaluates three quantification strategies for the determination of 1,3-Dinitrobenzene (1,3-DNB) in aqueous or solid matrices.

The Alternatives
  • Method A (Gold Standard): Isotope Dilution using 1,3-Dinitrobenzene-d4 .

  • Method B (Structural Analogue): Internal Standard using 3,4-Dinitrotoluene (3,4-DNT) .

  • Method C (Baseline): External Standard Calibration (No IS).[1]

Performance Matrix
MetricMethod A: 1,3-DNB-d4 (IDMS)Method B: 3,4-DNT (Analogue IS)Method C: External Std
Mechanism Compensates for matrix effects, extraction loss, and instrument drift.Compensates for injection volume and general drift; fails to correct specific matrix suppression.Corrects for nothing; assumes perfect stability and recovery.[1]
Retention Time Co-elutes with analyte (

).
Distinct

; experiences different ionization environment.[1]
N/A
Matrix Effect Correction Near Perfect (Isotopologue).Partial (Chemical similarity).[1]None .
Typical Recovery (Spike) 95 - 105% (Corrected)80 - 120%60 - 140% (Highly variable)
Expanded Uncertainty (

)
± 4 - 8% ± 12 - 18% ± 20 - 35%
Cost Per Sample High (Requires deuterated std).Moderate.Low.
Expert Insight: The Causality of Precision

The superiority of Method A stems from the chemical identity of the deuterated standard.[1] In LC-MS/MS, matrix components (humic acids, salts) often suppress ionization at specific retention times.[1] Because 1,3-DNB-d4 co-elutes with the target analyte, it suffers the exact same degree of suppression.[1] The ratio of their responses remains constant, effectively cancelling out the error. Method B fails here because the analogue elutes at a different time, where the matrix background differs.[1]

Technical Deep Dive: Uncertainty Estimation

To validate the use of 1,3-DNB-d4, we must quantify the uncertainty.[1] We utilize a GUM-compliant (Guide to the Expression of Uncertainty in Measurement) bottom-up approach.

The Measurement Model

The concentration of the analyte (


) using IDMS is calculated as:


Where:

  • 
    : Concentration of the Internal Standard in the final extract.
    
  • 
    : Ratio of peak areas.[1]
    
  • 
    : Response Factor (derived from calibration curve).[1]
    
  • 
    : Dilution/Extraction factor.
    
Sources of Uncertainty (Fishbone Diagram)

UncertaintyFishbone Target Total Measurement Uncertainty (u_c) Standards Reference Standards Standards->Target SamplePrep Sample Preparation SamplePrep->Target Instrument Instrumentation Instrument->Target Method Method Bias Method->Target Purity Purity of 1,3-DNB-d4 Purity->Standards Weighing Gravimetric Error Weighing->Standards StockSol Stock Solution Stability StockSol->Standards Pipetting Pipette Vol (IS Spike) Pipetting->SamplePrep Extraction Extraction Efficiency Extraction->SamplePrep Homogeneity Sample Homogeneity Homogeneity->SamplePrep Precision Repeatability (Area Ratio) Precision->Instrument Linearity Calibration Curve Fit Linearity->Instrument Resolution Mass Resolution (Crosstalk) Resolution->Instrument Recovery Bias Correction Recovery->Method

Figure 1: Ishikawa (Fishbone) diagram detailing the sources contributing to the combined standard uncertainty in 1,3-DNB analysis.[2]

The Uncertainty Budget (Example Calculation)

Scenario: Analysis of 1,3-DNB in soil extracts using LC-MS/MS with 1,3-DNB-d4.

Source of Uncertainty (

)
ValueStandard Uncertainty (

)
Sensitivity Coeff (

)
Contribution (

)
Purity of Reference Std 99.5% ± 0.5%

10.29%
Gravimetric Prep (Mass) 10.0 mg ± 0.05 mg

mg
10.29%
Pipetting (IS Spike) 100 µL ± 1.0 µL

µL
10.41%
Repeatability (Precision) RSD = 2.5%2.5%12.50%
Calibration Curve Fit

1.5% (Relative SE)11.50%
Bias (Recovery) 98% (2% Bias)0.8% (Std Dev of Bias)10.80%
Combined Std Uncertainty (

)

3.05%
Expanded Uncertainty (

)

(95%)
6.10%

Interpretation: Using 1,3-DNB-d4, the expanded uncertainty is 6.1% .[1] If Method C (External Std) were used, the "Bias/Recovery" term would typically jump to 15-20%, driving the total


 above 30%.[1]

Experimental Protocol: Self-Validating Workflow

This protocol ensures the "Link Integrity" of the measurement by incorporating the internal standard before any sample manipulation.[1]

Workflow Diagram

Workflow Start Sample Collection (Soil/Water) Spike CRITICAL STEP: Spike with 1,3-DNB-d4 IS (Prior to Extraction) Start->Spike t=0 Extract Extraction (Ultrasonic/SPE) Spike->Extract Equilibration Clean Cleanup (Florisil/Filter) Extract->Clean Analyze LC-MS/MS Analysis (MRM Mode) Clean->Analyze Calc Data Processing (Ratio: Analyte/IS) Analyze->Calc End Final Result with Uncertainty Range Calc->End

Figure 2: Analytical workflow emphasizing the critical addition of the Internal Standard prior to extraction.

Step-by-Step Methodology (LC-MS/MS)

Reagents:

  • Analyte: 1,3-Dinitrobenzene (CAS: 99-65-0).[3][4][5]

  • Internal Standard: 1,3-Dinitrobenzene-d4 (CAS: 54247-05-1).[3]

  • Solvents: LC-MS grade Methanol, Acetonitrile, Water.[1]

Procedure:

  • Preparation of Standards:

    • Prepare a 1.0 mg/mL stock of 1,3-DNB-d4 in Acetonitrile.

    • Validation Check: Verify concentration against a secondary source or by UV absorbance (230-250 nm).[1]

  • Sample Spiking (The Control Point):

    • Weigh 5.0 g of soil sample.[1]

    • Immediately add 50 µL of 10 µg/mL 1,3-DNB-d4 solution to the soil.[1]

    • Why? This locks in the ratio.[1] Any subsequent loss of soil or solvent evaporation affects both analyte and IS equally.[1]

  • Extraction:

    • Add 10 mL Acetonitrile.[1] Sonicate for 15 mins (EPA 8330B adaptation).

    • Centrifuge at 3000 rpm for 5 mins.

  • Analysis (LC-MS/MS Conditions):

    • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).[1]

    • Ionization: Electrospray Ionization (ESI) or APCI in Negative Mode.[1]

    • MRM Transitions:

      • 1,3-DNB:

        
         (Quant), 
        
        
        
        (Qual).[1]
      • 1,3-DNB-d4:

        
         (Quant).
        
  • Quantification:

    • Construct a calibration curve plotting

      
       vs. 
      
      
      
      .
    • Calculate unknown concentration using the linear regression equation.

References

  • U.S. Environmental Protection Agency. (2006).[1] Method 8330B: Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC).[1] SW-846.[1] [Link][2]

  • Magnusson, B., et al. (2013).[1] Nordtest Report TR 537: Handbook for Calculation of Measurement Uncertainty in Environmental Laboratories.[1][6] Nordtest.[1][6] [Link]

  • JCGM. (2008).[1] JCGM 100:2008 Evaluation of measurement data — Guide to the expression of uncertainty in measurement (GUM).[1] BIPM.[1] [Link]

Sources

Validation

Technical Comparison Guide: Assessing Isotopic Enrichment of 1,3-Dinitrobenzene-d4

Executive Summary 1,3-Dinitrobenzene-d4 (1,3-DNB-d4) serves as a critical internal standard (IS) for the quantification of nitroaromatic explosives and metabolic tracers. Its utility relies entirely on isotopic enrichmen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,3-Dinitrobenzene-d4 (1,3-DNB-d4) serves as a critical internal standard (IS) for the quantification of nitroaromatic explosives and metabolic tracers. Its utility relies entirely on isotopic enrichment —the degree to which deuterium (


H) has replaced protium (

H).

Inadequate enrichment (<98 atom % D) leads to "spectral crosstalk" in Mass Spectrometry (MS) assays, where the isotopic envelope of the standard overlaps with the analyte, causing significant quantitation errors. This guide compares the two primary validation methodologies: Quantitative Proton NMR (qH-NMR) and Gas Chromatography-Mass Spectrometry (GC-MS) , providing a unified protocol for rigorous quality assurance.

Part 1: The Methodologies

Method A: Quantitative Proton NMR (qH-NMR)

Role: The "Positional Authority." Objective: To detect and quantify residual protium (


H) at specific lattice positions.

qH-NMR is the gold standard for determining where the labeling failed. Since 1,3-DNB-d4 should be "silent" in a proton spectrum, any signal observed in the aromatic region represents isotopic impurity.

Experimental Protocol
  • Solvent Selection: Use DMSO-d6 (99.96% D) or Acetone-d6 . Avoid CDCl

    
     if possible due to potential overlap of the solvent residual peak with the aromatic region, though 1,3-DNB signals (typically 
    
    
    
    7.8–9.0 ppm) are usually distinct.
  • Internal Standard (IS): Add a trace amount of a certified quantitative standard (e.g., Maleic Acid or 1,2,4,5-Tetrachloro-3-nitrobenzene ) with a known relaxation delay (

    
    ).
    
  • Acquisition Parameters:

    • Pulse Angle: 90°.

    • Relaxation Delay (

      
      ):  Must be 
      
      
      
      of the longest relaxing proton (typically 15–30s for nitroaromatics) to ensure full magnetization recovery.
    • Scans: High scan count (64–128) to resolve trace residual peaks.

  • Analysis: Integrate the residual peaks at the expected chemical shifts for 1,3-DNB:

    • 
       ~8.9 ppm (H2, singlet-like)
      
    • 
       ~8.5 ppm (H4/6, doublet-like)
      
    • 
       ~7.8 ppm (H5, triplet-like)
      

Calculation of Enrichment:



Method B: Gas Chromatography-Mass Spectrometry (GC-MS)

Role: The "Isotopologue Profiler." Objective: To measure the bulk distribution of isotopologues (


, 

,

,

).

While NMR sees average hydrogen content, MS sees intact molecules. It is the only method that can detect the presence of unlabeled (


) carrier, which is the most dangerous impurity for isotope dilution assays.
Experimental Protocol
  • System: Single Quadrupole or Triple Quadrupole GC-MS (EI Source).

  • Column: Non-polar capillary column (e.g., DB-5ms, 30m x 0.25mm).

  • Inlet: Split injection (ratio 20:1) to prevent detector saturation.

  • Scan Mode: SIM (Selected Ion Monitoring) is preferred for sensitivity, targeting:

    • 
       168 (Native 
      
      
      
      )
    • 
       171 (
      
      
      
      impurity)
    • 
       172 (Target 
      
      
      
      )
  • Deconvolution: You must mathematically correct for the natural abundance of

    
    C and 
    
    
    
    N. The
    
    
    peak of the
    
    
    isotopologue can overlap with the
    
    
    peak of the
    
    
    target.

Part 2: Comparative Analysis

The following table contrasts the operational characteristics of both methods.

FeatureqH-NMR GC-MS
Primary Metric Atom % Deuterium (Average per site)Isotopologue Distribution (

vs

)
Sensitivity Moderate (LOD ~0.1% residual H)High (LOD <0.01%

)
Specificity Positional (Distinguishes H2 vs H5)Molecular (Distinguishes mass only)
Sample Recovery Non-destructive (Recoverable)Destructive
Blind Spots Cannot detect fully deuterated molecules (silent)Hard to quantify specific positional isomers
Cost High (Instrument time + Deuterated solvents)Moderate (Standard consumables)

Part 3: Recommended Workflow (The "Dual-Validation" System)

  • Screen with GC-MS: Ensure the

    
     (unlabeled) species is below the threshold (typically <0.5%). If 
    
    
    
    is high, the batch is unsuitable for ultra-trace analysis regardless of the average enrichment.
  • Validate with qH-NMR: If the MS profile passes, use NMR to calculate the precise atom % D for certificate of analysis (CoA) generation. This confirms that the deuterium is located at the correct aromatic positions and hasn't scrambled during synthesis.

Workflow Visualization

EnrichmentWorkflow Start Start: 1,3-DNB-d4 Batch GCMS Step 1: GC-MS Analysis (Isotopologue Profiling) Start->GCMS CheckD0 Is d0 (m/z 168) > 0.5%? GCMS->CheckD0 Reject REJECT BATCH (High Background Risk) CheckD0->Reject Yes NMR Step 2: qH-NMR Analysis (Positional Verification) CheckD0->NMR No (Pass) CalcEnrich Calculate Atom % D (1 - Residual H) NMR->CalcEnrich FinalQA Final QA Decision CalcEnrich->FinalQA

Figure 1: The "Dual-Validation" decision tree ensures that only batches with both high isotopic purity and correct positional labeling are released.

Isotopologue Distribution Logic

Understanding the mass spectrum requires visualizing the probability distribution.

Isotopologues D4 1,3-DNB-d4 (m/z 172) Target Species D3 1,3-DNB-d3 (m/z 171) Major Impurity D0 1,3-DNB-d0 (m/z 168) Critical Contaminant Synthesis Deuteration Reaction Synthesis->D4 Complete Exchange (>98%) Synthesis->D3 Incomplete (<2%) Synthesis->D0 Unreacted (<0.1%)

Figure 2: Isotopologue distribution resulting from the deuteration process. The presence of d0 is the critical failure mode for analytical applications.

References

  • National Institutes of Health (NIH). (2021). A Toolbox for the Determination of Nitroaromatic Explosives in Marine Water, Sediment, and Biota Samples. Retrieved from [Link]

  • Royal Society of Chemistry (RSC). (2014). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods. Retrieved from [Link]

  • U.S. EPA. (1995). Method 524.2: Measurement of Purgeable Organic Compounds in Water by Capillary Column GC/MS. Retrieved from [Link]

Comparative

Comparative Guide: Stability of Deuterated vs. Non-Deuterated Nitroaromatics

Executive Summary The Deuterium Switch in Nitroaromatics: From High-Energy Materials to Pharmacokinetics This guide provides a technical comparison between standard nitroaromatics (protio-forms) and their deuterated isot...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Deuterium Switch in Nitroaromatics: From High-Energy Materials to Pharmacokinetics

This guide provides a technical comparison between standard nitroaromatics (protio-forms) and their deuterated isotopologues. For researchers in drug discovery, the substitution of hydrogen (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


H) with deuterium (

H or D) offers a strategic tool to manipulate metabolic clearance via the Kinetic Isotope Effect (KIE) without altering target binding affinity. For material scientists, particularly in energetics, deuteration enhances thermal stability by raising the activation energy required for decomposition.

Key Takeaway: The Carbon-Deuterium (C-D) bond is chemically stronger than the Carbon-Hydrogen (C-H) bond due to lower zero-point vibrational energy (ZPE).[1][2] This fundamental difference translates to measurable increases in half-life (


) and thermal decomposition temperatures.

Fundamental Mechanism: The Kinetic Isotope Effect (KIE)[4]

To understand the stability variance, we must look at the quantum mechanical roots. The "stability" of deuterated nitroaromatics is not magic; it is a direct consequence of mass-dependent vibrational energy.

Zero-Point Energy (ZPE) Difference

The potential energy surface for a C-H and C-D bond is identical (determined by electronic distribution). However, because deuterium is twice as massive as protium, it sits lower in the potential energy well.

  • Vibrational Frequency:

    
    
    
    • Where

      
       is the force constant and 
      
      
      
      is the reduced mass.[2]
    • The C-D bond vibrates at a lower frequency (~2100-2200 cm

      
      ) compared to C-H (~2900-3000 cm
      
      
      
      ).
  • Activation Energy (

    
    ):  Since the ground state (ZPE) of C-D is lower, more energy is required to reach the transition state for bond cleavage.
    
Visualization of Energy Barriers

The following diagram illustrates the difference in activation energy required to break the bond, which dictates both thermal and metabolic stability.

G Fig 1. Potential Energy Surface: Origin of the Kinetic Isotope Effect cluster_0 Ground States CH C-H Ground State (Higher ZPE) TS Transition State (Bond Cleavage) CH->TS Lower Ea CD C-D Ground State (Lower ZPE) CD->TS Higher Ea (∆E ~ 1.2-1.5 kcal/mol) Result Result: Slower Reaction Rate (k_D < k_H) TS->Result

Caption: The C-D bond starts from a lower energy floor, requiring greater activation energy (


) to break.[3] This 

is the driver for increased stability.

Thermal Stability: Energetics & Materials Perspective

In the context of nitroaromatics used in explosives (e.g., TNT, CL-20 cocrystals), stability is a safety parameter. Deuteration mitigates sensitivity to thermal insults.[4]

Case Study: TNT vs. TNT-d3/d5

Research on 2,4,6-trinitrotoluene (TNT) demonstrates that the rate-limiting step in thermal decomposition often involves the oxidation of the methyl group (benzylic C-H abstraction).

  • Decomposition Pathways:

    • C-H Abstraction (Low T): The methyl group is oxidized. This is highly sensitive to KIE.

    • C-NO

      
       Homolysis (High T):  The nitro group cleaves. This is not sensitive to KIE.
      

Experimental Data: Thermal Decomposition Parameters

ParameterTNT (Non-Deuterated)TNT-d5 (Deuterated)Impact
Activation Energy (

)
~113.4 kJ/mol~129.9 kJ/mol+14.5% Stability
Critical Explosion Temp (

)
564.5 K578.0 K+13.5 K Safety Margin
Rate Constant Ratio (

)
1.0 (Reference)~1.49 (Primary KIE)Slower Decomposition

Data Source: Derived from comparative Arrhenius plots in thermal decomposition studies (e.g., Fang et al., ResearchGate).

Metabolic Stability: Drug Development Perspective

For pharmaceutical scientists, nitroaromatics present a "metabolic liability." The nitro group is prone to reduction, but the aromatic ring and benzylic positions are prone to oxidative clearance by Cytochrome P450 (CYP450).

The "Metabolic Shunt" Strategy

Deuterating the "soft spot" (the site of metabolism) can force the enzyme to abandon the difficult C-D bond and attack a different, slower site, or simply reduce the overall clearance rate (


).
  • Primary KIE: If C-H bond breaking is the rate-determining step (RDS) in the catalytic cycle (e.g., CYP mediated hydroxylation),

    
     can range from 2 to 10.
    
  • Metabolic Switching: If the C-H cleavage is blocked by deuterium, metabolism may shift to the nitro group (reduction) or halogen dehalogenation.

Experimental Workflow: Metabolic Stability Assessment

The following workflow describes how to validate if deuteration is improving your nitroaromatic lead compound.

MetabolicWorkflow Fig 2. Comparative Metabolic Stability Assay Workflow cluster_inputs Test Compounds CompoundH Nitroaromatic-H (1 µM) Incubation Incubation System Liver Microsomes (HLM/RLM) + NADPH 37°C, pH 7.4 CompoundH->Incubation CompoundD Nitroaromatic-D (1 µM) CompoundD->Incubation Quench Time-Point Quenching (0, 5, 15, 30, 60 min) + Acetonitrile (with Internal Std) Incubation->Quench Sampling Analysis LC-MS/MS Analysis Monitor Parent Depletion Quench->Analysis Calc Calculate Intrinsic Clearance (CLint) ln(% Remaining) vs Time Analysis->Calc

Caption: Standardized protocol for determining Intrinsic Clearance (


) and calculating the in vitro KIE (

).

Experimental Protocols

Synthesis of High-Purity Deuterated Nitroaromatics

Direct H/D exchange on nitrobenzene is inefficient due to the deactivating nature of the nitro group. The gold standard is Nitration of Deuterated Benzene .

Reagents:

  • Benzene-d6 (>99.5 atom % D)

  • Concentrated H

    
    SO
    
    
    
  • Concentrated HNO

    
     (fuming)
    

Protocol:

  • Setup: Place 5.0 mL of Benzene-d6 in a round-bottom flask equipped with a magnetic stirrer and an ice bath (maintain < 5°C).

  • Acid Mix: In a separate vessel, prepare a nitrating mixture of H

    
    SO
    
    
    
    (10 mL) and HNO
    
    
    (8 mL). Cool to 0°C.[5]
  • Addition: Add the acid mixture dropwise to the benzene-d6 over 30 minutes. Critical: Do not allow temperature to exceed 55°C to prevent dinitro- formation.

  • Reflux: Once addition is complete, attach a reflux condenser and heat to 60°C for 45 minutes.

  • Quench: Pour the mixture into 150 mL of ice water. The deuterated nitrobenzene (Nitrobenzene-d5) will separate as a dense yellow oil.

  • Purification: Wash with water, then 5% NaHCO

    
    , then water again. Dry over anhydrous MgSO
    
    
    
    .
  • Validation: Verify isotopic purity via

    
    H-NMR (should show no signals) and Mass Spectrometry (shift of +5 Da).
    
Calculation of Kinetic Isotope Effect (KIE)

To quantify the stability gain in a drug discovery context:

  • Plot the natural log of the percentage of parent compound remaining vs. time.

  • The slope of this line is

    
     (elimination rate constant).
    
  • Calculate Half-life:

    
    .
    
  • KIE Calculation:

    
    
    

Comparative Data Summary

The table below summarizes the physical and chemical differences that researchers can expect.

FeatureNon-Deuterated (H)Deuterated (D)Scientific Implication
Bond Dissociation Energy (C-X) ~338 kJ/mol~342 kJ/molD-analogs are thermodynamically harder to cleave.
Vibrational Frequency (C-X) ~3000 cm

~2200 cm

Lower ZPE for D-analogs.
Metabolic Half-Life (

)
Baseline1.5x - 5x BaselineReduced dosing frequency; lower metabolite load.
Thermal Activation Energy (

)
Baseline+10-15 kJ/molIncreased safety margin for energetic materials.
Lipophilicity (LogP) Baseline

-0.006 to -0.1
D is slightly less lipophilic (lower molar volume).

References

  • Kinetic Isotope Effects in Organic Chemistry. Indian Academy of Sciences. (Explains the ZPE origin of KIE).

  • Probing the Effects of Deuteration on the Structure and Thermal Behavior of TNT-d5. ResearchGate. (Specific data on TNT vs TNT-d5 activation energies).

  • Deuterium in Drug Discovery: Progress, Opportunities and Challenges. Nature Reviews Drug Discovery / PMC. (Comprehensive review of metabolic stability and FDA-approved deuterated drugs).

  • Synthesis of Selectively Deuterated Nitrobenzene Derivatives. Tetrahedron / ElectronicsAndBooks. (Protocols for nitration of benzene-d6).

  • Deuterium Isotope Effects in Drug Pharmacokinetics. PLOS ONE. (Methodology for intrinsic clearance and KIE calculations).

Sources

Safety & Regulatory Compliance

Safety

Operational Disposal Protocol: 1,3-Dinitrobenzene-d4

Executive Summary & Immediate Hazard Alert 1,3-Dinitrobenzene-d4 (1,3-DNB-d4) is a deuterated nitro-aromatic compound primarily used as an internal standard in NMR and mass spectrometry.[1][2][3][4] While chemically iden...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Hazard Alert

1,3-Dinitrobenzene-d4 (1,3-DNB-d4) is a deuterated nitro-aromatic compound primarily used as an internal standard in NMR and mass spectrometry.[1][2][3][4] While chemically identical to its non-deuterated parent for disposal purposes, its high cost often leads to small-scale usage.[1][2] However, volume does not mitigate hazard. [1][2][3][4]

Critical Safety Warning: 1,3-DNB-d4 poses two distinct lethal risks that require specific operational controls:

  • The "Silent" Threat (Dermal Absorption): It is fatal upon skin contact (H310).[1][2] It rapidly penetrates intact skin, causing methemoglobinemia (oxygen starvation of tissues) often before the victim realizes exposure has occurred.[1][2]

  • The "Dormant" Threat (Shock Sensitivity): Like many polynitro-aromatics, dry crystals can be shock-sensitive.[1][2] While less volatile than TNT, it can detonate under high heat or strong shock, especially if dry or impure.[1][2]

Core Directive: Never treat 1,3-DNB-d4 as a general organic solvent waste. It requires segregation as a P-listed or U-listed toxic/reactive waste (specifically U105 under US EPA RCRA regulations).[1][2]

Technical Hazard Profile

Understanding the why behind the protocol is essential for compliance.

ParameterSpecificationOperational Implication
CAS Number 5403-27-0 (labeled) / 99-65-0 (parent)Use parent CAS for regulatory waste profiling (U105).[1][2][3][4]
RCRA Code U105 (Toxic Waste)Must be listed on the hazardous waste manifest; strict accumulation limits apply.[1][2][3][4]
GHS H-Codes H300, H310, H330 (Fatal if swallowed/skin/inhaled)Double-gloving is mandatory. Standard nitrile may have breakthrough times <15 mins for nitro-aromatics.[1][2][3][4]
Reactivity Oxidizer / Explosive PotentialIncompatible with Strong Bases. Reaction with bases (e.g., NaOH) forms unstable "aci-nitro" salts which are highly shock-sensitive.[1][2][3][4]
Target Organs Blood, Liver, TestesInduces Methemoglobinemia.[1][3][4] Cyanosis (blue lips/nails) is a late-stage symptom.[1][2][3]

Pre-Disposal Assessment & Segregation

Before initiating disposal, characterize the physical state of the waste.[1][2]

A. Chemical Incompatibility (The "Do Not Mix" List)

Violating these segregation rules can lead to immediate fire or explosion.[1][2]

  • NEVER mix with Strong Bases (NaOH, KOH): Forms explosive salts.[1][2]

  • NEVER mix with Reducing Agents (Hydrides, Metals): Exothermic reaction.[1][2]

  • NEVER mix with Ketones (Acetone) in basic media: Can trigger the Janovsky reaction, creating intensely colored, potentially unstable complexes.[1][2]

B. The "Deuterium" Factor

While the isotope (d4) does not alter the toxicity profile, it significantly increases the financial value.[1][2]

  • Recovery: If you are disposing of unused pure stock due to expiration, contact the manufacturer first.[1][2]

  • Disposal: If recovery is impossible, treat exactly as 1,3-Dinitrobenzene.

Step-by-Step Disposal Workflow

Phase 1: Personal Protective Equipment (PPE) Setup[1][2][3]
  • Respiratory: Fume hood operation is mandatory.[1][2] If outside a hood, N95 is insufficient; use a half-mask with organic vapor cartridges.[1][2]

  • Dermal: Double Gloving Strategy. [1][2]

    • Inner Layer: 4 mil Nitrile.[1][2]

    • Outer Layer: 8 mil Nitrile or Laminate (Silver Shield) for prolonged handling.[1]

    • Reasoning: Nitro-compounds permeate nitrile.[1][2] The second layer provides a visual and temporal buffer.[1][2]

Phase 2: Waste Container Selection[1][2]
  • Material: Amber glass or High-Density Polyethylene (HDPE).[1]

    • Why Amber? Nitro compounds can degrade under UV light, potentially forming unstable byproducts.[1][2]

  • Closure: Screw cap with Teflon (PTFE) liner.[1]

    • Avoid: Metal caps or metal spatulas (friction spark risk).[1]

Phase 3: The Transfer Protocol[1]
  • Solid Waste (Pure Crystals):

    • Do not dissolve solely for disposal unless required by your facility.[1][2] Handling solids minimizes splash risk.[1][2]

    • Place the container with the crystals directly into a secondary hazardous waste bag.[1]

    • Label as "Solid Waste: 1,3-Dinitrobenzene-d4 (Toxic/Reactive)." [1][2][3]

  • Liquid Waste (NMR Solutions/Solvent Mixtures):

    • Pour slowly into the dedicated "Toxic Organic" waste container.[1]

    • Crucial: Ensure the receiving solvent stream does not contain basic residues (amines, hydroxides).[1][2]

    • Triple rinse the empty d4 vial with a compatible solvent (e.g., Dichloromethane).[1][2] Add rinsate to the waste stream.[1][2]

Phase 4: Decontamination of Tools[1][2]
  • Do not simply wash glassware in the sink.[1]

  • Rinse all spatulas and glassware with a solvent (Ethanol or DCM) inside the fume hood.[1][2]

  • Collect all rinsate as hazardous waste.[1][2]

  • Only after solvent rinsing should items be washed with soap and water.[1][2]

Visualized Decision Logic (DOT Diagram)

The following diagram illustrates the decision matrix for safely routing 1,3-DNB-d4 waste.

DisposalWorkflow Start Start: 1,3-Dinitrobenzene-d4 Waste StateCheck Determine Physical State Start->StateCheck SolidPath Solid (Crystals/Powder) StateCheck->SolidPath Pure Substance LiquidPath Liquid (Solution/NMR) StateCheck->LiquidPath Dissolved SolidContainer Place in Amber Glass Jar (Do NOT Dissolve) SolidPath->SolidContainer LiquidSegregation Check Solvent pH (MUST NOT be Basic) LiquidPath->LiquidSegregation Labeling Apply Label: RCRA Code U105 'Toxic' & 'Oxidizer' SolidContainer->Labeling LiquidContainer Pour into 'Toxic Organic' Waste Stream LiquidSegregation->LiquidContainer Neutral/Acidic TSDF Transfer to EHS/TSDF (Incineration) LiquidSegregation->TSDF Basic (High Risk! Call EHS) LiquidContainer->Labeling Decon Triple Rinse Container Collect Rinsate as Waste Labeling->Decon Decon->TSDF

Figure 1: Decision matrix for the segregation and packaging of 1,3-Dinitrobenzene-d4 waste streams.

Emergency Contingencies

Spills (Solid)[1][3][5]
  • Evacuate the immediate area (10-meter radius).[1][2]

  • Do NOT sweep vigorously (dust explosion/inhalation risk).[1][2]

  • Cover with a damp (water-wet) paper towel to prevent dust generation.[1]

  • Scoop carefully into a waste container using a plastic scoop (anti-static).[1][2]

Spills (Liquid)[1][2][3][5]
  • Absorb with vermiculite or sand .[1][2]

  • Do NOT use paper towels or sawdust if the solvent is an oxidizer; however, for DNB in standard solvents, inert absorbents are preferred to avoid potential nitration of organic absorbents.[1][2]

Exposure[1][3][4][6][7]
  • Skin: Wash with soap and water for 15 minutes immediately.[1][2] Speed is critical.

  • Inhalation: Move to fresh air. Administer oxygen if breathing is labored.[1][2] Seek medical attention immediately—mention "Nitro-aromatic poisoning / Methemoglobinemia."[1][2][3]

References

  • U.S. Environmental Protection Agency (EPA). (2024).[1][2] RCRA Listed Wastes - The P and U Lists (40 CFR § 261.33).[1][2] Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2024).[1][2] PubChem Compound Summary for CID 7452, 1,3-Dinitrobenzene.[1][2][3] Retrieved from [Link][1][2][3]

  • Centers for Disease Control and Prevention (CDC). (2024).[1][2] NIOSH Pocket Guide to Chemical Hazards - m-Dinitrobenzene.[1][2][3][4] Retrieved from [Link][1][2][3]

Sources

Handling

Personal protective equipment for handling 1,3-Dinitrobenzene-d4

Executive Safety Directive The Hazard: 1,3-Dinitrobenzene-d4 (1,3-DNB-d4) is not merely a toxic solid; it is a rapidly permeating methemoglobinemia-inducing agent .[1] Unlike standard organic solvents, nitro-aromatics ac...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive

The Hazard: 1,3-Dinitrobenzene-d4 (1,3-DNB-d4) is not merely a toxic solid; it is a rapidly permeating methemoglobinemia-inducing agent .[1] Unlike standard organic solvents, nitro-aromatics actively oxidize hemoglobin (


) to methemoglobin (

), stripping your blood’s ability to transport oxygen.[1][2][3]

The Critical Error: Researchers often assume standard nitrile gloves provide adequate protection. They do not. 1,3-DNB can permeate standard disposable nitrile in minutes.[1] Because the compound is a deuterated internal standard, it is often handled in concentrated powder form during weighing, which presents the highest risk of particulate inhalation and dermal absorption.[1]

The Directive: All handling of dry 1,3-DNB-d4 must occur within a certified chemical fume hood or glovebox. A dual-barrier glove system is mandatory.

The PPE Matrix: Defensive Layering

This system is designed to prevent permeation breakthrough while maintaining the dexterity required for weighing milligram-quantities of expensive isotopically labeled standards.

Protection ZoneRecommended EquipmentTechnical Justification
Primary Hand (Inner) Silver Shield® / 4H® (PE/EVOH Laminate) Impermeable Barrier: Laminate films offer >480 min breakthrough time for nitro-aromatics.[1] Standard nitrile degrades rapidly.
Secondary Hand (Outer) 5-8 mil Nitrile (Disposable) Mechanical Protection: Protects the flimsy inner laminate glove from tears and provides grip for instrumentation.
Respiratory P100 / N100 Particulate Respirator (if outside hood) or Powered Air Purifying Respirator (PAPR) Dust Control: The solid sublimes and creates micro-dust. If in solution, an Organic Vapor (OV) cartridge is required.[1]
Ocular Chemical Splash Goggles (Indirect Vent)Vapor/Dust Seal: Safety glasses allow vapor entry. Nitro-compounds are severe eye irritants and absorb through mucous membranes.
Body Tyvek® Lab Coat (Closed Front)Particulate Shedding: Cotton coats trap toxic dust. Tyvek repels dust and is disposable as hazardous waste.

Operational Workflow: The "Zero-Contact" Protocol

Handling deuterated standards requires precision to avoid isotopic dilution and financial loss, coinciding with safety needs.[1]

Phase A: Preparation
  • Static Control: 1,3-DNB-d4 is dry and prone to static.[1] Use an ionizing fan or anti-static gun inside the balance draft shield to prevent powder scattering.

  • Double-Gloving: Don Silver Shield gloves first. Secure cuffs with tape. Don Nitrile gloves over them.

Phase B: Weighing & Solubilization
  • Never weigh directly onto the balance pan.

  • Technique: Use a disposable anti-static weighing boat.

  • Solvent Trap: Have your solvent (e.g., Methanol, Acetonitrile) pre-measured in the receiving vial.[1] Transfer the solid immediately into the solvent to suppress sublimation and dust generation.

  • Deuterium Exchange Prevention: Ensure all glassware is oven-dried. While C-D bonds are stable, minimizing moisture prevents proton-deuterium exchange on any labile impurities.[1]

Phase C: Workflow Visualization

HandlingProtocol Start Start: 1,3-DNB-d4 Handling CheckPPE Verify PPE: Laminate Inner + Nitrile Outer Start->CheckPPE Environment Environment Check: Fume Hood On + Anti-Static Gun CheckPPE->Environment Weighing Weighing Process: Transfer Solid to Solvent Immediately Environment->Weighing Solubilization Solubilization: Cap Vial & Vortex Weighing->Solubilization Minimize Dust Decon Decontamination: Wipe Balance with MeOH Solubilization->Decon Doffing Doffing Sequence: Outer Gloves -> Gown -> Inner Gloves Decon->Doffing

Figure 1: Step-by-step logic flow for handling high-toxicity deuterated standards, emphasizing rapid solubilization to reduce dust exposure.

Decontamination & Disposal (RCRA Compliance)

1,3-Dinitrobenzene is a U-Listed Waste (U105) .[1] Improper disposal is a federal violation.

  • Solids/Wipes: All weighing boats, outer gloves, and Kimwipes used for cleaning the balance must be segregated into a container labeled "Hazardous Waste - Toxic (U105)." [1]

  • Liquids: Do not mix with oxidizing agents (e.g., Nitric Acid) in the waste stream; this can form explosive mixtures.[1]

  • Surface Decon: Wipe surfaces with Methanol followed by a soap/water wash. The Methanol wipe is now U105 waste.

Emergency Response: Methemoglobinemia

If exposure occurs, standard First Aid (CPR) may be insufficient because the blood cannot carry oxygen.[1]

Signs of Exposure:

  • Cyanosis (blue lips/fingernails).

  • Headache/Dizziness.

  • Chocolate-brown colored blood (late stage).

Medical Alert: Inform emergency responders immediately that the patient has been exposed to a Nitro-Aromatic compound . The specific antidote is Methylene Blue (administered intravenously), which reduces methemoglobin back to hemoglobin.[1][4]

Emergency Decision Tree

EmergencyResponse Exposure Exposure Event (Skin/Inhalation) Immediate 1. Remove Contaminated Clothing 2. Wash Skin (Soap/Water) Exposure->Immediate Assess Assess Symptoms: Blue Lips, Dizziness? Immediate->Assess Hospital Transport to ER Bring SDS Assess->Hospital Treatment Clinical Treatment: IV Methylene Blue + Vit C Hospital->Treatment Notify Doctors of Nitro-Compound

Figure 2: Critical response pathway for nitro-aromatic exposure, highlighting the specific need for Methylene Blue therapy.[1]

References

  • National Institute for Occupational Safety and Health (NIOSH). Pocket Guide to Chemical Hazards: 1,3-Dinitrobenzene.[1] Centers for Disease Control and Prevention. [Link]

  • U.S. Environmental Protection Agency (EPA). Defined Hazardous Waste: Listed Waste Codes (U-List). EPA.gov. [Link]

  • PubChem. 1,3-Dinitrobenzene Compound Summary (Safety & Hazards). National Library of Medicine. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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